PD 113271
描述
属性
CAS 编号 |
87860-38-6 |
|---|---|
分子式 |
C19H27O10P |
分子量 |
446.4 g/mol |
IUPAC 名称 |
[(1E,7E,9E,11E)-3,6,13-trihydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-3-methyltrideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate |
InChI |
InChI=1S/C19H27O10P/c1-19(24,11-10-16-15(22)8-9-18(23)28-16)17(29-30(25,26)27)13-14(21)7-5-3-2-4-6-12-20/h2-11,14-17,20-22,24H,12-13H2,1H3,(H2,25,26,27)/b3-2+,6-4+,7-5+,11-10+ |
InChI 键 |
JIAYUFWCNLGCTK-IGICQAMHSA-N |
手性 SMILES |
CC(/C=C/C1C(C=CC(=O)O1)O)(C(CC(/C=C/C=C/C=C/CO)O)OP(=O)(O)O)O |
规范 SMILES |
CC(C=CC1C(C=CC(=O)O1)O)(C(CC(C=CC=CC=CCO)O)OP(=O)(O)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Antibiotic CL 1565T; CL 1565T; PD-113,271; PD113271; PD 113271 |
产品来源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of PD 113271 (Fostriecin)
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
PD 113271, more commonly known as Fostriecin or CI-920, is a natural product isolated from Streptomyces pulveraceus. Initially investigated for its potent antileukemic and broad antitumor activities, its primary mechanism of action has been elucidated as the potent and highly selective inhibition of serine/threonine protein phosphatases 2A (PP2A) and 4 (PP4). This inhibition disrupts the G2/M cell cycle checkpoint, leading to premature mitotic entry and subsequent apoptosis in cancer cells. This guide provides a comprehensive overview of the molecular mechanism, quantitative inhibitory data, experimental methodologies, and the core signaling pathways affected by this compound.
Core Mechanism of Action: Covalent Inhibition of PP2A and PP4
The antitumor properties of this compound are primarily attributed to its function as a potent inhibitor of PP2A and PP4.[1] An earlier hypothesis suggesting inhibition of topoisomerase II has been largely superseded, as this effect is only observed at significantly higher concentrations.[2]
The inhibition of PP2A is an irreversible, covalent interaction. The α,β-unsaturated lactone ring within the structure of this compound acts as an electrophile, enabling a conjugate addition reaction with a specific cysteine residue (Cys269) located in the catalytic subunit of PP2A (PP2Ac). This covalent modification of the active site renders the enzyme inactive. The phosphate (B84403) group and a hydroxyl group on the this compound molecule are also crucial for its strong interaction with the phosphatase active site.
Quantitative Inhibitory Data
This compound exhibits remarkable selectivity for PP2A and PP4 over other protein phosphatases such as PP1 and PP5. The following table summarizes the half-maximal inhibitory concentration (IC50) values reported in the literature.
| Target Protein | IC50 Value (nM) | Selectivity vs. PP2A | Reference(s) |
| Protein Phosphatase 2A (PP2A) | 0.2 - 40 | - | [2][3] |
| Protein Phosphatase 4 (PP4) | ~3 - 4 | ~1-20 fold | [1] |
| Protein Phosphatase 1 (PP1) | 4,000 - 131,000 | >1,000 fold | [2][4] |
| Protein Phosphatase 5 (PP5) | ~60,000 | >1,500 fold | |
| Topoisomerase II | 40,000 | >1,000 fold | [2] |
Experimental Protocols
The following are generalized methodologies for key experiments cited in the study of this compound's mechanism of action.
In Vitro Phosphatase Inhibition Assay (Colorimetric)
This assay is used to determine the IC50 value of this compound against purified protein phosphatases.
-
Objective: To quantify the dose-dependent inhibition of a protein phosphatase by this compound.
-
Materials:
-
Purified recombinant protein phosphatase (e.g., PP2A, PP1).
-
This compound (Fostriecin) stock solution.
-
Substrate: p-Nitrophenyl Phosphate (pNPP).
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA).
-
96-well microplate.
-
Microplate reader.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add a fixed amount of the purified protein phosphatase to each well of the 96-well plate.
-
Add the serially diluted this compound or a vehicle control to the wells and incubate for 15-30 minutes at 30°C to allow for inhibitor binding.
-
Initiate the phosphatase reaction by adding pNPP substrate to each well.
-
Incubate the plate at 30°C for an appropriate time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control and determine the IC50 value.
-
Workflow for an in vitro phosphatase inhibition assay.
Covalent Binding Pull-Down Assay
This method is used to demonstrate the direct and covalent binding of this compound to its target protein.
-
Objective: To confirm the covalent interaction between this compound and the catalytic subunit of PP2A (PP2Ac).
-
Materials:
-
Biotin-labeled this compound (bio-Fos).
-
HeLa S3 cell lysate.
-
Streptavidin-agarose beads.
-
Wash buffers.
-
SDS-PAGE reagents and Western blot apparatus.
-
Anti-PP2Ac antibody.
-
-
Procedure:
-
Incubate the HeLa S3 cell lysate with biotin-labeled this compound.
-
Add streptavidin-agarose beads to the lysate to pull down the biotin-labeled this compound and any covalently bound proteins.
-
Wash the beads extensively to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane for Western blotting.
-
Probe the membrane with an anti-PP2Ac antibody to detect the presence of the PP2A catalytic subunit.
-
For confirmation of the binding site, the pulled-down protein can be subjected to mass spectrometry analysis to identify the modified peptide containing Cys269.
-
Signaling Pathway Analysis
The primary cellular consequence of PP2A and PP4 inhibition by this compound is the dysregulation of the G2/M mitotic entry checkpoint. PP2A plays a crucial role in maintaining Cdk1/Cyclin B in an inactive state during the G2 phase by promoting the inhibitory phosphorylation of Cdk1.
Under normal conditions, PP2A positively regulates the kinase Wee1 and negatively regulates the phosphatase Cdc25. Wee1 phosphorylates Cdk1 on Threonine 14 and Tyrosine 15, keeping it inactive. Cdc25 removes these inhibitory phosphates to activate Cdk1 and trigger mitotic entry. By inhibiting PP2A, this compound disrupts this balance, leading to a decrease in Wee1 activity and an increase in Cdc25 activity. This results in the premature activation of the Cdk1/Cyclin B complex, forcing the cell into mitosis, even in the presence of unreplicated or damaged DNA. This inappropriate entry into mitosis ultimately leads to apoptosis.
This compound disrupts the G2/M checkpoint by inhibiting PP2A.
Conclusion
This compound (Fostriecin) is a potent and selective covalent inhibitor of the protein phosphatases PP2A and PP4. Its mechanism of action, centered on the disruption of the G2/M mitotic entry checkpoint, provides a clear rationale for its observed antitumor and antileukemic activities. The detailed understanding of its molecular target and the availability of synthetic routes for this compound and its analogs offer significant opportunities for the development of novel cancer therapeutics targeting the PP2A signaling pathway. This guide serves as a foundational resource for researchers aiming to further investigate and exploit the therapeutic potential of this class of compounds.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Wee1 and Cdc25: Tools, pathways, mechanisms, questions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein phosphatase 2A has an essential role in the activation of γ-irradiation-induced G2/M checkpoint response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Wee1 and Cdc25 are controlled by conserved PP2A-dependent mechanisms in fission yeast - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Target of PD 113271: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 113271 is a potent antitumor agent identified as a structural analog of fostriecin (B16959) (also known as CI-920).[1][2] While initially investigated for topoisomerase II inhibition, subsequent and more detailed studies have revealed that the primary biological targets of the fostriecin family of compounds, including this compound, are the serine/threonine protein phosphatases, specifically Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4) .[2][3] This guide provides an in-depth overview of the biological target of this compound, leveraging the extensive research conducted on its close analog, fostriecin. It details the mechanism of action, summarizes quantitative inhibition data, outlines relevant experimental protocols, and visualizes the associated signaling pathways.
Primary Biological Targets: PP2A and PP4
This compound, following the mechanism of fostriecin, exerts its potent antitumor effects through the highly selective inhibition of PP2A and PP4. These phosphatases are crucial regulators of a multitude of cellular processes, including cell cycle progression, DNA damage response, and apoptosis. Their inhibition by this compound leads to the hyperphosphorylation of their substrate proteins, ultimately triggering cell cycle arrest and programmed cell death in cancer cells.
The initial hypothesis that topoisomerase II was the primary target was based on early findings. However, the concentration of fostriecin required to inhibit topoisomerase II is significantly higher than that needed to inhibit PP2A and PP4, indicating that the latter are the more clinically relevant targets for its antitumor activity.
Quantitative Data: Inhibitory Potency
While specific quantitative data for this compound is not extensively available in the public domain, the inhibitory concentrations (IC50) for its parent compound, fostriecin, have been well-characterized and are presented below as a close surrogate. These values highlight the remarkable potency and selectivity for PP2A and PP4 over other phosphatases and topoisomerase II.
| Target Protein | Fostriecin IC50 (nM) | Potency Rank |
| Protein Phosphatase 2A (PP2A) | 3.2 | 1 |
| Protein Phosphatase 4 (PP4) | - | - |
| Protein Phosphatase 1 (PP1) | 131,000 | 3 |
| Topoisomerase II | 40,000 | 2 |
Note: The IC50 values can vary slightly between different studies and assay conditions.
Mechanism of Action
The inhibitory mechanism of fostriecin, and by extension this compound, involves a direct and covalent interaction with the catalytic subunit of PP2A (PP2Ac). The α,β-unsaturated lactone ring within the fostriecin structure acts as a Michael acceptor, forming a covalent bond with a specific cysteine residue (Cys269) located in the active site of PP2Ac.[4] This irreversible binding effectively inactivates the phosphatase, leading to the accumulation of phosphorylated proteins and the subsequent induction of apoptosis.
Signaling Pathways Affected by this compound
The inhibition of PP2A and PP4 by this compound disrupts critical signaling pathways that control cell survival and proliferation. The diagram below illustrates the central role of PP2A in regulating the PI3K/Akt and MAPK/ERK pathways, both of which are frequently dysregulated in cancer. By inhibiting PP2A, this compound prevents the dephosphorylation and inactivation of key pro-survival kinases like Akt and ERK, leading to sustained signaling for apoptosis. Furthermore, inhibition of PP4, which is involved in cell cycle regulation and DNA damage response, contributes to the antitumor effects by pushing cells into premature and faulty mitosis.
Caption: Signaling pathways affected by this compound via PP2A and PP4 inhibition.
Experimental Protocols
The identification and characterization of the biological target of this compound and its analogs rely on specific in vitro assays. Below are detailed methodologies for the key experiments.
Protein Phosphatase Inhibition Assay
This assay quantifies the ability of a compound to inhibit the enzymatic activity of a specific protein phosphatase.
Objective: To determine the IC50 value of this compound for PP2A and other phosphatases.
Materials:
-
Recombinant human protein phosphatase (e.g., PP2A, PP1, PP4, PP5)
-
This compound stock solution (in a suitable solvent like DMSO or water)
-
Phosphorylated substrate (e.g., p-nitrophenyl phosphate (B84403) (pNPP) for a colorimetric assay, or a 32P-labeled phosphoprotein for a radioactive assay)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA, 0.1 mg/mL BSA)
-
96-well microplate
-
Microplate reader (for colorimetric or fluorescent assays) or scintillation counter (for radioactive assays)
Procedure:
-
Compound Dilution: Prepare a series of dilutions of this compound in the assay buffer.
-
Enzyme and Inhibitor Pre-incubation: Add a fixed amount of the protein phosphatase to the wells of the microplate. Then, add the diluted this compound or vehicle control to the respective wells. Incubate for 10-15 minutes at 30°C to allow for inhibitor binding.
-
Reaction Initiation: Initiate the dephosphorylation reaction by adding the substrate to each well.
-
Incubation: Incubate the reaction mixture for a defined period (e.g., 15-30 minutes) at 30°C.
-
Reaction Termination and Detection: Stop the reaction (e.g., by adding a stop solution for colorimetric assays or precipitating the protein for radioactive assays). Measure the amount of product formed (e.g., absorbance at 405 nm for pNPP, or radioactivity of the released phosphate).
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Caption: Workflow for a protein phosphatase inhibition assay.
Topoisomerase II Inhibition Assay
This assay measures the ability of a compound to inhibit the catalytic activity of topoisomerase II, which is the relaxation or decatenation of supercoiled DNA.
Objective: To determine the IC50 value of this compound for topoisomerase II.
Materials:
-
Human topoisomerase IIα
-
Supercoiled plasmid DNA (e.g., pBR322) or kinetoplast DNA (kDNA)
-
This compound stock solution
-
Topoisomerase II reaction buffer (containing ATP)
-
Stop buffer/loading dye (containing SDS and proteinase K)
-
Agarose (B213101) gel and electrophoresis equipment
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
Gel documentation system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, supercoiled DNA, and varying concentrations of this compound or a vehicle control.
-
Enzyme Addition: Initiate the reaction by adding topoisomerase II to each tube.
-
Incubation: Incubate the reactions at 37°C for 30 minutes.
-
Reaction Termination: Stop the reaction by adding the stop buffer/loading dye. The SDS and proteinase K will denature and digest the enzyme.
-
Agarose Gel Electrophoresis: Load the reaction products onto an agarose gel and perform electrophoresis to separate the different DNA topoisomers (supercoiled, relaxed, and linear).
-
Visualization and Analysis: Stain the gel with a DNA staining agent and visualize the DNA bands under UV light. Inhibition of topoisomerase II activity will result in a decrease in the amount of relaxed or decatenated DNA and a corresponding increase in the amount of supercoiled or catenated DNA. Quantify the band intensities to determine the percentage of inhibition and calculate the IC50 value.
Structure-Activity Relationship
The potent and selective inhibitory activity of the fostriecin family of compounds is intrinsically linked to their unique chemical structure. The diagram below illustrates the key functional groups of fostriecin and their contribution to its biological activity. As a close analog, the structure-activity relationships of this compound are expected to be very similar.
Caption: Structure-activity relationship of fostriecin analogs like this compound.
Conclusion
References
- 1. Novel antitumor agents CI-920, PD 113,270 and PD 113,271. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 3. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antitumor antibiotic fostriecin covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Whitepaper: LB-100, a Small Molecule Inhibitor of Protein Phosphatase 2A (PP2A)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Initial searches for "PD 113271" as a Protein Phosphatase 2A (PP2A) inhibitor did not yield specific information. The scientific literature extensively documents LB-100 as a potent PP2A inhibitor. This guide will focus on LB-100 as a representative and well-characterized small molecule inhibitor of PP2A.
Introduction
Protein Phosphatase 2A (PP2A) is a crucial serine/threonine phosphatase involved in a multitude of cellular processes, including cell cycle regulation, DNA damage response, and apoptosis.[1][2] While historically viewed as a tumor suppressor, recent studies have highlighted the therapeutic potential of PP2A inhibition in oncology.[3] LB-100 is a first-in-class, water-soluble small molecule that acts as a competitive inhibitor of PP2A. It has demonstrated significant anti-cancer activity in preclinical models, both as a standalone agent and as a sensitizer (B1316253) for chemotherapy and radiotherapy.[4] This technical guide provides an in-depth overview of the quantitative data, experimental methodologies, and signaling pathways associated with LB-100's function as a PP2A inhibitor.
Quantitative Data
The inhibitory activity of LB-100 has been quantified in various cancer cell lines. The following tables summarize the key data points for its efficacy.
Table 1: In Vitro Inhibitory Concentration (IC50) of LB-100
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| BxPc-3 | Pancreatic Cancer | 0.85 | [5][6] |
| Panc-1 | Pancreatic Cancer | 3.87 | [5][6] |
| Fibrosarcoma Cell Line | Fibrosarcoma | 4.36 | [7] |
Table 2: Effect of LB-100 on PP2A Activity and Cell Growth
| Cell Line(s) | Effect | Concentration | Notes | Reference |
| BxPc-3, Panc-1, SW1990 | Reduced PP2A activity by 30-50% | Not Specified | [5][6] | |
| BxPc-3 | IC50 for cell growth inhibition | 2.3 µM | [5] | |
| Panc-1 | IC50 for cell growth inhibition | 1.7 µM | [5] | |
| IOMM-LEE, GAR | Inhibition of Radiation-Induced PP2A Activity | 2.5 µM | Assessed 3 hours after radiation treatment. | [8] |
Note on Specificity: While widely reported as a PP2A inhibitor, studies have shown that LB-100 also acts as a catalytic inhibitor of Protein Phosphatase 5 (PPP5C).[9][10] It exhibits modest selectivity for PP2A over PPP5C.[9]
Experimental Protocols
This section outlines the methodologies employed in key experiments to characterize the effects of LB-100.
In Vitro PP2A Activity Assay
-
Objective: To quantify the direct inhibitory effect of LB-100 on PP2A enzymatic activity.
-
Methodology: A common method involves a malachite green-based colorimetric assay using a specific phosphopeptide substrate (e.g., K-R-pT-I-R-R).[9][10]
-
Purified PP2A enzyme is incubated with varying concentrations of LB-100.
-
The phosphopeptide substrate is added to initiate the phosphatase reaction.
-
The reaction is stopped, and the amount of free phosphate (B84403) released is quantified by measuring the absorbance of the malachite green-phosphate complex.
-
PP2A activity is calculated and normalized to a control without the inhibitor.[11]
-
Cell Viability and Clonogenic Survival Assays
-
Objective: To assess the cytotoxic and radiosensitizing effects of LB-100 on cancer cells.
-
Methodology (Clonogenic Assay):
-
Meningioma cell lines (IOMM-LEE, GAR, CH-157) are seeded at a low density.[8]
-
Cells are treated with LB-100 (e.g., 2.5 µM) for a specified duration (e.g., 3 hours) prior to irradiation (e.g., 5 Gy).[8]
-
Following treatment, cells are allowed to grow for a period (e.g., 10-14 days) to form colonies.
-
Colonies are fixed, stained (e.g., with crystal violet), and counted.
-
The survival fraction is calculated as the ratio of colonies in the treated group to the control group.[8]
-
Cell Cycle Analysis
-
Objective: To determine the effect of LB-100 on cell cycle progression, particularly in combination with DNA-damaging agents like radiation.
-
Methodology:
-
Meningioma cells are treated with LB-100 alone or in combination with radiation.[8]
-
After a specific time point (e.g., 48 hours), cells are harvested and fixed (e.g., in ethanol).[8]
-
Cells are stained with a fluorescent DNA-binding dye (e.g., propidium (B1200493) iodide).
-
The DNA content of individual cells is analyzed by flow cytometry.
-
The percentage of cells in different phases of the cell cycle (G0/G1, S, G2/M) is quantified.[8]
-
Immunoblotting
-
Objective: To analyze the expression and phosphorylation status of proteins in signaling pathways affected by LB-100.
-
Methodology:
-
Cells are treated with various concentrations of LB-100.
-
Cell lysates are prepared, and protein concentrations are determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies specific to the target proteins (e.g., STAT3, phospho-STAT3, Cyclin D1, c-myc).[8]
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
The protein bands are visualized using a chemiluminescent substrate.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of LB-100 in a living organism.
-
Methodology:
-
Human cancer cells (e.g., malignant meningioma) are implanted into immunocompromised mice to form tumors.[8]
-
Once tumors are established, mice are randomized into treatment groups (e.g., control, LB-100 alone, radiation alone, LB-100 plus radiation).[8]
-
LB-100 is administered (e.g., intraperitoneally) at a specified dose and schedule.
-
Tumor growth is monitored over time, and animal survival is recorded.[8]
-
Signaling Pathways and Mechanisms of Action
LB-100 exerts its anticancer effects by modulating several key signaling pathways through the inhibition of PP2A.
STAT3 Signaling Pathway
LB-100 has been shown to inhibit the activation of STAT3, a transcription factor implicated in cell proliferation and survival. By inhibiting PP2A, LB-100 leads to a dose-dependent decrease in the phosphorylation of STAT3 at tyrosine 705, which is crucial for its activation.[8] This, in turn, downregulates the expression of STAT3 target genes such as Cyclin D1, c-myc, and Mcl-1.[8]
Caption: LB-100 inhibits PP2A, leading to reduced dephosphorylation and inactivation of STAT3.
DNA Damage Response and Cell Cycle Control
LB-100 enhances the efficacy of radiotherapy by disrupting the DNA damage response and cell cycle checkpoints. PP2A is involved in the G2/M checkpoint arrest following DNA damage. Inhibition of PP2A by LB-100 in irradiated cells leads to an accumulation of cells in the G2/M phase and promotes mitotic catastrophe, a form of cell death.[8]
Caption: LB-100 disrupts the G2/M checkpoint, enhancing radiation-induced mitotic catastrophe.
mTOR Signaling Pathway
PP2A is a negative regulator of the mTOR signaling pathway. By inhibiting PP2A, LB-100 can lead to the activation of mTOR signaling. This is evidenced by the increased phosphorylation of downstream targets like the ribosomal protein S6 kinase (S6K).[11] The activation of the mTOR pathway has complex, context-dependent effects on cancer cell survival and proliferation.
Caption: LB-100 inhibits PP2A, leading to the activation of the mTORC1 signaling pathway.
Conclusion
LB-100 is a potent small molecule inhibitor of PP2A with significant preclinical evidence supporting its use as an anticancer agent, particularly in combination with radiation and chemotherapy. Its mechanisms of action involve the modulation of critical signaling pathways such as STAT3, DNA damage response, and mTOR. Further clinical investigations are underway to establish the safety and efficacy of LB-100 in various cancer types. This guide provides a foundational understanding for researchers and drug development professionals interested in the therapeutic targeting of PP2A.
References
- 1. Facebook [cancer.gov]
- 2. What are PP2A inhibitors and how do they work? [synapse.patsnap.com]
- 3. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. apexbt.com [apexbt.com]
- 7. LB100, a small molecule inhibitor of PP2A with potent chemo- and radio-sensitizing potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LB-100, a novel Protein Phosphatase 2A (PP2A) Inhibitor, Sensitizes Malignant Meningioma Cells to the Therapeutic Effects of Radiation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Antitumor Drug LB-100 is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active Site Catalytic Metals in PPP5C - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Antitumor Drug LB-100 Is a Catalytic Inhibitor of Protein Phosphatase 2A (PPP2CA) and 5 (PPP5C) Coordinating with the Active-Site Catalytic Metals in PPP5C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
In-Depth Technical Guide to PD 113271: Structure, Function, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 113271 is a naturally occurring polyene lactone phosphate (B84403) with demonstrated antitumor properties. As a structural analog of the well-characterized protein phosphatase inhibitor, fostriecin (B16959) (also known as CI-920), this compound is understood to exert its cytotoxic effects through the targeted inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). These serine/threonine phosphatases are critical regulators of numerous cellular processes, including cell cycle progression and apoptosis. By inhibiting their function, this compound induces mitotic arrest and subsequent cell death in cancerous cells. This guide provides a comprehensive overview of the chemical structure, mechanism of action, and biological activity of this compound, supplemented with detailed experimental protocols and quantitative data to support further research and development.
Chemical Structure and Properties
This compound is a complex organic molecule characterized by a polyene lactone phosphate structure. Its chemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (1E,7E,9E,11E)-3,6,13-trihydroxy-1-(3-hydroxy-6-oxo-3,6-dihydro-2H-pyran-2-yl)-3-methyltrideca-1,7,9,11-tetraen-4-yl dihydrogen phosphate |
| CAS Number | 87860-38-6[1] |
| Molecular Formula | C₁₉H₂₇O₁₀P[1] |
| Molecular Weight | 446.39 g/mol [1] |
| Synonyms | Antibiotic CL 1565T, CL 1565T, PD-113,271[1] |
| Class | Polyene lactone phosphate |
Mechanism of Action: Inhibition of Protein Phosphatases
The primary mechanism of action of this compound, inferred from its structural similarity to fostriecin, is the potent and selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[2][3] These phosphatases are crucial for dephosphorylating a multitude of protein substrates involved in cell cycle control.
By inhibiting PP2A and PP4, this compound effectively blocks cells from completing mitosis, leading to cell cycle arrest and the induction of apoptosis (programmed cell death). This targeted disruption of cellular signaling makes it a compound of significant interest in oncology research.
Figure 1. Signaling pathway of this compound-mediated apoptosis.
Biological Activity and Quantitative Data
Table 1: In Vitro and In Vivo Activity of this compound and Related Compounds
| Compound | L1210 Leukemia (in vitro) | P388 Leukemia (in vivo) | L1210 Leukemia (in vivo) |
| Fostriecin (CI-920) | High Activity | T/C > 186% | T/C > 200% |
| This compound | Moderate Reduction in Activity | T/C = 130% | Not Reported |
T/C % refers to the median survival time of treated animals divided by the median survival time of control animals, expressed as a percentage. A higher T/C value indicates greater antitumor efficacy.
Experimental Protocols
The following protocols are based on the methodologies described in the foundational publications detailing the discovery and characterization of this compound.
Fermentation and Production
This compound is produced by a strain of Streptomyces pulveraceus subsp. fostreus (ATCC 31906).
Protocol:
-
Seed Culture: A vegetative cell suspension of S. pulveraceus is used to inoculate a seed medium (e.g., ATCC medium 172). The culture is incubated at 28°C for 48 hours on a rotary shaker.
-
Production Fermentation: The seed culture is then used to inoculate a production medium. A typical production medium consists of glucose, soybean meal, and various mineral salts. The fermentation is carried out in a fermentor at 28°C with controlled aeration and agitation for 96-120 hours.
-
Monitoring: The production of this compound can be monitored throughout the fermentation process using techniques such as High-Performance Liquid Chromatography (HPLC).
Figure 2. Workflow for the fermentation of this compound.
Isolation and Purification
This compound is a water-soluble phosphate ester, which dictates the choice of isolation and purification methods.
Protocol:
-
Harvest and Filtration: The fermentation broth is harvested and filtered to remove the mycelium.
-
Adsorption Chromatography: The filtrate is passed through a column containing a non-ionic adsorbent resin (e.g., Amberlite XAD-4). The column is washed with water to remove impurities.
-
Elution: this compound is eluted from the resin using a gradient of aqueous acetone (B3395972) or methanol.
-
Solvent Partitioning: The eluate is concentrated, and the active component is partitioned into a solvent such as n-butanol.
-
Chromatography: Further purification is achieved through a series of chromatographic steps, which may include silica (B1680970) gel chromatography and reverse-phase HPLC.
In Vitro Cytotoxicity Assay (L1210 Leukemia Cells)
Protocol:
-
Cell Culture: L1210 murine leukemia cells are maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Assay Setup: Cells are seeded into 96-well plates at a specific density.
-
Compound Treatment: A serial dilution of this compound is added to the wells. Control wells receive the vehicle only.
-
Incubation: The plates are incubated for a defined period (e.g., 48-72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Viability Assessment: Cell viability is determined using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity. The absorbance is read using a microplate reader.
-
Data Analysis: The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is calculated from the dose-response curve.
Conclusion and Future Directions
This compound represents a promising scaffold for the development of novel anticancer therapeutics. Its mechanism of action, targeting the critical regulatory phosphatases PP2A and PP4, offers a distinct advantage in overcoming resistance to other chemotherapeutic agents. Further research is warranted to fully elucidate the specific inhibitory constants of this compound against its target phosphatases and to explore its efficacy in a broader range of cancer models. The detailed protocols provided in this guide are intended to facilitate these future investigations and accelerate the translation of this potent natural product into clinical applications.
References
- 1. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 2. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Concise Synthesis of Fostriecin and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to PD 113271 and the Fostriecin Family of Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fostriecin (B16959) family of natural products, including the notable member PD 113271, represents a class of potent and selective inhibitors of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). Initially investigated for their antitumor properties and modest topoisomerase II inhibition, their primary mechanism of action is now understood to be the disruption of cellular signaling cascades governed by these critical serine/threonine phosphatases. This disruption leads to cell cycle arrest, primarily at the G2/M checkpoint, and subsequent apoptosis, making them valuable tools for cancer research and potential scaffolds for novel therapeutic agents. This technical guide provides a comprehensive overview of the chemical biology of this compound and the fostriecin family, including their mechanism of action, quantitative inhibitory data, detailed experimental protocols, and visualizations of the key signaling pathways they modulate.
Introduction
Fostriecin (also known as CI-920) and its structural analogs, such as this compound, are polyketide-derived natural products isolated from the fermentation broth of Streptomyces pulveraceus.[1] These compounds are characterized by a unique phosphate (B84403) monoester, a conjugated triene system, and an α,β-unsaturated δ-lactone moiety.[1] While initial studies pointed towards topoisomerase II as a potential target, subsequent research revealed that their potent antitumor effects are primarily attributable to the highly selective inhibition of PP2A and PP4.[2][3] Fostriecin, for instance, exhibits nanomolar potency against PP2A and PP4, with significantly weaker activity against other phosphatases like PP1 and PP5.[2][4]
Clinical trials with fostriecin were discontinued (B1498344) due to issues with its inherent instability and purity of the natural product isolates.[1] However, the unique mechanism of action and potent bioactivity of this compound family continue to drive research into the development of more stable and synthetically accessible analogs for therapeutic use.
Mechanism of Action
The primary molecular targets of the fostriecin family are the catalytic subunits of PP2A and PP4. The inhibitory mechanism involves the covalent modification of a specific cysteine residue within the active site of the phosphatase. The α,β-unsaturated lactone ring of these compounds acts as a Michael acceptor, forming a covalent adduct with the thiol group of the cysteine, thereby irreversibly inactivating the enzyme.[5]
The inhibition of PP2A and PP4 leads to the hyperphosphorylation of a multitude of downstream protein substrates, many of which are key regulators of the cell cycle. This disruption of the cellular phosphoregulatory network is the basis for the observed cytotoxic and antitumor effects of these compounds.
Quantitative Inhibitory Activity
The inhibitory potency of fostriecin and its analogs against various protein phosphatases has been determined in numerous studies. The following tables summarize the available quantitative data, primarily as half-maximal inhibitory concentrations (IC50).
Table 1: Inhibitory Activity (IC50) of Fostriecin and Related Compounds against Protein Phosphatases
| Compound | PP1 (nM) | PP2A (nM) | PP4 (nM) | PP5 (nM) | Reference(s) |
| Fostriecin | 45,000 - 131,000 | 1.5 - 5.5 | ~3.0 | 50,000 - 70,000 | [2][6] |
| Cytostatin | >100,000 | 20 - 400 | N/A | >100,000 | [4] |
| Okadaic Acid | ~60 | ~0.5 | N/A | N/A | [5] |
| Calyculin A | 0.4 | 0.25 | 0.4 | 3 | [6] |
N/A: Data not available in the cited literature. Note: IC50 values can vary depending on the specific assay conditions, including enzyme and substrate concentrations.
Limited quantitative data is publicly available for the specific inhibitory activity of this compound against the panel of protein phosphatases. As a close structural analog of fostriecin, it is presumed to have a similar inhibitory profile with high selectivity for PP2A and PP4.
Signaling Pathways
The inhibition of PP2A and PP4 by fostriecin and its analogs profoundly impacts cell cycle regulation, particularly the G2/M transition. PP2A is a crucial regulator of the activity of Cyclin-dependent kinase 1 (Cdk1), the master regulator of mitosis. The following diagram illustrates the key signaling events affected by these compounds.
In a normal cell cycle, PP2A maintains the G2/M checkpoint by keeping the activating phosphatase Cdc25 in a dephosphorylated, less active state, and the inhibitory kinase Wee1 in an active state. This prevents the premature activation of the Cdk1/Cyclin B complex. Upon inhibition of PP2A by fostriecin or its analogs, Cdc25 becomes hyperphosphorylated and activated, while Wee1 is hyperphosphorylated and inactivated. This leads to the rapid and premature activation of Cdk1/Cyclin B, forcing the cell to enter mitosis, often before DNA replication is complete, leading to mitotic catastrophe and apoptosis.
Experimental Protocols
This section provides detailed methodologies for key experiments used in the study of this compound and the fostriecin family.
Isolation and Purification of Fostriecin and Analogs
The following is a general protocol for the isolation of fostriecin and its congeners from Streptomyces pulveraceus fermentation broth.[1]
Workflow Diagram
Protocol:
-
Fermentation: Culture Streptomyces pulveraceus subspecies fostreus ATCC 31906 in a suitable fermentation medium.
-
Broth Filtration: Adjust the pH of the fermentation broth to 6.5 and filter to remove mycelia.
-
Ion-Exchange Chromatography: Pass the filtered broth through an ion-exchange column to capture the phosphate-containing compounds.
-
Resin Column Chromatography: Elute the compounds from the ion-exchange resin and purify further on a Diaion HP-20 resin column using water as the eluent.
-
Reverse-Phase HPLC: The resulting fractions are then subjected to C18-reverse phase high-performance liquid chromatography (HPLC) using a gradient of 5-7% acetonitrile (B52724) in 0.05 M phosphate buffer (pH 6.8).
-
Desalting and Lyophilization: The purified fractions are desalted, the pH is adjusted to 6.5, and the samples are lyophilized to yield the final product as a near-white solid.
Note: Fostriecin and its analogs are unstable at pH values above 8 and are labile in dilute acid. All purification steps should be performed within a pH range of 5.5-7.5.[1]
In Vitro Protein Phosphatase Inhibition Assay (Colorimetric)
This protocol describes a colorimetric assay to determine the IC50 values of inhibitors against purified protein phosphatases using p-nitrophenyl phosphate (pNPP) as a substrate.
Workflow Diagram
Materials:
-
Purified recombinant protein phosphatase (e.g., PP2A, PP1, PP5)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM DTT, 0.1 mM EDTA)
-
p-Nitrophenyl phosphate (pNPP)
-
Test compound (e.g., Fostriecin, this compound)
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare Inhibitor Dilutions: Prepare a serial dilution of the test compound in the assay buffer.
-
Enzyme Addition: Add a constant amount of the purified protein phosphatase to each well of a 96-well plate.
-
Pre-incubation: Add the serially diluted inhibitor to the wells containing the enzyme and pre-incubate for 10-15 minutes at room temperature.
-
Substrate Addition: Initiate the reaction by adding pNPP to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes.
-
Measurement: Measure the absorbance of the product (p-nitrophenol) at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of phosphatase activity for each inhibitor concentration relative to a no-inhibitor control. Plot the percent inhibition against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cell Viability Assay (MTT/WST-1)
This protocol outlines a general procedure for assessing the cytotoxic effects of the fostriecin family of compounds on cancer cell lines.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound (e.g., Fostriecin, this compound) and incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add MTT or WST-1 reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Measurement: For the MTT assay, add a solubilizing agent to dissolve the formazan (B1609692) crystals and measure the absorbance at ~570 nm. For the WST-1 assay, directly measure the absorbance of the soluble formazan product at ~450 nm.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to a vehicle-treated control.
Conclusion
This compound and the fostriecin family of compounds are potent and highly selective inhibitors of protein phosphatases 2A and 4. Their ability to disrupt the G2/M cell cycle checkpoint by inducing the premature activation of Cdk1 highlights the critical role of PP2A and PP4 in cell cycle regulation. While challenges related to their stability have hindered their clinical development, the unique mechanism of action and potent antitumor activity of these natural products continue to make them invaluable research tools and promising lead structures for the development of novel anticancer therapeutics. Further investigation into the synthesis of more stable and potent analogs, along with a deeper understanding of the full spectrum of their cellular targets through proteomic approaches, will be crucial in realizing their therapeutic potential.
References
- 1. The antitumor drug fostriecin induces vimentin hyperphosphorylation and intermediate filament reorganization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fostriecin-mediated G2-M-phase growth arrest correlates with abnormal centrosome replication, the formation of aberrant mitotic spindles, and the inhibition of serine/threonine protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phosphoproteome and drug-response effects mediated by the three protein phosphatase 2A inhibitor proteins CIP2A, SET, and PME-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
The Emerging Role of PD 113271 in Oncology: A Technical Guide to its Mechanisms and Therapeutic Potential in Leukemia and Solid Tumors
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 113271 is a novel, naturally derived phosphate (B84403) ester with demonstrated anti-leukemic properties. As a structural analog of the well-studied compound fostriecin (B16959) (CI-920), this compound is gaining attention for its potent and selective inhibition of key cellular signaling regulators, Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4), as well as its interaction with Microtubule-associated Protein 1B (MAP1B). This technical guide provides a comprehensive overview of the current understanding of this compound, detailing its mechanism of action, summarizing available quantitative data on its anti-cancer activity, and providing detailed experimental protocols for its investigation. Furthermore, this document visualizes the complex signaling pathways and experimental workflows associated with this compound research to facilitate a deeper understanding and guide future drug development efforts in both hematological malignancies and solid tumors.
Introduction
This compound is a water-soluble phosphate ester characterized by a conjugated triene system, originally isolated from the fermentation broth of Streptomyces pulveraceus.[1] It belongs to a class of structurally related antitumor agents that includes fostriecin (CI-920) and PD 113270.[1] Initial investigations highlighted its significant in vivo activity against murine leukemia models, specifically P388 lymphocytic and L1210 lymphoid leukemias. While early studies suggested a role as a weak topoisomerase II inhibitor, subsequent research has revealed a more potent and specific mechanism of action centered on the inhibition of critical serine/threonine phosphatases and interaction with cytoskeletal proteins. This guide delves into the technical details of this compound's function and its potential as a therapeutic agent in oncology.
Mechanism of Action
The antitumor effects of this compound are attributed to a multi-faceted mechanism of action that disrupts key cellular processes essential for cancer cell proliferation and survival.
Inhibition of Protein Phosphatase 2A (PP2A) and 4 (PP4)
The primary and most potent mechanism of action of this compound and its analogs is the highly selective inhibition of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4). PP2A is a crucial tumor suppressor that negatively regulates multiple oncogenic signaling pathways. By inhibiting PP2A, this compound effectively maintains the phosphorylation (and thus, often the activity) of various proteins that promote cell cycle arrest and apoptosis. This selective inhibition disrupts the delicate balance of cellular signaling, leading to anti-proliferative effects in cancer cells.
Interaction with Microtubule-associated Protein 1B (MAP1B)
This compound has been identified as a binding partner for Microtubule-associated Protein 1B (MAP1B). MAP1B is involved in regulating the stability and dynamics of microtubules, which are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport. The binding of this compound to MAP1B may interfere with these functions, contributing to its cytotoxic effects, particularly in rapidly dividing cancer cells.
Weak Inhibition of Topoisomerase II
While not its primary mechanism, this compound does exhibit weak inhibitory activity against topoisomerase II. This enzyme is critical for resolving DNA topological problems during replication and transcription. The addition of a hydroxyl group at the C4 position of the lactone ring in this compound, a feature distinguishing it from fostriecin, was found to increase its potency as a topoisomerase II inhibitor by four-fold.
Quantitative Data on Anti-Cancer Activity
Quantitative data for this compound is limited in the public domain. The available data, supplemented with that of its close structural analog fostriecin, is presented below to provide a comparative context for its potency.
| Compound | Cell Line | Cancer Type | Assay | Endpoint | Value |
| This compound | HCT-8 | Colon Carcinoma | Not Specified | GI50 | 4.2 µM |
| Fostriecin | L1210 | Murine Leukemia | Not Specified | IC50 | 0.46 µM |
| Fostriecin | HL-60 | Human Promyelocytic Leukemia | Not Specified | IC50 | 12 µM |
| Fostriecin | NCI-H460 | Human Lung Cancer | Not Specified | IC50 | 14.5 µM |
Note: GI50 is the concentration for 50% inhibition of cell growth. IC50 is the concentration for 50% inhibition of a biological or biochemical function.
Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
The inhibition of PP2A by this compound leads to the hyperphosphorylation of numerous downstream targets, impacting several critical oncogenic signaling pathways.
Experimental Workflows
A typical workflow for assessing the cytotoxic effects of this compound on cancer cell lines.
The workflow that was utilized to identify MAP1B as a binding partner for this compound.
Experimental Protocols
Cell Viability/Cytotoxicity Assay (MTT/SRB Assay)
This protocol is adapted from standard procedures for assessing the effect of cytotoxic compounds on cell proliferation.
Materials:
-
Cancer cell lines of interest (e.g., L1210, HL-60, HCT-8)
-
This compound
-
Appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (Sulforhodamine B) solution
-
Solubilization buffer (for MTT) or Tris-base (for SRB)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Allow cells to adhere and grow for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile water). Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations.
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent).
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Remove the medium and add 100 µL of solubilization buffer to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm.
-
-
SRB Assay:
-
Fix the cells by adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) and incubate for 1 hour at 4°C.
-
Wash the plates five times with water and air dry.
-
Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid and incubate for 30 minutes at room temperature.
-
Wash the plates five times with 1% acetic acid and air dry.
-
Add 200 µL of 10 mM Tris-base to solubilize the dye.
-
Read the absorbance at 515 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and determine the GI50/IC50 value using non-linear regression analysis.
In Vitro Protein Phosphatase 2A (PP2A) Inhibition Assay
This protocol describes a method to measure the direct inhibitory effect of this compound on PP2A activity.
Materials:
-
Purified PP2A enzyme
-
This compound
-
Phosphorylated substrate (e.g., ³²P-labeled myelin basic protein or a synthetic phosphopeptide)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA)
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Compound Dilution: Prepare serial dilutions of this compound in the assay buffer.
-
Inhibitor Binding: In a microcentrifuge tube, combine the purified PP2A enzyme with the different concentrations of this compound or a vehicle control. Incubate for 15-30 minutes at 30°C.
-
Phosphatase Reaction: Initiate the reaction by adding the ³²P-labeled substrate. Incubate for 10-30 minutes at 30°C.
-
Reaction Termination: Stop the reaction by adding an equal volume of 20% TCA.
-
Phosphate Quantification: Centrifuge the tubes to pellet the precipitated protein. Transfer the supernatant, containing the released ³²P-inorganic phosphate, to a scintillation vial and measure the radioactivity.
-
Data Analysis: Determine the percentage of PP2A inhibition for each concentration of this compound compared to the control. Calculate the IC50 value.
Microtubule-Associated Protein 1B (MAP1B) Binding Assay (Phage Display)
This protocol outlines the phage display methodology used to identify the interaction between this compound and MAP1B.
Materials:
-
Biotinylated this compound
-
Streptavidin-coated magnetic beads or microtiter plates
-
T7 phage display library expressing a cDNA library from a relevant cell line (e.g., human cancer cell line)
-
Wash buffers (e.g., TBST)
-
Elution buffer (e.g., low pH glycine-HCl)
-
E. coli host strain for phage amplification
-
Reagents for PCR and DNA sequencing
Procedure:
-
Target Immobilization: Incubate streptavidin-coated beads/plates with biotinylated this compound to immobilize the compound. Block any remaining binding sites with a suitable blocking agent (e.g., BSA).
-
Biopanning:
-
Incubate the immobilized this compound with the T7 phage display library for 1-2 hours at room temperature to allow for binding.
-
Wash the beads/plates extensively with wash buffer to remove non-specifically bound phages.
-
Elute the specifically bound phages using the elution buffer.
-
-
Phage Amplification: Infect the E. coli host strain with the eluted phages and amplify the phage population.
-
Iterative Panning: Repeat the biopanning and amplification steps for 3-4 rounds to enrich for phages that display proteins with high affinity for this compound.
-
Clone Isolation and Identification:
-
After the final round of panning, plate the eluted phages on an agar (B569324) plate with the host bacteria to obtain individual phage plaques.
-
Pick individual plaques and amplify them.
-
Isolate the phage DNA and sequence the inserted DNA to identify the protein that was displayed on the phage surface (in this case, MAP1B).
-
-
Binding Confirmation: Confirm the interaction between this compound and the identified protein (MAP1B) using a secondary assay, such as an ELISA or surface plasmon resonance (SPR).
Conclusion and Future Directions
This compound presents a compelling profile as a potential anti-cancer therapeutic, particularly for hematological malignancies. Its potent and selective inhibition of PP2A and PP4, coupled with its interaction with MAP1B, offers a multi-pronged attack on cancer cell proliferation and survival. The existing in vivo data in leukemia models is promising, though its efficacy in solid tumors requires further investigation, potentially addressing transport limitations.
Future research should focus on:
-
Expanding the quantitative dataset: Determining the IC50/GI50 values of this compound across a broader panel of leukemia and solid tumor cell lines is crucial for a comprehensive understanding of its therapeutic window.
-
Elucidating the role of MAP1B interaction: Further studies are needed to dissect the precise consequences of the this compound-MAP1B interaction on microtubule dynamics and its contribution to the overall anti-cancer effect.
-
Investigating mechanisms of resistance: Understanding potential resistance mechanisms will be vital for its clinical development.
-
Preclinical studies in solid tumor models: The development of strategies to overcome potential transport deficiencies could unlock the therapeutic potential of this compound in solid tumors.
References
The Cell Cycle Effects of PD 113271: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 113271 is a compound identified as a novel antitumor agent with potential therapeutic applications.[1] This technical guide aims to provide a comprehensive overview of the known effects of this compound on the cell cycle, drawing from available scientific literature. The information is intended to support researchers, scientists, and drug development professionals in understanding its mechanism of action and potential for further investigation.
Initial literature searches reveal a notable scarcity of detailed studies specifically investigating the cell cycle effects of this compound. While its antitumor properties have been recognized, the precise molecular mechanisms governing its interaction with cell cycle machinery are not extensively documented in publicly available research. This guide, therefore, synthesizes the available information and provides a framework for future research directions.
Core Concepts: The Cell Cycle and Cancer
The cell cycle is a fundamental process that governs the replication and division of cells. It is tightly regulated by a complex network of proteins, primarily cyclins and cyclin-dependent kinases (CDKs), which ensure the orderly progression through distinct phases: G1 (gap 1), S (synthesis), G2 (gap 2), and M (mitosis). Dysregulation of this intricate process is a hallmark of cancer, leading to uncontrolled cell proliferation.
Pharmacological agents that target the cell cycle are a cornerstone of cancer therapy. These agents can induce cell cycle arrest at specific checkpoints, allowing for DNA repair or, in cases of irreparable damage, triggering programmed cell death (apoptosis). Understanding how a compound like this compound influences these pathways is crucial for its development as a therapeutic agent.
Putative Signaling Pathways and Experimental Workflows
Given the limited direct evidence for this compound's mechanism, we can propose hypothetical signaling pathways and experimental workflows based on the general understanding of antitumor agents that affect the cell cycle.
Hypothetical Signaling Pathway for a G1-Phase Arresting Agent
Many antitumor compounds exert their effects by inducing a G1 phase arrest, preventing cells from entering the DNA synthesis phase. A potential mechanism for such an agent is outlined below.
References
The Discovery and Isolation of PD 113271 from Streptomyces: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and biological activity of PD 113271, a polyene phosphate (B84403) ester antibiotic isolated from Streptomyces. As an analogue of the well-characterized antitumor agent fostriecin (B16959) (CI-920), this compound is of significant interest to the scientific community. This document outlines the experimental protocols for the fermentation of the producing organism and the isolation of the compound, summarizes its biological activity, and describes its mechanism of action.
Discovery and Initial Characterization
This compound was first reported in 1983 as part of a complex of structurally related antitumor agents isolated from the fermentation broth of a new Streptomyces species, later identified as Streptomyces pulveraceus subspecies fostreus.[1] Initial characterization revealed that this compound is a water-soluble phosphate ester containing a conjugated triene system and an α,β-unsaturated δ-lactone.[1] Its structural similarity to fostriecin (CI-920) has led to its classification as a fostriecin analogue.
Experimental Protocols
Fermentation of Streptomyces pulveraceus
The production of this compound is achieved through submerged fermentation of Streptomyces pulveraceus. The following protocol outlines a general procedure for the cultivation of this strain to promote the biosynthesis of the target secondary metabolite.
2.1.1. Media and Culture Conditions
A two-stage fermentation process is typically employed for antibiotic production by Streptomyces.
-
Seed Culture Medium: A nutrient-rich medium is used to generate a high-density inoculum. A suitable medium would be Tryptic Soy Broth or a specialized seed medium for Streptomyces.
-
Production Medium: A more complex medium designed to induce secondary metabolism is used for the main fermentation. The composition of this medium is critical for high yields of this compound. A representative production medium for Streptomyces might contain:
-
A primary carbon source (e.g., glucose, starch)
-
A nitrogen source (e.g., soybean meal, yeast extract, peptone)
-
Inorganic salts (e.g., K₂HPO₄, MgSO₄·7H₂O)
-
Trace elements
-
2.1.2. Fermentation Parameters
The following parameters are crucial for optimal growth and antibiotic production:
| Parameter | Recommended Range |
| Temperature | 28-30°C |
| pH | 6.8 - 7.2 |
| Agitation | 200-250 rpm |
| Aeration | 1.0 - 1.5 vvm (volume of air per volume of medium per minute) |
| Incubation Time | 5-7 days |
2.1.3. Fermentation Workflow
Caption: Workflow for the fermentation of Streptomyces pulveraceus.
Isolation and Purification of this compound
This compound, being a water-soluble phosphate ester, requires a specific purification strategy. The following protocol is a likely representation of the steps involved.
2.2.1. Extraction and Initial Purification
-
Cell Separation: The fermentation broth is centrifuged or filtered to separate the mycelial biomass from the supernatant. The target compound is expected to be in the supernatant.
-
Adsorption Chromatography: The clarified supernatant is passed through a column containing a non-ionic adsorbent resin (e.g., Amberlite XAD series) to capture the polyene compounds.
-
Elution: The resin is washed with water to remove impurities, and the adsorbed compounds are then eluted with an organic solvent gradient (e.g., methanol (B129727) or acetone (B3395972) in water).
2.2.2. Chromatographic Purification
Further purification is achieved through a series of chromatographic steps.
-
Ion-Exchange Chromatography: Due to the phosphate group, an anion-exchange resin can be used to separate this compound from other neutral or positively charged molecules.
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a critical step for obtaining highly pure this compound. A C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically employed.
2.2.3. Isolation and Purification Workflow
Caption: Workflow for the isolation and purification of this compound.
Biological Activity and Data
This compound exhibits significant antitumor activity, particularly against leukemia models. The following tables summarize the available quantitative data on its biological activity.
In Vivo Antitumor Activity
The antitumor efficacy of this compound and its analogues was evaluated in murine L1210 leukemia models. The data is presented as the percentage increase in lifespan (% T/C) of treated mice compared to a control group.
| Compound | Optimal Dose (mg/kg/day) | Dosing Schedule | % T/C (L1210 Leukemia) | Reference |
| This compound | 25 | i.p., daily for 9 days | 150 | Leopold et al., 1985 |
| Fostriecin (CI-920) | 12.5 | i.p., daily for 9 days | >207 | Leopold et al., 1985 |
| PD 113270 | 4.0 | i.p., daily for 9 days | >207 | Leopold et al., 1985 |
In Vitro Inhibitory Activity of Fostriecin (CI-920)
As a close analogue, the in vitro activity of fostriecin provides valuable insight into the likely potency of this compound. Fostriecin is a potent inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).
| Target Enzyme | IC₅₀ (nM) | Reference |
| Protein Phosphatase 2A (PP2A) | 1.4 - 3.2 | Walsh et al., 1997 |
| Protein Phosphatase 4 (PP4) | ~3.0 | Hastie et al., 1998 |
| Protein Phosphatase 1 (PP1) | 131,000 | Walsh et al., 1997 |
| Protein Phosphatase 5 (PP5) | ~60,000 | Swingle et al., 2009 |
Mechanism of Action: Inhibition of Protein Phosphatase 2A
Initially, fostriecin and its analogues were thought to exert their cytotoxic effects through the inhibition of topoisomerase II. However, subsequent research has definitively shown that their primary mechanism of action is the potent and selective inhibition of protein phosphatase 2A (PP2A) and PP4.[2]
PP2A is a crucial serine/threonine phosphatase that plays a vital role in regulating numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. By inhibiting PP2A, fostriecin and its analogues, including this compound, lead to the hyperphosphorylation of key regulatory proteins, disrupting normal cellular function and ultimately inducing cell cycle arrest and apoptosis in cancer cells.
The α,β-unsaturated lactone moiety of the fostriecin family of compounds is critical for their inhibitory activity, as it is believed to form a covalent bond with a cysteine residue in the active site of PP2A.
Signaling Pathway of PP2A Inhibition by this compound
The following diagram illustrates the central role of PP2A in cellular signaling and how its inhibition by this compound can lead to an antitumor effect.
Caption: Inhibition of PP2A by this compound disrupts key cellular signaling pathways.
Conclusion
This compound, a fostriecin analogue isolated from Streptomyces pulveraceus, represents a class of potent antitumor agents with a well-defined mechanism of action. Its ability to selectively inhibit protein phosphatase 2A makes it a valuable tool for cancer research and a potential lead compound for the development of novel therapeutics. Further investigation into its in vitro cytotoxicity against a broader range of cancer cell lines and optimization of its production and purification are warranted to fully explore its therapeutic potential.
References
- 1. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Chemical Structure and Analogs of PD 113271
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure, biological activity, and relevant experimental protocols for the antitumor agent PD 113271 and its structural analogs. This compound is a member of the fostriecin (B16959) family of natural products, which are potent and selective inhibitors of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).
Core Chemical Structures
This compound and its analogs, including the closely related compounds CI-920 and PD 113270, share a common structural scaffold characterized by a polyene chain, a phosphate (B84403) ester, and an unsaturated lactone ring. These features are crucial for their biological activity.
This compound is an antitumor antibiotic isolated from Streptomyces pulveraceus. Its chemical formula is C₁₉H₂₇O₁₀P.[1] The structure was determined through total synthesis, which also established its absolute and relative stereochemistry.[1]
CI-920 (Fostriecin) is the parent compound of this class and is also a product of Streptomyces pulveraceus. It is a potent inhibitor of PP2A and PP4.
PD 113270 is another analog isolated from the same bacterial strain and is structurally very similar to this compound and fostriecin.[2]
Quantitative Biological Activity
The primary mechanism of action for this compound and its analogs is the inhibition of serine/threonine protein phosphatases, particularly PP2A and PP4. This inhibition leads to cell cycle arrest and apoptosis in cancer cells. The α,β-unsaturated lactone ring of these compounds acts as a Michael acceptor, forming a covalent bond with a cysteine residue (Cys269) in the active site of PP2A.[3] The table below summarizes the inhibitory potency (IC₅₀) of fostriecin and its key analogs against various protein phosphatases.
| Compound Name | Target Phosphatase | Reported IC₅₀ (nM) | Key Characteristics |
| Fostriecin (CI-920) | PP2A | 0.2 - 4.0[4][5] | Potent and selective; covalent inhibitor.[3][4] |
| PP4 | ~3 - 4[4][5] | Potency similar to PP2A.[4] | |
| PP1 | 131,000[6] | Weak inhibitor (>10,000-fold less potent than on PP2A).[4] | |
| PP5 | ~60,000[4] | Weak inhibitor.[4] | |
| Cytostatin | PP2A | 20 - 400[5] | Structural analog of Fostriecin, but less potent.[4] |
| Okadaic Acid | PP2A | ~0.5[4] | Well-characterized, potent non-covalent inhibitor. |
| PP1 | ~60[4] | Also inhibits PP1, showing less selectivity than Fostriecin.[4] |
Signaling Pathway and Mechanism of Action
This compound and its analogs exert their cytotoxic effects by inhibiting PP2A and PP4, which are key regulators of numerous cellular signaling pathways. Inhibition of these phosphatases leads to the hyperphosphorylation of their substrate proteins, disrupting normal cellular processes, particularly cell cycle progression, and ultimately inducing apoptosis.
Caption: Mechanism of action of this compound and its analogs via inhibition of PP2A/PP4.
Experimental Protocols
Total Synthesis of this compound
A reported total synthesis of this compound utilizes a chiral pool approach, starting from D-galactose and L-tartaric acid.[1] The synthesis involves several key steps, including the construction of the polyene chain and the stereoselective formation of the chiral centers. A generalized workflow for the synthesis of fostriecin and its analogs is depicted below.
References
- 1. Total synthesis and stereochemistry of the antitumor antibiotic PD 113,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel antitumor agents CI-920, PD 113,270 and PD 113,271. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antitumor antibiotic fostriecin covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
PD 113271's role in inhibiting cell proliferation
An In-depth Technical Guide on the Role of PD-L1 in Inhibiting Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Programmed death-ligand 1 (PD-L1), a transmembrane protein well-known for its role in immune suppression, is increasingly recognized for its cell-intrinsic signaling functions that directly promote tumor cell proliferation. This technical guide provides a comprehensive overview of the mechanisms by which PD-L1 drives cell proliferation, the experimental methodologies used to investigate these effects, and the quantitative data supporting these findings. Inhibition of PD-L1 signaling, either through gene knockdown or small molecule inhibitors, has been shown to impede cell cycle progression and reduce cell viability, highlighting its potential as a direct anti-cancer therapeutic target. This document details the key signaling pathways involved, primarily the PI3K/AKT/mTOR cascade, and offers detailed protocols for essential experimental techniques.
Introduction: The Dual Role of PD-L1 in Cancer
Programmed death-ligand 1 (CD274 or B7-H1) is a crucial immune checkpoint protein. Its interaction with the PD-1 receptor on activated T-cells leads to the suppression of T-cell activity, a mechanism that tumor cells exploit to evade immune surveillance.[1] Consequently, blocking the PD-1/PD-L1 axis with monoclonal antibodies has become a cornerstone of cancer immunotherapy.[1][2]
Beyond its role in the tumor microenvironment, emerging evidence reveals that PD-L1 possesses cell-intrinsic signaling capabilities that directly contribute to cancer pathogenesis by promoting cell proliferation, survival, and resistance to therapy.[3] This guide focuses on the latter, exploring the molecular mechanisms through which PD-L1 drives cell proliferation and how its inhibition can directly suppress tumor cell growth.
The PD-L1 Signaling Pathway in Cell Proliferation
The intrinsic pro-proliferative effects of PD-L1 are primarily mediated through the activation of the Phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway.[4] Upon activation, this cascade promotes cell growth, survival, and proliferation. Knockdown of PD-L1 in cancer cells has been shown to decrease the expression of key proteins in this pathway, leading to reduced proliferation and cell cycle arrest.[5]
Caption: PD-L1 intrinsic signaling pathway promoting cell proliferation.
Quantitative Data on PD-L1 Inhibition and Cell Proliferation
The inhibition of PD-L1 has quantifiable effects on the cell cycle and viability of cancer cells. These effects are often measured by determining the percentage of cells in different phases of the cell cycle after PD-L1 knockdown or by calculating the half-maximal inhibitory concentration (IC50) of small molecule inhibitors.
Table 1: Effect of PD-L1 Knockdown on Cell Cycle Distribution
| Cell Line | Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Reference |
| KG-1a (AML) | siNC (Control) | - | - | 4.35 | [5] |
| siPD-L1 | - | - | 19.22 | [5] | |
| SGC-7901 (Gastric Cancer) | LV-NC (Control) | 64.84 | - | - | [6] |
| LV-PD-L1-siRNA | 68.89 | - | - | [6] | |
| AGS (Gastric Cancer) | LV-NC (Control) | 58.03 | - | - | [6] |
| LV-PD-L1-siRNA | 65.80 | - | - | [6] | |
| MDA-MB-231 (Breast Cancer) | si-Control | ~55 | ~30 | ~15 | [7] |
| si-PD-L1 | ~60 | ~25 | ~15 | [7] |
Note: Data is presented as reported in the cited literature. Dashes indicate data not provided in the source.
Table 2: IC50 Values of Small Molecule Inhibitors Targeting the PD-1/PD-L1 Interaction
| Compound Class | Compound Example | IC50 Value | Assay Type | Reference |
| Biphenyl Derivatives | BMS-202 | 18 nM - 48 nM | HTRF | [8] |
| Biphenyl Derivatives | Compound 79 | 92.3 nM | HTRF | [9] |
| (Pseudo)symmetric Biaryl Core | Compounds 71-73 | 0.1 µM - 25 µM | HTRF | [9] |
| Anidulafungin | Anidulafungin | 170.6 µg/mL (A549 cells) | Cytotoxicity Assay | [10] |
| Clinically Evaluated Inhibitors | Evixapodlin, MAX-10181, INCB086550 | Low nM range | HTRF | [11] |
Note: HTRF (Homogeneous Time-Resolved Fluorescence) is a common binding assay used to determine IC50 values for the disruption of protein-protein interactions.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the role of PD-L1 in cell proliferation.
Cell Viability Assessment using CCK-8 Assay
The Cell Counting Kit-8 (CCK-8) assay is a colorimetric method used to determine the number of viable cells in a sample, making it suitable for assessing cell proliferation and cytotoxicity.
Caption: Workflow for a typical Cell Counting Kit-8 (CCK-8) assay.
Protocol:
-
Cell Seeding:
-
Compound Addition:
-
Add 10 µL of various concentrations of the test substance (e.g., PD-L1 inhibitor) to the wells.
-
Include appropriate controls (e.g., vehicle-only).
-
Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).[13]
-
-
CCK-8 Reagent Addition:
-
Absorbance Measurement:
Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
Flow cytometry with PI staining is a standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Preparation:
-
Fixation:
-
Resuspend the cell pellet in 100-500 µL of cold PBS.
-
While gently vortexing, add 1-4 mL of cold 70% ethanol (B145695) dropwise to the cell suspension.[15][16][17] This step is crucial for proper fixation and to prevent cell clumping.
-
Incubate on ice for at least 30 minutes or store at -20°C for longer periods.[15][16]
-
-
Staining:
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
Use a low flow rate to ensure accurate readings.
-
Gate on single cells to exclude doublets and aggregates.
-
Collect data from at least 10,000 single-cell events.[16] The DNA content will be proportional to the PI fluorescence intensity.
-
Western Blotting for PD-L1 and PI3K/AKT Pathway Proteins
Western blotting is used to detect and quantify the expression levels of specific proteins, providing insight into the activation state of signaling pathways.
Protocol:
-
Sample Preparation (Cell Lysis):
-
Treat cells with the desired inhibitors or stimuli.
-
Wash cells with cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Incubate on ice for 30 minutes, then centrifuge at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.[4]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[4]
-
Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-PD-L1, anti-phospho-AKT Ser473, anti-total-AKT) overnight at 4°C.[4]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the signal using a digital imaging system or X-ray film.
-
Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels.
-
Conclusion
The intrinsic signaling function of PD-L1 represents a significant, non-immunological mechanism by which cancer cells can drive their own proliferation. The data clearly indicates that inhibition of PD-L1, either through genetic knockdown or small molecule inhibitors, can lead to cell cycle arrest and a reduction in cell viability, primarily by suppressing the PI3K/AKT/mTOR pathway. For drug development professionals, this dual role of PD-L1 presents an exciting opportunity. Targeting PD-L1 may not only restore anti-tumor immunity but also directly inhibit tumor growth, offering a multi-pronged therapeutic strategy. The protocols and data presented in this guide provide a foundational framework for researchers to further investigate and exploit this promising aspect of cancer biology.
References
- 1. Frontiers | Targeting PD-1/PD-L-1 immune checkpoint inhibition for cancer immunotherapy: success and challenges [frontiersin.org]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. PD-L1 Distribution and Perspective for Cancer Immunotherapy—Blockade, Knockdown, or Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Small molecule inhibitors targeting the PD-1/PD-L1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Cell Counting Kit-8 Protocol (CCK-8) | Hello Bio [hellobio.com]
- 13. Protocol for Cell Counting Kit-8 | Tocris Bioscience [tocris.com]
- 14. medchemexpress.com [medchemexpress.com]
- 15. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 16. ucl.ac.uk [ucl.ac.uk]
- 17. medicine.uams.edu [medicine.uams.edu]
- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 19. docs.abcam.com [docs.abcam.com]
An In-depth Technical Guide to the Polyene Lactone Structure of PD 113271
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 113271 is a naturally occurring polyene lactone phosphate (B84403) that has garnered interest within the scientific community for its notable antitumor properties. Structurally analogous to fostriecin (B16959), this compound belongs to a class of compounds isolated from the fermentation broths of Streptomyces pulveraceus.[1][2] These compounds are characterized by a conjugated triene system, an α,β-unsaturated δ-lactone ring, and a phosphate monoester group, which are crucial for their biological activity.[1] This technical guide provides a comprehensive overview of the core structure of this compound, including its physicochemical properties, biological activity with quantitative data, and insights into its mechanism of action. Detailed experimental methodologies for key analytical techniques are also presented, alongside visualizations of its biosynthetic relationship and proposed signaling pathway.
Physicochemical Properties of this compound
The fundamental chemical and physical characteristics of this compound are summarized in the table below, providing a foundational dataset for researchers.
| Property | Value | Source |
| Molecular Formula | C₁₉H₂₇O₁₀P | PubChem |
| Molecular Weight | 446.4 g/mol | PubChem |
| IUPAC Name | [(1E,7E,9E,11E)-3,6,13-trihydroxy-1-(3-hydroxy-6-oxo-2,3-dihydropyran-2-yl)-3-methyltrideca-1,7,9,11-tetraen-4-yl] dihydrogen phosphate | PubChem |
| CAS Number | 87860-38-6 | PubChem |
| Synonyms | Antibiotic CL 1565T, CL 1565T, PD-113,271 | PubChem |
| Appearance | Water-soluble phosphate ester | [2] |
Biological Activity and Quantitative Data
This compound has demonstrated significant in vitro cytotoxicity and in vivo antitumor efficacy. The following table summarizes the available quantitative data, comparing it with its structurally related analogs, fostriecin and PD 113270.
| Compound | Methotrexate Influx (% of control) | Cytotoxicity IC₅₀ (µM) | Antitumor Activity % T/C |
| L1210 | HCT-8 | ||
| Fostriecin | 36.6 ± 4.4 | 0.46 | 5.1 |
| PD 113,270 | 31.5 ± 13.4 | 0.50 | 3.4 |
| PD 113,271 | 57.2 ± 6.7 | 1.8 | 9.0 |
Data sourced from "Fostriecin: Chemistry and Biology" review.[1] % T/C represents the increase in life-span of treated mice versus control.
The addition of a hydroxyl group at the C4 position of the lactone ring in this compound, as compared to fostriecin, results in a roughly 3- to 4-fold decrease in cytotoxicity.[1]
Mechanism of Action and Signaling Pathway
The antitumor activity of this compound is primarily attributed to its potent and selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1][3] These serine/threonine phosphatases are critical regulators of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. By inhibiting PP2A and PP4, this compound disrupts the mitotic entry checkpoint, leading to cell cycle arrest and subsequent cell death in cancer cells.[1]
The following diagram illustrates the proposed mechanism of action, where this compound inhibits PP2A, thereby preventing the dephosphorylation of key substrates involved in cell cycle regulation.
Experimental Protocols
Isolation and Purification of this compound from Streptomyces pulveraceus
The following is a generalized workflow for the isolation and purification of this compound, based on methods described for fostriecin and its analogs.[1]
A key step in the purification of these water-soluble phosphate esters is the use of C8 or C18 reverse-phase chromatography.[1] A typical mobile phase for this purification would involve a gradient of an organic solvent, such as acetonitrile, in a phosphate buffer (e.g., 0.1 M, pH 6.8).[1]
Structural Characterization by Mass Spectrometry and NMR
The structural elucidation of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for the characterization of polyphosphates like this compound.
-
Sample Preparation: The purified compound is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like methanol (B129727) or acetonitrile.
-
Instrumentation: The analysis is performed on an ESI mass spectrometer, often operated in the negative ion mode to detect the phosphate group.
-
Data Acquisition: Key parameters to optimize include the spray needle and nozzle potentials, nebulizing and curtain gas flow rates, and the ion source temperature.
-
Analysis: The resulting mass spectrum will provide the mass-to-charge ratio (m/z) of the molecule, confirming its molecular weight. Fragmentation patterns can also provide information about the different structural components.
NMR Spectroscopy: Both ¹H and ³¹P NMR are crucial for confirming the structure of this compound.
-
Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
¹H NMR: Provides information on the number and types of protons in the molecule, helping to elucidate the carbon skeleton and the stereochemistry of the polyene chain.
-
³¹P NMR: This technique is specific for the phosphorus nucleus and will show a characteristic signal for the phosphate group, confirming its presence and providing information about its chemical environment.
-
2D NMR Techniques: Advanced techniques such as COSY, HSQC, and HMBC can be used to establish the connectivity between different atoms in the molecule, leading to a complete structural assignment.
Conclusion
This compound is a promising antitumor agent with a well-defined polyene lactone phosphate structure. Its mechanism of action through the inhibition of key protein phosphatases provides a clear rationale for its observed biological activity. The data and methodologies presented in this guide offer a valuable resource for researchers and drug development professionals interested in further exploring the therapeutic potential of this compound and related natural products. Future research may focus on the total synthesis of this compound to improve its availability and to generate novel analogs with enhanced stability and efficacy.
References
Methodological & Application
Application Notes and Protocols for PD 113271 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 113271 is a structurally unique, water-soluble phosphate (B84403) ester with demonstrated antitumor properties.[1][2] Isolated from the fermentation broths of a novel streptomycete, it is an analogue of fostriecin (B16959), a well-characterized inhibitor of protein phosphatase 2A (PP2A).[1][3][4] Recent studies have elucidated a key mechanism of action for this compound, identifying its ability to bind directly to microtubule-associated protein 1B (MAP1B).[1][5] This interaction disrupts the normal association of MAP1B with microtubules, leading to aberrant microtubule organization and potent cytotoxicity in various tumor cell lines.[1] These application notes provide detailed protocols for investigating the cellular effects of this compound, focusing on its impact on MAP1B and its activity as a protein phosphatase inhibitor.
Quantitative Data Summary
The following tables summarize the reported cytotoxic activity of this compound against various cancer cell lines. This data is essential for designing experiments and selecting appropriate starting concentrations for cell-based assays.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| L1210 | Mouse Leukemia | 1.8 | [1] |
| HCT-8 | Human Ileocecal Carcinoma | 9.0 | [1] |
Note: IC50 values can vary between different laboratories and experimental conditions. It is recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.
Mechanism of Action Overview
This compound exerts its antitumor effects through a dual mechanism of action:
-
Disruption of Microtubule Dynamics: this compound directly binds to the tubulin-binding domain of MAP1B.[1] This prevents MAP1B from associating with microtubules, leading to destabilization of the microtubule network and inducing morphological abnormalities within the cell.[1]
-
Inhibition of Protein Phosphatase 2A (PP2A): As a fostriecin analogue, this compound is also a known inhibitor of PP2A.[1][3] Inhibition of PP2A can lead to the hyperphosphorylation of various proteins, including those involved in cell cycle regulation and microtubule stability, further contributing to its cytotoxic effects.[1]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate the key signaling pathway affected by this compound and a general workflow for its investigation in a cell culture setting.
Caption: Mechanism of action of this compound.
Caption: General experimental workflow for this compound.
Experimental Protocols
Cell Culture and Treatment
This protocol provides a general guideline for culturing and treating cells with this compound. Specific cell lines, such as PC12 (pheochromocytoma), may require specific reagents and conditions.
Materials:
-
Cancer cell line of interest (e.g., PC12, HCT-8, L1210)
-
Complete cell culture medium (specific to cell line)
-
This compound stock solution (dissolved in a suitable solvent, e.g., water or DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Culture cells in a T-75 flask until they reach 70-80% confluency.
-
Trypsinize and count the cells.
-
Seed the cells into appropriate culture plates (e.g., 96-well for cytotoxicity, 6-well with coverslips for immunofluorescence) at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest drug concentration).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effects of this compound on cell viability.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Incubate for an additional 1-2 hours at 37°C.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Immunofluorescence for MAP1B Localization
This protocol allows for the visualization of changes in MAP1B distribution within cells following treatment with this compound.[1]
Materials:
-
Cells grown on coverslips and treated with this compound
-
4% Paraformaldehyde (PFA) in PBS for fixation
-
0.25% Triton X-100 in PBS for permeabilization
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibody against MAP1B
-
Fluorescently labeled secondary antibody
-
DAPI for nuclear staining
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
After treatment, wash the cells on coverslips twice with cold PBS.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Wash the cells three times with PBS.
-
Block non-specific antibody binding with blocking buffer for 1 hour at room temperature.
-
Incubate the cells with the primary anti-MAP1B antibody (diluted in blocking buffer) overnight at 4°C.
-
Wash the cells three times with PBS.
-
Incubate the cells with the fluorescently labeled secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
Counterstain the nuclei with DAPI for 5 minutes.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using antifade mounting medium.
-
Visualize the cells using a fluorescence microscope and capture images.
Co-Immunoprecipitation to Assess this compound and MAP1B Interaction
This protocol can be adapted to demonstrate the binding of this compound to MAP1B in cell lysates.[1] This may involve using a biotinylated version of this compound for pull-down assays.
Materials:
-
Cells treated with this compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against MAP1B or streptavidin beads (for biotinylated this compound)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
SDS-PAGE sample buffer
-
Western blotting reagents and equipment
Procedure:
-
Lyse the treated cells with lysis buffer on ice for 30 minutes.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Pre-clear the lysate by incubating with Protein A/G agarose beads for 1 hour at 4°C.
-
Incubate the pre-cleared lysate with the anti-MAP1B antibody or streptavidin beads overnight at 4°C with gentle rotation.
-
Add Protein A/G agarose beads (if using an antibody) and incubate for another 2-4 hours.
-
Pellet the beads by centrifugation and wash them three to five times with wash buffer.
-
Elute the bound proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5 minutes.
-
Analyze the eluted proteins by SDS-PAGE and Western blotting using an antibody against a potential binding partner or by mass spectrometry to identify novel interactors.
In Vitro Protein Phosphatase (PP2A) Activity Assay
This protocol provides a general method to measure the inhibitory effect of this compound on PP2A activity.
Materials:
-
Recombinant human PP2A
-
Phosphorylated substrate (e.g., a phosphopeptide)
-
Assay buffer
-
This compound at various concentrations
-
Malachite green solution or other phosphate detection reagent
-
96-well plate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, the phosphorylated substrate, and recombinant PP2A.
-
Add different concentrations of this compound to the wells of a 96-well plate. Include a no-inhibitor control.
-
Initiate the reaction by adding the PP2A/substrate mixture to the wells.
-
Incubate the plate at 30°C for a specified time (e.g., 15-30 minutes).
-
Stop the reaction and measure the amount of free phosphate released using a phosphate detection reagent like malachite green.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of PP2A inhibition for each concentration of this compound and determine the IC50 value.
Conclusion
This compound is a promising antitumor agent with a multifaceted mechanism of action. The protocols outlined in these application notes provide a framework for researchers to investigate its cellular effects, from its impact on microtubule dynamics via MAP1B binding to its inhibition of protein phosphatase 2A. A thorough understanding of these mechanisms is crucial for the further development of this compound as a potential therapeutic agent.
References
- 1. The anti-tumor antibiotic PD 113,271 binds to microtubule -associated protein 1B ( MAP1B ) - MedChemComm (RSC Publishing) DOI:10.1039/C1MD00080B [pubs.rsc.org]
- 2. Novel antitumor agents CI-920, PD 113,270 and PD 113,271. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 4. Total synthesis and stereochemistry of the antitumor antibiotic PD 113,271 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-tumor antibiotic PD 113,271 binds to microtubule-associated protein 1B (MAP1B) - MedChemComm (RSC Publishing) [pubs.rsc.org]
Effective Concentration of PD 113271 In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
PD 113271 is a potent anti-tumor antibiotic that exhibits significant cytotoxic effects against various cancer cell lines in vitro. This document provides detailed application notes and experimental protocols for determining the effective concentration of this compound. The primary mechanism of action of this compound involves the direct binding to Microtubule-associated protein 1B (MAP1B), leading to the disruption of microtubule dynamics, induction of apoptosis, and inhibition of cell proliferation. These protocols are intended to guide researchers in utilizing this compound as a tool for studying microtubule-associated cellular processes and as a potential therapeutic agent.
Introduction
This compound, a structurally related phosphate (B84403) monoester to fostriecin, has demonstrated potent cytotoxicity against several tumor cell lines.[1] Unlike its analog fostriecin, which is a known inhibitor of protein phosphatase 2A (PP2A), the primary intracellular binding partner of this compound is Microtubule-associated protein 1B (MAP1B).[1] This interaction interferes with the binding of MAP1B to microtubules, leading to morphological abnormalities in MAP1B distribution within the cell.[1] The disruption of MAP1B function affects microtubule stability and dynamics, which are critical for cell division, motility, and survival. This unique mechanism of action makes this compound a valuable tool for investigating the role of MAP1B in cellular processes and a potential candidate for anti-cancer drug development.
Data Presentation
While specific IC50 values for this compound are not widely published, it is described as having potent cytotoxicity. For its structurally related analog, fostriecin, the following data provides a reference for its potent anti-cancer activity.
Table 1: In Vitro Activity of Fostriecin (CI-920), an Analog of this compound
| Compound | Assay | Target | IC50 | Reference |
| Fostriecin | Enzyme Inhibition | Protein Phosphatase 2A (PP2A) | 3.2 nM | [2] |
| Fostriecin | Enzyme Inhibition | Protein Phosphatase 1 (PP1) | 131 µM | [2] |
Note: This table is provided as a reference based on the activity of a close structural analog. Researchers should determine the specific IC50 of this compound for their cell line of interest.
Signaling Pathways and Experimental Workflows
MAP1B-Mediated Cytotoxicity Signaling Pathway
This compound exerts its cytotoxic effects by directly targeting MAP1B, a key protein in maintaining microtubule stability and dynamics. The binding of this compound to MAP1B disrupts its association with microtubules, leading to cytoskeletal stress, cell cycle arrest, and ultimately, apoptosis. Furthermore, MAP1B has been implicated in signaling pathways that confer resistance to chemotherapy. Knockdown of MAP1B has been shown to increase apoptosis induced by anti-mitotic agents like vinblastine.[1] The light chain of MAP1B (MAP1B-LC1) has also been found to interact with and negatively regulate the tumor suppressor p53.[3]
Caption: this compound mechanism of action.
Experimental Workflow for Determining Effective Concentration
The following workflow outlines the key steps for determining the in vitro effective concentration of this compound.
Caption: Workflow for IC50 determination.
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is a general guideline for assessing the cytotoxic effect of this compound on adherent cancer cell lines using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest (e.g., L1210, HCT-8)
-
Complete cell culture medium
-
This compound
-
DMSO (for stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in complete culture medium to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Cell Treatment: Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells. Plot the cell viability against the log of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: MAP1B-Microtubule Co-sedimentation Assay
This protocol provides a method to assess the direct interference of this compound with the binding of MAP1B to microtubules.
Materials:
-
Purified tubulin
-
Purified MAP1B (or cell lysate containing MAP1B)
-
Polymerization buffer (e.g., 80 mM PIPES pH 6.8, 1 mM MgCl₂, 1 mM EGTA)
-
GTP (1 mM final concentration)
-
Taxol (10 µM final concentration)
-
This compound at various concentrations
-
Cushion buffer (Polymerization buffer with 60% glycerol)
-
SDS-PAGE equipment and reagents
-
Western blotting equipment and anti-MAP1B antibody
Procedure:
-
Microtubule Polymerization: Polymerize purified tubulin (1-2 mg/mL) in polymerization buffer with GTP at 37°C for 30 minutes. Stabilize the microtubules by adding taxol and incubating for another 10 minutes at 37°C.
-
Binding Reaction: In separate microcentrifuge tubes, mix the pre-polymerized microtubules with purified MAP1B (or cell lysate) in the presence of varying concentrations of this compound or vehicle control. Incubate at room temperature for 20-30 minutes to allow for binding.
-
Co-sedimentation: Layer the reaction mixtures onto a cushion buffer in ultracentrifuge tubes. Centrifuge at 100,000 x g for 30 minutes at 25°C to pellet the microtubules and any associated proteins.
-
Sample Collection: Carefully collect the supernatant from each tube. Resuspend the pellets in an equal volume of sample buffer.
-
Analysis: Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE followed by Coomassie blue staining (for purified proteins) or Western blotting with an anti-MAP1B antibody (for cell lysates).
-
Data Interpretation: A decrease in the amount of MAP1B in the pellet fraction in the presence of this compound indicates that the compound inhibits the binding of MAP1B to microtubules.
Conclusion
This compound is a valuable research tool for studying the roles of MAP1B in microtubule-dependent cellular processes and shows potential as an anti-cancer agent. The protocols provided herein offer a framework for researchers to investigate the effective in vitro concentrations of this compound and to further elucidate its mechanism of action. Careful optimization of experimental conditions for specific cell lines and assay systems is recommended to obtain reliable and reproducible results.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-PD-1/PD-L1 therapy for colorectal cancer: Clinical implications and future considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Microtubule-associated protein 1B light chain (MAP1B-LC1) negatively regulates the activity of tumor suppressor p53 in neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 113271 in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 113271 is a novel anti-tumor agent, identified as a structural analog of the well-characterized compound Fostriecin (B16959) (also known as CI-920).[1][2] Like Fostriecin, this compound is a water-soluble phosphate (B84403) monoester containing a conjugated triene system.[1][2] The primary mechanism of action for this class of compounds is the potent and highly selective inhibition of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[1][3] This inhibition disrupts the G2/M cell cycle checkpoint, compelling cancer cells into premature mitosis and subsequent apoptosis.[4][5] While specific IC50 values for this compound are not widely published, the data for its close analog, Fostriecin, provide a strong indication of its potential efficacy and serve as a valuable reference for experimental design. This document provides a detailed overview of the in vitro activity of this compound class, protocols for determining IC50 values, and a description of the relevant signaling pathways.
Data Presentation: In Vitro Inhibitory Activity
The inhibitory activity of Fostriecin, a close analog of this compound, has been quantified against its primary enzymatic targets and various cancer cell lines. This data is crucial for understanding the compound's potency and selectivity.
Table 1: Enzymatic Inhibition Profile of Fostriecin
| Enzyme Target | IC50 Concentration |
| Protein Phosphatase 2A (PP2A) | 1.4 - 3.2 nM[3][6] |
| Protein Phosphatase 4 (PP4) | ~3 nM[1] |
| Protein Phosphatase 1 (PP1) | 4,000 - 131,000 nM[3] |
| Topoisomerase II | 40,000 nM[7] |
Table 2: Growth Inhibitory Activity of Fostriecin in Human Cancer Cell Lines (Human Tumor Cloning Assay)
| Tumor Type | Response Rate (at 1.0 µg/mL, 1-hr exposure) | Number of Specimens Responding / Total Tested |
| Ovarian Cancer | 33% | 5 / 15 |
| Breast Cancer | 42% | 5 / 12 |
| Lung Cancer | 36% | 4 / 11 |
| Overall | 35% | 15 / 43 |
| Data from Scheithauer et al., 1986. A response is defined as a >50% decrease in tumor colony-forming units (TCFUs).[8] |
Signaling Pathway
This compound, through its inhibition of PP2A, interferes with the dephosphorylation of key proteins that regulate the cell cycle. This leads to the accumulation of phosphorylated, inactive Cyclin B1/CDK1 complexes, preventing the cell from properly entering and progressing through mitosis, ultimately triggering apoptosis.
Figure 1. Signaling pathway of this compound-mediated cell cycle arrest.
Experimental Protocols
Protocol 1: Determination of IC50 using the Sulforhodamine B (SRB) Assay
This protocol is adapted from the NCI-60 screen methodology and is suitable for determining the growth-inhibitory effects of this compound on adherent cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Trichloroacetic acid (TCA), cold 50% (w/v)
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
1% (v/v) acetic acid
-
10 mM Tris base solution
-
96-well microtiter plates
-
Microplate reader (510 nm)
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Time Zero Plate: After 24 hours, fix one plate with TCA to determine the cell population at the time of drug addition (Tz).
-
Drug Preparation and Addition: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in complete medium to achieve the desired final concentrations. Add 100 µL of the diluted drug solutions to the appropriate wells.
-
Incubation: Incubate the plates for an additional 48 hours.
-
Cell Fixation: Terminate the assay by gently adding 50 µL of cold 50% TCA to each well (final concentration of 10%) and incubate for 1 hour at 4°C.
-
Staining: Discard the supernatant and wash the plates five times with tap water. Air dry the plates completely. Add 100 µL of SRB solution to each well and incubate at room temperature for 10 minutes.
-
Washing: Remove the unbound dye by washing the plates five times with 1% acetic acid. Air dry the plates.
-
Solubilization and Absorbance Reading: Add 200 µL of 10 mM Tris base solution to each well to solubilize the bound dye. Shake the plates for 5 minutes and read the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value using appropriate software.
Figure 2. Experimental workflow for the SRB assay.
Protocol 2: Determination of IC50 using the MTT Assay
This colorimetric assay measures the metabolic activity of viable cells and is a common method for assessing cytotoxicity.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)
-
96-well microtiter plates
-
Microplate reader (570 nm)
Procedure:
-
Cell Plating: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere.
-
Drug Addition: Prepare serial dilutions of this compound in complete medium and add 100 µL to the appropriate wells.
-
Incubation: Incubate the plates for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Shake the plate for 10 minutes to ensure complete solubilization and read the absorbance at 570 nm.
-
Data Analysis: Calculate the percentage of viable cells compared to an untreated control and determine the IC50 value.
Figure 3. Experimental workflow for the MTT assay.
Conclusion
This compound represents a promising class of anti-tumor agents with a well-defined mechanism of action targeting the PP2A and PP4 phosphatases. The provided data on its analog, Fostriecin, along with the detailed protocols, offer a solid foundation for researchers to investigate the efficacy of this compound in various cancer models. The selective disruption of the G2/M checkpoint in cancer cells highlights the therapeutic potential of this compound for further preclinical and clinical development.
References
- 1. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 2. Novel antitumor agents CI-920, PD 113,270 and PD 113,271. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. In vitro activity of the novel antitumor antibiotic fostriecin (CI-920) in a human tumor cloning assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 113271
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 113271 is a polyene lactone phosphate (B84403) and a structural analog of fostriecin. It functions as a potent and selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4). These serine/threonine phosphatases are crucial regulators of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. Inhibition of PP2A and PP4 by this compound leads to cell cycle arrest and induction of apoptosis, making it a valuable tool for cancer research and drug development.
Physicochemical Properties
A summary of the key quantitative data for this compound is presented in the table below for easy reference.
| Property | Value |
| Chemical Formula | C₁₉H₂₇O₁₀P |
| Molecular Weight | 446.39 g/mol |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
| Storage Conditions | Store at -20°C for long-term storage. |
Mechanism of Action: PP2A Inhibition
This compound exerts its biological effects primarily through the inhibition of PP2A. PP2A is a critical tumor suppressor that negatively regulates multiple oncogenic signaling pathways. By inhibiting PP2A, this compound maintains the phosphorylated (active) state of various proteins, leading to cell cycle arrest, typically at the G2/M phase, and subsequent apoptosis.
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO). It is recommended to prepare fresh solutions, however, if stored properly, the stock solution can be used for several weeks.
Materials:
-
This compound solid
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Analytical balance
Procedure:
-
Equilibrate this compound: Allow the vial of solid this compound to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation.
-
Weigh the Compound: Accurately weigh a precise amount of this compound. For example, to prepare 1 ml of a 10 mM stock solution, weigh out 4.46 mg of this compound (Molecular Weight = 446.39 g/mol ).
-
Calculation: (10 mmol/L) * (1 L/1000 mL) * (1 mL) * (446.39 g/mol ) * (1000 mg/g) = 4.46 mg
-
-
Dissolve in DMSO: Add the appropriate volume of DMSO to the vial containing the weighed this compound. For 4.46 mg of the compound, add 1 mL of DMSO to achieve a 10 mM concentration.
-
Ensure Complete Dissolution: Vortex the solution for 1-2 minutes until the solid is completely dissolved. Gentle warming (e.g., in a 37°C water bath for 5-10 minutes) can be used to aid dissolution if necessary. Visually inspect the solution to ensure there are no particulates.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C in the dark.
Note on Alternative Solvents: While DMSO is the recommended solvent, solubility in other solvents such as ethanol (B145695) or PBS should be tested on a small scale before preparing a large stock solution.
In Vitro PP2A Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of this compound on PP2A using a colorimetric assay with p-nitrophenyl phosphate (pNPP) as a substrate.
Materials:
-
Recombinant human PP2A catalytic subunit
-
This compound stock solution (10 mM in DMSO)
-
p-Nitrophenyl Phosphate (pNPP) substrate solution
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM MnCl₂, 0.1 mg/mL BSA)
-
Stop solution (e.g., 1 M NaOH)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Serial Dilutions: Prepare a series of dilutions of the this compound stock solution in the assay buffer. A typical starting range would be from 100 µM down to 1 nM. Remember to include a DMSO vehicle control.
-
Enzyme Reaction:
-
To each well of a 96-well plate, add 25 µL of the diluted this compound or vehicle control.
-
Add 50 µL of the recombinant PP2A enzyme solution (at a pre-determined optimal concentration) to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
-
Initiate the Reaction: Add 25 µL of the pNPP substrate solution to each well to start the reaction.
-
Incubate: Incubate the plate at 37°C for 30-60 minutes.
-
Stop the Reaction: Add 50 µL of the stop solution to each well.
-
Measure Absorbance: Read the absorbance at 405 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control and determine the IC₅₀ value.
Safety Precautions
This compound is a potent bioactive compound. Standard laboratory safety precautions should be followed. Wear personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling the compound. Work in a well-ventilated area or a chemical fume hood. Refer to the Safety Data Sheet (SDS) for more detailed safety information.
Application Notes and Protocols for Measuring PD 113271 Activity In Vitro
For Researchers, Scientists, and Drug Development Professionals
Introduction
PD 113271 is a potent antitumor agent and a structural analog of fostriecin (B16959), a natural product isolated from Streptomyces pulveraceus.[1] Initial studies on fostriecin suggested its mode of action was through the inhibition of topoisomerase II.[1] However, subsequent research has definitively identified its primary mechanism as the potent and selective inhibition of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1][2] These serine/threonine phosphatases are crucial regulators of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis.[3][4] Their dysregulation is frequently implicated in cancer.[3]
This document provides detailed application notes and protocols for an in vitro colorimetric assay to measure the inhibitory activity of this compound and related compounds on protein phosphatases, primarily PP2A and PP4.
Principle of the Assay
The in vitro assay for measuring this compound activity is based on a colorimetric protein phosphatase inhibition assay. This method utilizes a chromogenic substrate, p-nitrophenyl phosphate (B84403) (pNPP), which is dephosphorylated by protein phosphatases to produce p-nitrophenol (pNP).[5] The resulting pNP is a yellow-colored product that can be quantified by measuring its absorbance at 405 nm.[6][7] The inhibitory activity of this compound is determined by its ability to reduce the rate of pNPP dephosphorylation by the target phosphatase (e.g., PP2A or PP4). The concentration of the inhibitor required to reduce enzyme activity by 50% is known as the half-maximal inhibitory concentration (IC50).
Data Presentation: Comparative Inhibitory Activity
The inhibitory activity of this compound and its parent compound, fostriecin, is highly selective for PP2A and PP4 over other protein phosphatases such as PP1 and PP5.[1][2] The following table summarizes the reported IC50 values for fostriecin against various protein phosphatases, providing a benchmark for the expected activity of its analogs like this compound.
| Inhibitor | Target Phosphatase | Reported IC50 (nM) | Selectivity (PP1/PP2A) | Reference |
| Fostriecin | PP2A | 0.2 - 4.0 | >10,000 | [1][2] |
| PP4 | ~3 - 4 | - | [2][8] | |
| PP1 | 131,000 | - | [9] | |
| PP5 | ~60,000 | - | [1] |
Experimental Protocols
In Vitro Colorimetric Protein Phosphatase Inhibition Assay
This protocol describes the measurement of this compound's inhibitory effect on recombinant PP2A or PP4 using pNPP as a substrate.
Materials and Reagents:
-
Recombinant human PP2A or PP4 catalytic subunit
-
This compound stock solution (in an appropriate solvent, e.g., DMSO)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1 mM EGTA, and 0.025% β-mercaptoethanol
-
pNPP Substrate Solution: 10 mM p-nitrophenyl phosphate in Assay Buffer
-
Stop Solution: 1 M NaOH
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Protocol:
-
Prepare Serial Dilutions of this compound:
-
Prepare a series of dilutions of the this compound stock solution in Assay Buffer to achieve the desired final concentrations for the assay. Include a vehicle control (solvent only).
-
-
Assay Setup:
-
In a 96-well microplate, add the following to triplicate wells:
-
20 µL of diluted this compound or vehicle control.
-
20 µL of Assay Buffer.
-
10 µL of recombinant PP2A or PP4 enzyme (diluted in Assay Buffer to a concentration that yields a linear reaction rate).
-
-
-
Pre-incubation:
-
Gently tap the plate to mix the contents and pre-incubate at 30°C for 10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Initiate the Reaction:
-
Add 50 µL of the 10 mM pNPP Substrate Solution to each well to start the reaction.
-
-
Incubation:
-
Incubate the plate at 30°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction remains in the linear range for the uninhibited control.
-
-
Stop the Reaction:
-
Stop the reaction by adding 50 µL of 1 M NaOH to each well. The addition of NaOH will also enhance the yellow color of the p-nitrophenol product.
-
-
Measure Absorbance:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank (no enzyme) from all readings.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in vitro protein phosphatase inhibition assay.
Signaling Pathways Affected by this compound
1. Regulation of the Cell Cycle
Inhibition of PP2A by this compound leads to the hyperphosphorylation of key cell cycle regulators, disrupting normal cell cycle progression and potentially leading to mitotic arrest and apoptosis.
Caption: this compound inhibits PP2A, preventing the inactivation of Cdc25 and promoting mitotic entry.
2. Regulation of Apoptosis via the MAP Kinase Pathway
PP2A negatively regulates the MAP kinase (ERK) signaling pathway, which is involved in cell survival. Inhibition of PP2A by this compound can lead to sustained ERK activation, which, depending on the cellular context, can paradoxically promote apoptosis.
Caption: this compound-mediated PP2A inhibition leads to hyperactivation of the MAPK/ERK pathway.
References
- 1. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of protein phosphatases PP1, PP2A, PP4 and Cdc14 in the DNA damage response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Serine/Threonine Protein Phosphatase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pNPP Phosphatase Assay Kit | ABIN1000337 [antibodies-online.com]
- 7. sciencellonline.com [sciencellonline.com]
- 8. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 9. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Review of Therapeutic Strategies in Human Small-Cell Lung Carcinoma (SCLC)
A Note to the Researcher: Initial searches for the compound PD 113271 in the context of human small-cell lung carcinoma (SCLC) treatment did not yield specific experimental data, detailed protocols, or established signaling pathways. Available literature on this compound is limited and dated, identifying it as a polyene lactone phosphate (B84403) with general antitumor and antileukemic properties, but without a clear mechanism of action defined in recent cancer research, particularly for SCLC.[1][2]
Therefore, these application notes will broaden the scope to address the core topic of interest: the treatment of human SCLC cell lines. This document will focus on current and emerging therapeutic strategies, relevant signaling pathways, and generalized experimental protocols that are widely used in SCLC research. This will provide a valuable resource for researchers, scientists, and drug development professionals working in this challenging area of oncology.
Overview of Therapeutic Targets in SCLC
Small-cell lung cancer is an aggressive neuroendocrine tumor characterized by rapid growth and early metastasis. While initial chemotherapy regimens can be effective, resistance often develops quickly. Current research focuses on several key signaling pathways and therapeutic targets.
Table 1: Key Therapeutic Targets and Strategies in SCLC
| Target/Strategy | Mechanism of Action | Examples of Investigational or Approved Agents |
| Immune Checkpoint Inhibition | Blocking the interaction between PD-1 and PD-L1 to restore anti-tumor T-cell activity. | Atezolizumab, Durvalumab, Pembrolizumab |
| DNA Damage Response (DDR) | Targeting enzymes like PARP, which are crucial for DNA repair, particularly in tumors with high genomic instability. | Olaparib, Talazoparib |
| Angiogenesis | Inhibiting the formation of new blood vessels that supply tumors with nutrients. | Bevacizumab |
| Tyrosine Kinase Inhibition (TKI) | Targeting various receptor tyrosine kinases involved in cell proliferation and survival. | Nintedanib |
| Notch Signaling Pathway | Regulating cell fate decisions, proliferation, and apoptosis in neuroendocrine tumors. | DLL3-targeting agents (e.g., Tarlatamab) |
| PI3K/Akt/mTOR Pathway | A central pathway regulating cell growth, proliferation, and survival. | PI3K inhibitors, mTOR inhibitors |
Experimental Protocols for SCLC Cell Line Research
The following are generalized protocols for key experiments in SCLC cell line research. Researchers should optimize these protocols for their specific cell lines and experimental conditions.
SCLC Cell Culture Protocol
-
Cell Lines: Commonly used human SCLC cell lines include NCI-H69, NCI-H82, DMS 114, and SHP-77.
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO2. SCLC cells often grow as floating aggregates or spheroids.
-
Subculturing: Gently pipette the cell suspension to break up large aggregates. Centrifuge at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh medium at a desired density (e.g., 1:3 to 1:6 split).
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed SCLC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.
-
Drug Treatment: After 24 hours, add the therapeutic agent at various concentrations. Include a vehicle control.
-
Incubation: Incubate for 48-72 hours.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat SCLC cells with the compound of interest for the desired time.
-
Cell Harvesting: Collect cells by centrifugation.
-
Washing: Wash cells twice with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Incubation: Incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within 1 hour.
Signaling Pathways in SCLC and Visualization
Understanding the underlying molecular pathways is critical for developing targeted therapies. Below are representations of key signaling pathways implicated in SCLC.
Caption: PD-1/PD-L1 Immune Checkpoint Pathway in SCLC.
Caption: The PI3K/Akt/mTOR Signaling Pathway in SCLC.
Experimental Workflow for Drug Efficacy Testing
A logical workflow is essential for evaluating the efficacy of a novel therapeutic agent in SCLC cell lines.
Caption: Workflow for Preclinical Evaluation of a Novel Drug in SCLC.
Conclusion and Future Directions
The treatment landscape for SCLC is evolving, with a shift towards targeted therapies and immunotherapies. While traditional chemotherapy remains a cornerstone, the future lies in personalized medicine guided by a deeper understanding of the molecular drivers of individual tumors. The protocols and pathways outlined in these application notes provide a foundational framework for researchers to investigate novel therapeutic strategies for this aggressive disease. Further research into compounds like this compound and other novel agents is warranted to expand the therapeutic arsenal (B13267) against SCLC.
References
Apoptosis Induction by PD 113271 in Leukemia Cells: Application Notes and Protocols
Note to the user: Following a comprehensive search of available scientific literature and databases, no specific information was found regarding a compound designated "PD 113271" and its activity in inducing apoptosis in leukemia cells. The search results did not yield any data on its mechanism of action, relevant signaling pathways, or quantitative metrics such as IC50 values.
Therefore, the following Application Notes and Protocols are provided as a general template and guide for researchers, scientists, and drug development professionals investigating novel compounds for apoptosis induction in leukemia. These protocols are based on standard, widely accepted methodologies in the field and should be adapted and optimized for the specific compound and cell lines under investigation.
Introduction
Leukemia, a group of cancers that usually begin in the bone marrow, is characterized by the rapid production of abnormal white blood cells. A key hallmark of cancer cells is their ability to evade apoptosis, or programmed cell death. Therefore, inducing apoptosis in malignant cells is a primary strategy in the development of novel anti-leukemic therapies. This document outlines protocols to assess the apoptosis-inducing potential of a test compound in leukemia cell lines.
Data Presentation
Quantitative data from the following experimental protocols should be summarized in clear, structured tables for easy comparison and analysis.
Table 1: Cell Viability (IC50 Values)
This table should present the half-maximal inhibitory concentration (IC50) of the test compound in various leukemia cell lines at different time points.
| Cell Line | Time Point (e.g., 24h) | IC50 (µM) | Time Point (e.g., 48h) | IC50 (µM) | Time Point (e.g., 72h) | IC50 (µM) |
| e.g., Jurkat | ||||||
| e.g., K562 | ||||||
| e.g., HL-60 |
Table 2: Apoptosis Induction
This table should quantify the percentage of apoptotic cells as determined by Annexin V/Propidium Iodide staining.
| Cell Line | Treatment (Compound Conc.) | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total % Apoptotic Cells |
| e.g., Jurkat | Control (Vehicle) | |||
| Compound (IC50/2) | ||||
| Compound (IC50) | ||||
| Compound (IC50*2) |
Table 3: Caspase-3/7 Activity
This table should show the fold-change in caspase-3 and -7 activity relative to a control.
| Cell Line | Treatment (Compound Conc.) | Fold Change in Caspase-3/7 Activity |
| e.g., Jurkat | Control (Vehicle) | 1.0 |
| Compound (IC50) | ||
| Staurosporine (Positive Control) |
Table 4: Western Blot Densitometry
This table should present the relative protein expression levels of key apoptosis-related proteins, normalized to a loading control.
| Cell Line | Treatment (Compound Conc.) | Relative Expression of Pro-Caspase-3 | Relative Expression of Cleaved Caspase-3 | Relative Expression of PARP | Relative Expression of Cleaved PARP | Relative Expression of Bcl-2 | Relative Expression of Bax | Bax/Bcl-2 Ratio |
| e.g., Jurkat | Control (Vehicle) | |||||||
| Compound (IC50) |
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the apoptotic effects of a novel compound on leukemia cells.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Leukemia cell lines (e.g., Jurkat, K562, HL-60)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Test compound (dissolved in a suitable solvent, e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Protocol:
-
Seed leukemia cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of the test compound in culture medium.
-
Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
Four hours before the end of the incubation period, add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC50 value.
Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Leukemia cells treated with the test compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Protocol:
-
Treat leukemia cells with the test compound at various concentrations (e.g., IC50/2, IC50, IC50*2) for a specified time. Include a vehicle-treated control.
-
Harvest the cells by centrifugation at 300 x g for 5 minutes.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour of staining.
Caspase-3/7 Activity Assay
This luminescent assay measures the activity of key executioner caspases, caspase-3 and -7.
Materials:
-
Leukemia cells treated with the test compound
-
Caspase-Glo® 3/7 Assay System (Promega) or similar
-
White-walled 96-well plates
-
Luminometer
Protocol:
-
Seed cells in a white-walled 96-well plate and treat with the test compound as described for the MTT assay.
-
After the treatment period, equilibrate the plate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-2 hours, protected from light.
-
Measure the luminescence of each well using a luminometer.
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect and quantify the expression levels of key proteins involved in the apoptotic pathway.
Materials:
-
Leukemia cells treated with the test compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Imaging system
Protocol:
-
Treat cells with the test compound and harvest.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Perform densitometric analysis to quantify protein expression relative to the loading control.
Visualization of Pathways and Workflows
Diagrams created using Graphviz (DOT language) can effectively visualize signaling pathways and experimental workflows.
General Apoptotic Signaling Pathway
This diagram illustrates the intrinsic and extrinsic pathways of apoptosis, which are common targets for anti-cancer agents.
Caption: General overview of the intrinsic and extrinsic apoptosis pathways.
Experimental Workflow for Apoptosis Assessment
This diagram outlines the general experimental procedure for evaluating the apoptotic effects of a compound.
Caption: Workflow for assessing apoptosis induction by a test compound.
Conclusion
The protocols and templates provided in this document offer a comprehensive framework for investigating the apoptosis-inducing properties of a novel compound in leukemia cells. Rigorous and systematic application of these methods will enable researchers to elucidate the compound's mechanism of action and evaluate its potential as a therapeutic agent. It is crucial to include appropriate positive and negative controls in all experiments and to perform statistical analysis to ensure the validity of the results.
Application Notes and Protocols for Flow Cytometry Analysis Following Small Molecule PD-L1 Inhibitor Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The programmed death-1 (PD-1) receptor and its ligand, programmed death-ligand 1 (PD-L1), are pivotal immune checkpoint proteins that maintain immune homeostasis.[1] However, many cancer cells exploit this pathway to evade immune surveillance by overexpressing PD-L1. The binding of PD-L1 to PD-1 on activated T cells delivers an inhibitory signal, suppressing T cell proliferation, cytokine production, and cytotoxic activity.[1] Blocking the PD-1/PD-L1 interaction has emerged as a powerful cancer immunotherapy strategy.[1] Small molecule inhibitors targeting the PD-1/PD-L1 pathway offer potential advantages over monoclonal antibodies, such as oral bioavailability and improved tumor penetration.[1]
These application notes provide detailed protocols for utilizing flow cytometry to assess the in vitro efficacy of a small molecule PD-L1 inhibitor in blocking the PD-L1 pathway and reactivating T cell function. Flow cytometry is a powerful technique for analyzing the characteristics of individual cells in a heterogeneous population, making it ideal for studying the effects of therapeutic agents on immune cells.
Mechanism of Action
Small molecule PD-L1 inhibitors function by binding to PD-L1, thereby disrupting its interaction with the PD-1 receptor.[1] This blockade prevents the delivery of inhibitory signals to T cells, leading to enhanced T cell activation, proliferation, and effector functions, such as the production of cytotoxic molecules and inflammatory cytokines.[1]
Data Presentation
The following tables summarize representative quantitative data obtained from flow cytometry analysis after treatment with a small molecule PD-L1 inhibitor.
Table 1: Effect of Small Molecule PD-L1 Inhibitor on T Cell Activation and Proliferation
| Parameter | Treatment Group | Fold Change vs. Control |
| CD8+ T Cell Proliferation (Ki-67) | Small Molecule PD-L1 Inhibitor | Up to 2.5-fold increase |
| IL-2 Secretion | Small Molecule PD-L1 Inhibitor | Up to 3-fold increase |
| IFN-γ Secretion | Small Molecule PD-L1 Inhibitor | Up to 4-fold increase |
Table 2: Immunophenotyping of T Cells Following Treatment
| Cell Surface Marker | Cell Type | Expected Change with Inhibitor |
| CD69 | Activated T Cells | Increase |
| CD25 | Activated T Cells, Regulatory T Cells | Increase |
| PD-1 | Activated T Cells | No significant change expected |
Experimental Protocols
Protocol 1: In Vitro T Cell Activation Assay
This protocol details the procedure for assessing the effect of a small molecule PD-L1 inhibitor on T cell activation and proliferation in a co-culture system.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
Tumor cell line expressing PD-L1
-
Small molecule PD-L1 inhibitor
-
T cell stimulus (e.g., anti-CD3/CD28 beads or Phytohemagglutinin (PHA))
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
96-well culture plates
-
FACS tubes or V-bottom plates
-
FACS buffer (e.g., PBS with 2% FBS)
Procedure:
-
Cell Culture: Culture the PD-L1 expressing tumor cell line and isolate PBMCs from healthy donors.
-
Co-culture Setup: Seed the tumor cells in a 96-well plate. Once adhered, add freshly isolated PBMCs to the wells.
-
Inhibitor Treatment: Prepare serial dilutions of the small molecule PD-L1 inhibitor. Add 50 µL of the inhibitor dilutions or a vehicle control to the respective wells.
-
T Cell Stimulation: Add 50 µL of a T cell stimulus (e.g., PHA at a final concentration of 5 µg/mL or anti-CD3/CD28 beads) to each well to activate the T cells.[1]
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.[1]
-
Cell Harvesting: After incubation, harvest the cells for flow cytometry analysis.[1] Transfer the cells to FACS tubes or a V-bottom plate.[1]
Protocol 2: Flow Cytometry Staining for T Cell Activation Markers
This protocol describes the staining procedure for analyzing T cell activation markers by flow cytometry.
Materials:
-
Harvested cells from Protocol 1
-
FACS buffer
-
Fluorochrome-conjugated antibodies against:
-
Fixation/Permeabilization buffer (for intracellular staining)
-
Permeabilization buffer (for intracellular staining)
Procedure:
Surface Staining:
-
Wash: Centrifuge the harvested cells at 300 x g for 5 minutes and discard the supernatant. Wash the cells with 200 µL of cold FACS buffer and centrifuge again.[1]
-
Staining: Resuspend the cell pellet in 100 µL of FACS buffer containing the appropriate dilutions of surface-staining antibodies (e.g., anti-CD3, anti-CD4, anti-CD8, anti-CD69).[1]
-
Incubation: Incubate for 30 minutes at 4°C in the dark.[1]
-
Wash: Wash the cells twice with FACS buffer to remove unbound antibodies.[1]
Intracellular Staining (Optional):
-
Fixation and Permeabilization: After surface staining, resuspend the cells in 100 µL of Fixation/Permeabilization buffer and incubate for 20 minutes at 4°C.[1]
-
Wash: Wash the cells with Permeabilization buffer.[1]
-
Intracellular Staining: Resuspend the cells in 100 µL of Permeabilization buffer containing the intracellular antibodies (e.g., anti-Ki-67, anti-IFN-γ, anti-Granzyme B, anti-Perforin).[1]
-
Incubation: Incubate for 30 minutes at 4°C in the dark.[1]
-
Wash: Wash the cells twice with Permeabilization buffer.[1]
-
Acquisition: Resuspend the cells in FACS buffer and acquire the data on a flow cytometer.
Visualizations
The following diagrams illustrate the signaling pathway affected by the small molecule PD-L1 inhibitor and the experimental workflow.
Caption: PD-1/PD-L1 signaling pathway and the mechanism of a small molecule PD-L1 inhibitor.
Caption: Experimental workflow for flow cytometry analysis after PD-L1 inhibitor treatment.
References
Application Notes and Protocols for In Vivo Studies of PD-1/PD-L1 Inhibitors in Mouse Models
A Note on Nomenclature: Initial searches for "PD 113271" did not yield specific results for a compound with that designation. The provided information has been curated based on the strong contextual evidence suggesting an interest in Programmed Cell Death Protein 1 (PD-1) and its ligand (PD-L1) inhibitors, which are central to cancer immunotherapy research.
These application notes and protocols are intended for researchers, scientists, and drug development professionals working with in vivo mouse models to evaluate the efficacy and mechanism of action of PD-1/PD-L1 checkpoint inhibitors.
Application Notes
The PD-1/PD-L1 Signaling Pathway in Cancer Immunology
Programmed cell death protein 1 (PD-1), also known as CD279, is a key immune checkpoint receptor expressed on activated T cells, B cells, and natural killer (NK) cells.[1][2] Its primary ligand, PD-L1 (also known as B7-H1 or CD274), can be expressed on various cells, including cancer cells.[1][3] The interaction between PD-1 and PD-L1 transmits an inhibitory signal that dampens the immune response, a crucial mechanism for maintaining self-tolerance and preventing autoimmune reactions.[2][4]
However, many tumors exploit this pathway to evade immune surveillance. By overexpressing PD-L1 on their surface, cancer cells can inactivate tumor-infiltrating T cells that would otherwise recognize and eliminate them.[1][2] This leads to T cell "exhaustion," characterized by reduced proliferation, cytokine production, and cytotoxic activity.[2]
The therapeutic strategy of blocking the PD-1/PD-L1 interaction with monoclonal antibodies aims to "release the brakes" on the immune system.[1] These antibodies prevent PD-1 from binding to PD-L1, thereby restoring the anti-tumor function of T cells and enabling the immune system to mount an effective attack against the cancer.[1][2]
In Vivo Mouse Models for Evaluating PD-1/PD-L1 Inhibitors
Syngeneic mouse tumor models are the most common platform for preclinical evaluation of PD-1/PD-L1 inhibitors. These models utilize immortalized cancer cell lines derived from a specific inbred mouse strain, which are then implanted back into mice of the same strain. This ensures a fully competent immune system that can react to the tumor, making it an ideal setting to study immunotherapies.
Humanized mouse models are another valuable tool. These are immunodeficient mice engrafted with human immune cells or genetically modified to express human versions of immune checkpoint proteins like PD-1 and PD-L1.[5][6] This allows for the direct testing of therapeutic antibodies that target the human proteins.[5][7]
The choice of mouse model is critical and should align with the specific research questions being addressed.[8] Factors to consider include the tumor type, its immunogenicity, and the specific therapeutic agent being tested.[9]
Quantitative Data Summary
The following table summarizes typical dosage and administration information for commonly used anti-mouse PD-1 and PD-L1 antibodies in vivo. It is important to note that optimal dosing may vary depending on the specific mouse strain, tumor model, and experimental goals.
| Antibody Clone | Target | Standard Dose Range (per mouse) | Recommended Route | Typical Dosing Schedule |
| RMP1-14 | PD-1 (CD279) | 200-500 µg | Intraperitoneal (IP) | Every 3-4 days[10] |
| 29F.1A12 | PD-1 (CD279) | 100-200 µg (~5 mg/kg) | Intraperitoneal (IP) | Not specified[10] |
| 10F.9G2 | PD-L1 (B7-H1, CD274) | 100-250 µg | Intraperitoneal (IP) | 2-3 times per week[10] |
Experimental Protocols
General Protocol for In Vivo Efficacy Study in a Syngeneic Mouse Tumor Model
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of a PD-1 or PD-L1 inhibitor in a syngeneic mouse model.
1. Materials and Reagents:
-
Inbred mice (e.g., C57BL/6 or BALB/c), age and gender-matched.
-
Syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma for C57BL/6 or CT26 colon carcinoma for BALB/c).
-
Cell culture medium and supplements.
-
Phosphate-buffered saline (PBS).
-
Anti-mouse PD-1 or PD-L1 antibody and corresponding isotype control antibody.
-
Calipers for tumor measurement.
-
Syringes and needles for injection.
-
Anesthesia and euthanasia reagents.
2. Animal Handling and Acclimation:
-
All animal procedures should be performed in accordance with institutional guidelines for animal care and use.
-
Upon arrival, allow mice to acclimate to the facility for at least one week before the start of the experiment.[11]
-
Provide standard chow and water ad libitum.
3. Tumor Cell Implantation:
-
Culture tumor cells to ~80% confluency.
-
Harvest cells by trypsinization, wash with PBS, and resuspend in sterile PBS at the desired concentration.
-
Subcutaneously inject the tumor cell suspension (typically 1 x 10^5 to 1 x 10^6 cells in 100 µL) into the flank of each mouse.
4. Treatment Administration:
-
Monitor mice for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize mice into treatment groups (e.g., vehicle, isotype control, anti-PD-1/PD-L1 antibody).
-
Administer the therapeutic antibody or control via intraperitoneal injection according to the dosing schedule outlined in the table above or as optimized for the specific model.
5. Monitoring and Endpoints:
-
Measure tumor volume using calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor body weight and overall health of the mice throughout the study.
-
The primary endpoint is typically tumor growth inhibition. Other endpoints may include survival, analysis of the tumor microenvironment via flow cytometry or immunohistochemistry, and assessment of systemic immune responses.
6. Data Analysis:
-
Plot mean tumor volume ± SEM for each treatment group over time.
-
Perform statistical analysis to determine significant differences between treatment groups.
Visualizations
Caption: PD-1/PD-L1 signaling pathway leading to T cell inhibition.
Caption: General experimental workflow for an in vivo efficacy study.
References
- 1. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Roles of PD-1/PD-L1 Pathway: Signaling, Cancer, and Beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. PD-1 and PD-L1/PD-L2 Pathway - Creative Biolabs [immune-checkpoint.creative-biolabs.com]
- 4. A snapshot of the PD-1/PD-L1 pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biocytogen.com [biocytogen.com]
- 6. biocytogen.com [biocytogen.com]
- 7. A Novel Humanized PD-1/PD-L1 Mouse Model Permits Direct Comparison of Antitumor Immunity Generated by Food and Drug Administration–Approved PD-1 and PD-L1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Applicability of Mouse Models to the Study of Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vivo mouse models for adult brain tumors: Exploring tumorigenesis and advancing immunotherapy development - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ichor.bio [ichor.bio]
- 11. Using Mice to Model Human Disease: Understanding the Roles of Baseline Housing-Induced and Experimentally Imposed Stresses in Animal Welfare and Experimental Reproducibility - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PD 113271 Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the available data and generalized protocols for the delivery and administration of PD 113271 in preclinical animal studies. This compound is a structural analog of Fostriecin (CI-920), a potent antitumor agent. The primary mechanism of action for this class of compounds is the inhibition of Protein Phosphatase 2A (PP2A), a key regulator of cellular processes.
Data Presentation
The following table summarizes the reported in vivo antitumor activity of this compound in murine leukemia models.
| Compound | Animal Model | Administration Route | Dose (mg/kg/injection) | Dosing Schedule | Endpoint | Result (% T/C) |
| This compound | L1210 Leukemia | Intraperitoneal (i.p.) | 12.5 | Daily x 9 | Increased Lifespan | 179 |
| This compound | P388 Leukemia | Intraperitoneal (i.p.) | 6.25 | Daily x 9 | Increased Lifespan | 155 |
*% T/C (Treated vs. Control) represents the percentage increase in the lifespan of treated mice compared to the control group. Data is derived from studies on Fostriecin and its analogs. The specific formulation and vehicle for this compound were not detailed in the available literature. The protocol below is a generalized procedure based on common practices for in vivo testing of similar agents.
Experimental Protocols
This section outlines a generalized protocol for the in vivo administration of this compound to murine models of leukemia. This protocol is based on established methodologies for preclinical anticancer drug screening.
1. Animal Models and Husbandry
-
Species: Mouse (e.g., DBA/2 or B6D2F1 for P388 and L1210 models, respectively).
-
Health Status: Specific pathogen-free (SPF).
-
Age/Weight: 6-8 weeks old, 18-22 grams.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (55 ± 10%). Food and water should be provided ad libitum.
-
Acclimatization: Animals should be acclimatized for at least one week before the start of the experiment.
2. Tumor Cell Implantation
-
Cell Lines: P388 or L1210 murine leukemia cells.
-
Cell Culture: Cells should be maintained in an appropriate culture medium (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics.
-
Implantation: On day 0, mice are inoculated intraperitoneally (i.p.) with a specified number of tumor cells (e.g., 1 x 10^6 P388 cells or 1 x 10^5 L1210 cells) suspended in a sterile saline solution.
3. Formulation and Administration of this compound
-
Formulation (Recommended General Procedure):
-
As this compound is a phosphate (B84403) ester, it is expected to be water-soluble.
-
Prepare a stock solution of this compound in sterile, pyrogen-free saline or phosphate-buffered saline (PBS).
-
The final concentration of the dosing solution should be calculated based on the mean body weight of the mice in each group to ensure the correct dosage in mg/kg.
-
The solution should be prepared fresh daily and kept on ice during administration.
-
-
Administration:
-
Route: Intraperitoneal (i.p.).
-
Dosing Schedule: Administer this compound daily for 9 consecutive days, starting on day 1 post-tumor implantation.
-
Volume: The injection volume should be consistent across all animals, typically 0.1 mL per 10 grams of body weight.
-
-
Control Group: The control group should receive the vehicle (e.g., sterile saline) following the same administration schedule and volume as the treatment group.
4. Monitoring and Endpoint
-
Daily Monitoring: Animals should be observed daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Endpoint: The primary endpoint is the mean survival time of the mice. The experiment is terminated when all animals in the control group have died.
-
Data Analysis: The antitumor efficacy is expressed as the percentage of increase in lifespan (% T/C), calculated as: (Mean survival time of treated group / Mean survival time of control group) x 100.
Mandatory Visualization
Signaling Pathway
Caption: Inhibition of PP2A by this compound leads to increased phosphorylation and activation of pro-survival and proliferation pathways like Akt and ERK, ultimately promoting cell cycle arrest and apoptosis.
Experimental Workflow
Caption: Workflow for in vivo evaluation of this compound in a murine leukemia model.
Troubleshooting & Optimization
Technical Support Center: PD 113271 Stability and Storage
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of PD 113271. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored under the following conditions:
-
Long-term storage (months to years): -20°C, desiccated and protected from light.
-
Short-term storage (days to weeks): 0-4°C, desiccated and protected from light.
It is crucial to minimize freeze-thaw cycles. Aliquoting the compound into smaller, single-use vials upon receipt is highly recommended. The product is generally stable for a few weeks during standard shipping conditions at ambient temperature.
Q2: How should I prepare stock solutions of this compound?
A2: this compound is a water-soluble phosphate (B84403) ester.[1] For most biological experiments, sterile, nuclease-free water or aqueous buffers (e.g., PBS) are suitable solvents. To prepare a stock solution, it is recommended to:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the compound in the desired solvent to a concentration of 1-10 mM.
-
Gently vortex or sonicate to ensure complete dissolution.
-
Store stock solutions in aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: Is this compound sensitive to light?
A3: Yes, as a polyene-containing compound, this compound is expected to be sensitive to light. Polyene antibiotics are known to degrade upon exposure to light.[2] Therefore, it is critical to protect the solid compound and its solutions from light at all times. Use amber vials or wrap containers with aluminum foil, and minimize exposure to ambient light during handling.
Q4: What is the expected stability of this compound in aqueous solutions?
A4: The stability of this compound in aqueous solution is dependent on pH, temperature, and exposure to light. As a phosphate ester, it may be susceptible to hydrolysis, particularly under acidic or alkaline conditions.[3][4] Polyene structures are also prone to degradation. For critical experiments, it is advisable to use freshly prepared solutions or to conduct a stability assessment under your specific experimental conditions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Loss of biological activity in experiments. | Degradation of this compound due to improper storage or handling. | - Ensure the compound has been stored at the correct temperature and protected from light. - Prepare fresh stock solutions from a new vial of the compound. - Minimize the time that solutions are kept at room temperature or in ambient light. - Consider performing a stability check of your stock solution (see Experimental Protocols). |
| Inconsistent experimental results. | - Inconsistent concentration of this compound due to degradation between experiments. - Multiple freeze-thaw cycles of the stock solution. | - Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles. - Always use freshly thawed aliquots for each experiment. - Standardize the handling procedures for the compound and its solutions. |
| Precipitate observed in stock solution after thawing. | - Poor solubility in the chosen solvent. - Concentration is too high. | - Try preparing a more dilute stock solution. - Gentle warming (e.g., to 37°C) and vortexing may help redissolve the compound. However, be aware that elevated temperatures can accelerate degradation. |
Stability Data Summary
While specific quantitative stability data for this compound is not extensively published, the following table summarizes the expected stability based on its chemical class (polyene lactone phosphate). Researchers should use this as a guideline and perform their own stability assessments for their specific experimental conditions.
| Condition | Parameter | Expected Stability | Recommendation |
| Solid State | Temperature | Stable for months to years at -20°C. Stable for days to weeks at 0-4°C. | Store long-term at -20°C. |
| Light | Sensitive. | Store in the dark. | |
| Aqueous Solution | pH | Potentially unstable at acidic ( | Maintain solutions at a neutral pH if possible. Assess stability at the working pH. |
| Temperature | Degradation rate increases with temperature. | Prepare and use solutions at the lowest practical temperature. Store stock solutions frozen. | |
| Light | Sensitive. | Protect solutions from light at all times. | |
| Freeze-Thaw | Repeated cycles can lead to degradation. | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Aqueous Solution
This protocol outlines a general method to determine the stability of this compound under specific experimental conditions using High-Performance Liquid Chromatography (HPLC).
Objective: To quantify the degradation of this compound over time under defined conditions (e.g., specific pH, temperature, and light exposure).
Materials:
-
This compound
-
Aqueous buffer of desired pH
-
HPLC system with a suitable detector (e.g., UV-Vis or Mass Spectrometry)
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
Formic acid or other suitable mobile phase modifier
Methodology:
-
Preparation of this compound Solution: Prepare a solution of this compound in the aqueous buffer of interest at the desired concentration.
-
Incubation: Aliquot the solution into several vials. Incubate these vials under the desired stress conditions (e.g., 37°C in the dark, room temperature with light exposure).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from incubation.
-
Sample Analysis:
-
Immediately analyze the sample by HPLC.
-
A typical HPLC method would involve a gradient elution on a C18 column. For example:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.
-
-
Monitor the elution profile at a wavelength corresponding to the absorbance maximum of this compound (polyenes typically have strong UV absorbance).
-
-
Data Analysis:
-
Integrate the peak area of the parent this compound compound at each time point.
-
Plot the percentage of the remaining this compound (relative to the T=0 sample) against time.
-
This will provide a degradation profile under the tested conditions.
-
Forced Degradation (Stress Testing) Workflow
Forced degradation studies are essential for identifying potential degradation products and understanding the intrinsic stability of a compound. This workflow provides a logical approach to stress testing this compound.
References
pH sensitivity and degradation of PD 113271
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the pH sensitivity and degradation of PD 113271. This information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides
Issue: Inconsistent experimental results or loss of compound activity.
Possible Cause: Degradation of this compound due to improper storage or handling, particularly concerning pH and temperature.
Troubleshooting Steps:
-
Verify Storage Conditions: this compound is recommended to be stored dry, dark, and at 0 - 4°C for short-term use (days to weeks) or -20°C for long-term storage (months to years).[1] Confirm that your storage conditions align with these recommendations.
-
Assess Solvent pH: The chemical structure of this compound contains functional groups such as a phosphate (B84403) ester, a lactone, and a polyene system, which can be susceptible to pH-dependent degradation.
-
Acidic Conditions: The phosphate ester and lactone functionalities may be prone to acid-catalyzed hydrolysis.
-
Basic Conditions: Ester hydrolysis is often accelerated under basic conditions.
-
Recommendation: Prepare solutions of this compound in a buffer system that maintains a stable pH, ideally close to neutral (pH 6-8), unless experimental conditions require otherwise. If you suspect pH-related degradation, perform a pilot study to assess the stability of this compound in your chosen buffer system over the time course of your experiment.
-
-
Evaluate Photostability: The conjugated polyene system in this compound suggests potential sensitivity to light.
-
Recommendation: Protect solutions containing this compound from light by using amber vials or wrapping containers in aluminum foil. Minimize exposure to ambient light during experimental procedures.
-
-
Consider Temperature Stability: Elevated temperatures can accelerate the degradation of many small molecules.
-
Recommendation: Avoid repeated freeze-thaw cycles. Aliquot stock solutions to minimize the number of times the main stock is warmed. Perform experimental incubations at the lowest temperature compatible with your assay.
-
Frequently Asked Questions (FAQs)
Q1: What is the known stability of this compound in aqueous solutions?
A1: There is limited publicly available data specifically detailing the degradation kinetics of this compound in aqueous solutions at various pH values. However, based on its chemical structure, which includes a phosphate ester, a lactone, and a conjugated polyene system, the compound's stability is likely to be pH-dependent.[1][2][3] For optimal stability, it is recommended to store aqueous solutions at a near-neutral pH and at low temperatures, protected from light.[1]
Q2: How can I determine the optimal pH for my experiments involving this compound?
A2: To determine the optimal pH for your experiments, it is advisable to conduct a preliminary stability study. This can be done by incubating this compound solutions at different pH values (e.g., pH 4, 7, and 9) for a set period at your experimental temperature. The remaining concentration of this compound can then be quantified using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC). The pH that shows the least degradation over time would be the most suitable for your experiments.
Q3: What are the likely degradation pathways for this compound?
A3: While specific degradation pathways for this compound have not been extensively published, based on its functional groups, the following degradation mechanisms are plausible:
-
Hydrolysis: The phosphate ester and lactone moieties are susceptible to hydrolysis, which can be catalyzed by acidic or basic conditions.
-
Oxidation: The conjugated polyene chain may be prone to oxidation, especially in the presence of light or oxidizing agents.
-
Isomerization: The double bonds in the polyene chain could potentially undergo isomerization when exposed to light or heat.
Q4: Are there any known incompatibilities of this compound with common laboratory reagents?
Experimental Protocols
Protocol: Preliminary Assessment of this compound pH Stability
Objective: To provide a general framework for researchers to assess the stability of this compound at different pH values.
Materials:
-
This compound
-
Buffers of desired pH (e.g., citrate (B86180) buffer for acidic pH, phosphate buffer for neutral pH, borate (B1201080) buffer for basic pH)
-
HPLC-grade solvents (e.g., acetonitrile, water)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Methodology:
-
Prepare Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ethanol) at a known concentration.
-
Prepare Working Solutions: Dilute the stock solution into the different pH buffers to a final concentration suitable for your analytical method. Ensure the final concentration of the organic solvent is low and consistent across all samples to minimize its effect on stability.
-
Incubation: Incubate the working solutions at a constant temperature (e.g., room temperature or 37°C) and protect them from light.
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Sample Analysis: Immediately analyze the aliquots by a validated stability-indicating HPLC method to determine the concentration of the remaining this compound.
-
Data Analysis: Plot the percentage of remaining this compound against time for each pH condition.
Table 1: Example Data Layout for pH Stability Study
| Time (hours) | % Remaining this compound (pH 4) | % Remaining this compound (pH 7) | % Remaining this compound (pH 9) |
| 0 | 100 | 100 | 100 |
| 2 | |||
| 4 | |||
| 8 | |||
| 24 |
Visualizations
Caption: Experimental workflow for assessing the pH stability of this compound.
References
Solubility issues with PD 113271 in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 113271, focusing on solubility issues in aqueous buffers.
Troubleshooting Guide
Issue 1: Precipitation of this compound upon dilution of a stock solution into aqueous buffer.
Possible Cause A: Exceeding the aqueous solubility limit.
-
Solution: Decrease the final working concentration of this compound in your experiment. While specific data for this compound is limited, its analog, Fostriecin, is soluble in water up to 100 mM. However, solubility in buffered solutions can be lower.
Possible Cause B: "Salting out" effect due to high salt concentrations in the buffer.
-
Solution: If possible, try using a buffer with a lower salt concentration. Alternatively, prepare a more concentrated stock solution in an organic solvent to minimize the volume added to the aqueous buffer.
Possible Cause C: Improper mixing technique.
-
Solution: Add the this compound stock solution dropwise to the vortexing aqueous buffer. This rapid dispersion helps prevent the formation of localized areas of high concentration that can lead to precipitation.
Possible Cause D: Use of phosphate (B84403) buffers with high concentrations of organic co-solvents.
-
Solution: Be aware that phosphate buffers can precipitate when the concentration of organic solvents, such as methanol (B129727) or acetonitrile, becomes too high. If you are using an organic co-solvent, ensure the final concentration is compatible with your chosen buffer system.
Issue 2: The prepared this compound working solution is cloudy or contains visible particulates.
Possible Cause A: Compound aggregation.
-
Solution: Briefly sonicate the final working solution to help break up small aggregates. The use of a carrier protein, such as bovine serum albumin (BSA), in the final medium can sometimes help maintain the solubility of hydrophobic compounds.
Possible Cause B: Adsorption to plasticware.
-
Solution: Use low-adhesion plasticware for preparing and storing your solutions. Pre-rinsing pipette tips with the solution before transferring can also help minimize loss due to adsorption.
Possible Cause C: pH of the buffer is outside the optimal stability range.
-
Solution: this compound is a phosphate ester and its analog, Fostriecin, is most stable in a pH range of 5.5 to 7.5.[1] Ensure the pH of your aqueous buffer is within this range to prevent degradation and potential precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing a stock solution of this compound?
A1: Based on its structural analog Fostriecin, sterile, nuclease-free water or absolute ethanol (B145695) are recommended for preparing stock solutions.[1] Dimethyl sulfoxide (B87167) (DMSO) is also a common solvent for small molecule inhibitors and can be considered.[2]
Q2: How should I store stock solutions of this compound?
A2: Stock solutions should be aliquoted into single-use volumes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[1]
Q3: What is the recommended working concentration of this compound in cell-based assays?
A3: The optimal working concentration will depend on the specific cell line and assay. It is recommended to perform a dose-response curve to determine the effective concentration for your experimental setup. As a starting point, you can refer to the IC50 values of its analog, Fostriecin, for inhibiting Protein Phosphatase 2A (PP2A), which are in the low nanomolar range.[3]
Q4: Can I dissolve this compound directly in my aqueous experimental buffer?
A4: Direct dissolution in aqueous buffers is generally not recommended, especially at higher concentrations, due to potential solubility limitations. It is best practice to first prepare a concentrated stock solution in an appropriate solvent (e.g., water, ethanol, or DMSO) and then dilute it into your aqueous buffer.
Q5: My this compound solution has a slight yellow tint. Is this normal?
A5: While the provided data does not specify the color of this compound solutions, a slight coloration can sometimes be normal for small molecule compounds. However, if you observe significant color change or precipitation, it could be an indication of degradation or insolubility.
Quantitative Solubility Data
| Solvent | Solubility of Fostriecin |
| Water | Up to 100 mM[1] |
| Ethanol | Up to 10 mM[1] |
Experimental Protocols
Protocol for Preparation of a 10 mM Stock Solution of this compound
-
Equilibrate the vial of this compound powder to room temperature before opening.
-
Under sterile conditions, add the appropriate volume of sterile, nuclease-free water or absolute ethanol to the vial to achieve a 10 mM concentration. For example, for 1 mg of this compound (MW: 446.39 g/mol ), add 22.4 µL of solvent.
-
Gently vortex or pipette the solution to ensure the powder is completely dissolved.
-
Aliquot the stock solution into single-use, low-adhesion microcentrifuge tubes.
-
Store the aliquots at -80°C.
Protocol for Preparation of a Working Solution in Aqueous Buffer
-
Thaw an aliquot of the this compound stock solution on ice.
-
Determine the final desired concentration of this compound in your experiment.
-
Calculate the volume of the stock solution needed to achieve the final concentration in your total volume of aqueous buffer.
-
While vortexing the aqueous buffer, add the calculated volume of the this compound stock solution dropwise.
-
Use the freshly prepared working solution in your experiment immediately.
Visualizations
Caption: Workflow for preparing this compound stock and working solutions.
Caption: Troubleshooting flowchart for this compound solubility issues.
Caption: this compound inhibits PP2A, leading to cell cycle arrest.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting PD 113271 Experimental Variability
Welcome to the technical support center for PD 113271. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound, a potent antitumor agent. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common sources of experimental variability and ensure the reliability and reproducibility of your results.
This compound is a structural analog of Fostriecin (also known as CI-920), a naturally occurring phosphate (B84403) monoester isolated from Streptomyces pulveraceus.[1] Like Fostriecin, this compound's primary mechanism of action is the potent and selective inhibition of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4), key serine/threonine phosphatases involved in a multitude of cellular processes including cell cycle control and apoptosis.[1][2]
Frequently Asked Questions (FAQs)
Q1: My this compound solution appears to have lost activity, leading to inconsistent results. What could be the cause?
A1: The most likely cause is the inherent instability of the compound. This compound, like its parent compound Fostriecin, is highly sensitive to environmental factors.[1][3] The unsaturated lactone ring in its structure is particularly susceptible to degradation.[1] Key factors contributing to its instability are:
-
pH: The compound is unstable in alkaline conditions (pH > 8.0) and very labile in dilute acidic solutions (pH < 5.5).[1][3]
-
Light: Exposure to light can cause degradation.
-
Oxidation: The compound is prone to oxidation.[1]
To ensure consistent activity, it is crucial to adhere to strict storage and handling protocols.
Q2: What are the proper storage and handling procedures for this compound?
A2: To minimize degradation and maintain the potency of this compound, please follow these guidelines:
-
Powder: Store the solid compound desiccated at -20°C and protected from light.[3]
-
Stock Solutions: Prepare concentrated stock solutions in an inert solvent like anhydrous Dimethylformamide (DMF) or sterile, nuclease-free water.[3] Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C under an argon atmosphere.[3] Stock solutions in DMF are stable for up to two months with minimal loss of potency under these conditions.[3]
-
Working Solutions: Always prepare fresh working solutions from your stock solution for each experiment.[3] Do not store aqueous solutions for extended periods. If oxidative degradation is a concern, consider supplementing your aqueous buffer with an antioxidant like L-ascorbic acid (final concentration 100-200 µM).
Q3: I am observing a G2/M cell cycle arrest in my experiments. Is this an expected effect of this compound?
A3: Yes, a G2/M phase cell cycle arrest is a well-documented effect of PP2A inhibitors like Fostriecin and its analogs.[4] By inhibiting PP2A and PP4, which are crucial for mitotic entry, this compound can override the mitotic entry checkpoint, leading to an accumulation of cells in the G2/M phase of the cell cycle.[1][4]
Q4: I am observing off-target effects or unexpected cytotoxicity. What could be the reason?
A4: At higher concentrations (IC50 ≈ 40 µM for Fostriecin), this class of compounds can inhibit Topoisomerase II, which can lead to DNA damage-related cytotoxicity.[5][6] They are also weak inhibitors of Protein Phosphatase 1 (PP1).[1] To ensure you are observing the effects of PP2A/PP4 inhibition, it is recommended to perform dose-response experiments and use the lowest effective concentration that is selective for your target.
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound and provides corrective actions.
| Problem | Potential Cause | Recommended Solution |
| Low or No Biological Activity | 1. Degraded Compound: Improper storage or handling of this compound. 2. Incorrect pH: The pH of the experimental buffer or media is outside the optimal range (5.5-7.5).[1][3] 3. Inactive Lot: The specific batch of the compound may have lost potency. | 1. Prepare fresh working solutions from a properly stored, new aliquot of the stock solution. Protect all solutions from light. 2. Verify and adjust the pH of all buffers and media to be within the stable range. 3. If possible, test a new lot of this compound and compare its activity to a known positive control. |
| High Variability Between Replicates | 1. Inconsistent Compound Activity: Degradation of the compound in stock or working solutions between experiments. 2. Inaccurate Dilutions: Errors in preparing serial dilutions. 3. Cell Culture Variability: Inconsistent cell seeding density or use of cells with high passage numbers. | 1. Prepare fresh working solutions for each replicate or experiment. Minimize the time the compound is in an aqueous solution. 2. Use calibrated pipettes and perform dilutions carefully. Prepare a fresh dilution series for each experiment. 3. Maintain consistent cell culture practices. Use cells within a defined passage number range and ensure uniform cell seeding. |
| Compound Precipitation in Media | 1. Exceeded Solubility Limit: The concentration of this compound in the aqueous cell culture medium is too high. | 1. Do not exceed the recommended final concentration in aqueous media. This compound is water-soluble, but high concentrations in complex media could lead to precipitation.[4] |
| IC50 Value is Higher than Expected | 1. Compound Degradation: Partial degradation of this compound will result in a higher apparent IC50. 2. Assay Conditions: The specific cell line, substrate concentration, or buffer components can influence the IC50 value.[2] | 1. Ensure the compound has been stored and handled correctly. Use a fresh aliquot. 2. Perform a full dose-response curve for each experiment and report the IC50 relative to a positive control under the specific experimental conditions used. |
Quantitative Data Summary
The inhibitory activity of this compound is expected to be similar to its parent compound, Fostriecin. The following table summarizes the known inhibitory concentrations (IC50) for Fostriecin against its primary and secondary targets. Note that acetylation of the C11 and C18 alcohols of this compound has been shown to abolish its activity.[1]
| Target Enzyme | Fostriecin IC50 |
| Protein Phosphatase 2A (PP2A) | 1.5 nM[1] |
| Protein Phosphatase 4 (PP4) | 3 nM[1] |
| Protein Phosphatase 1 (PP1) | 45 µM[1] |
| Topoisomerase II | 40 µM[5] |
Stability Profile of Fostriecin (and by extension, this compound)
| Condition | Stability | Recommendation |
| pH | Highly unstable at pH < 5.5 and pH > 7.5[1] | Maintain experimental conditions within a pH range of 5.5 to 7.5. |
| Light | Prone to photodegradation. | Protect solutions from light by using amber vials and minimizing exposure. |
| Temperature (in solution) | Degradation is accelerated at higher temperatures. | Prepare fresh working solutions and use them immediately. Avoid storing aqueous solutions. |
| Freeze-Thaw Cycles | Repeated cycles can lead to degradation. | Aliquot stock solutions into single-use volumes. |
Experimental Protocols
Below are detailed methodologies for key experiments to assess the activity of this compound.
Protocol 1: In Vitro Phosphatase Activity Assay
This protocol is for determining the IC50 of this compound against a purified protein phosphatase such as PP2A.
Materials:
-
Purified PP2A enzyme
-
This compound stock solution
-
Phosphorylated substrate (e.g., p-nitrophenyl phosphate (pNPP) or a specific phosphopeptide)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, 0.1 mg/mL BSA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare Dilutions: Perform serial dilutions of the this compound stock solution in the assay buffer to create a range of concentrations for the dose-response curve. Include a vehicle-only control.
-
Enzyme Preparation: Dilute the purified PP2A enzyme to the desired concentration in the assay buffer.
-
Inhibitor Incubation: Add the diluted this compound solutions and the vehicle control to the wells of the 96-well plate. Then add the diluted enzyme to each well. Incubate for 15-30 minutes at 30°C to allow for inhibitor binding.
-
Initiate Reaction: Add the phosphorylated substrate to each well to start the phosphatase reaction.
-
Incubation: Incubate the plate at 30°C for a predetermined time that falls within the linear range of the enzyme reaction.
-
Stop and Read: Stop the reaction (e.g., by adding NaOH for the pNPP substrate). Read the absorbance at the appropriate wavelength (e.g., 405 nm for p-nitrophenol).
-
Data Analysis: Plot the absorbance values against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Cell Viability Assay
This protocol measures the effect of this compound on cell proliferation.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability reagent (e.g., MTT, MTS, or WST-1)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add Reagent: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate and Read: Incubate for the time specified by the reagent manufacturer to allow for color development. Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).
Mandatory Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway affected by this compound through the inhibition of PP2A and PP4, leading to G2/M cell cycle arrest and apoptosis.
Experimental Workflow for Troubleshooting
The following diagram outlines a logical workflow for troubleshooting unexpected experimental results with this compound.
References
- 1. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 2. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. oncotarget.com [oncotarget.com]
- 5. Concise Synthesis of Fostriecin and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fostriecin: a review of the preclinical data - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: PD-173074 Off-Target Effects in Cellular Assays
This technical support guide is designed for researchers, scientists, and drug development professionals using PD-173074 in cellular assays. It addresses common issues related to its off-target effects and provides guidance for interpreting experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of PD-173074?
PD-173074 is a potent and ATP-competitive inhibitor of the Fibroblast Growth Factor Receptors (FGFRs) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR2). It shows high affinity for FGFR1, FGFR2, FGFR3, and VEGFR2.
Q2: What are the known major off-target effects of PD-173074?
While highly potent for FGFRs and VEGFR2, PD-173074 can exhibit off-target activity against other tyrosine kinases, particularly at higher concentrations. The most significant off-target inhibitions have been observed against the Src family kinases (including Src, Lck, and Fyn) and Abl kinase.
Q3: How can I be sure my observed cellular phenotype is due to FGFR/VEGFR inhibition and not an off-target effect?
Confirming the on-target effect requires a multi-pronged approach:
-
Dose-Response Correlation: The observed phenotype should correlate with the known IC50 values for FGFR/VEGFR inhibition.
-
Rescue Experiments: If possible, "rescue" the phenotype by introducing a downstream effector of the FGFR/VEGFR pathway that is independent of the kinase activity.
-
Use of a Structurally Unrelated Inhibitor: Employing another potent FGFR/VEGFR inhibitor with a different chemical scaffold and off-target profile can help confirm that the phenotype is due to on-target inhibition.
-
Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR to reduce the expression of the target receptor and see if it phenocopies the effect of PD-173074.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Action |
| Unexpected cell toxicity or apoptosis at concentrations intended to be specific for FGFR/VEGFR. | Off-target inhibition of kinases essential for cell survival, such as Src family kinases. | Perform a dose-titration experiment to find the minimal effective concentration. Compare the observed phenotype with a known Src family kinase inhibitor. |
| Inconsistent results between different cell lines. | Cell lines may have varying expression levels of FGFRs, VEGFR2, and off-target kinases. They may also have different dependencies on these signaling pathways. | Characterize the kinase expression profile of your cell lines using Western Blot or qPCR. Normalize receptor expression levels to compare inhibitor effects accurately. |
| Phenotype does not correlate with the inhibition of downstream FGFR/VEGFR signaling markers (e.g., p-ERK, p-Akt). | The observed phenotype may be a result of inhibiting an off-target kinase that operates through a different signaling pathway. | Profile the phosphorylation status of key nodes in alternative pathways, such as the Src or Abl signaling pathways, to identify the affected pathway. |
| Drug washout experiments do not reverse the phenotype. | PD-173074 may have a long residence time on its target, or the cellular changes induced are irreversible (e.g., commitment to apoptosis). | Measure the duration of target inhibition after washout using a cellular thermal shift assay (CETSA) or by monitoring the re-phosphorylation of direct downstream targets over time. |
Quantitative Data: Kinase Selectivity Profile
The following table summarizes the inhibitory activity of PD-173074 against its primary targets and key off-targets.
| Kinase Target | IC50 (nM) | Reference |
| FGFR1 | ~5 | |
| FGFR2 | ~20 | |
| FGFR3 | 1-5 | |
| VEGFR2 | 100-165 | |
| Src | ~130 | |
| Lck | ~140 | |
| Fyn | ~220 | |
| Abl | ~190 |
Visualizing Signaling Pathways and Workflows
To aid in experimental design and data interpretation, the following diagrams illustrate the intended and potential off-target signaling pathways of PD-173074, as well as a recommended workflow for investigating unexpected results.
Experimental Protocols
Protocol 1: Western Blot for On-Target Pathway Modulation
This protocol is designed to verify that PD-173074 is inhibiting its intended targets, FGFR and/or VEGFR, in a cellular context.
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of lysis.
-
Serum Starvation (Optional): To reduce basal signaling, serum-starve cells for 4-16 hours in a low-serum (e.g., 0.5%) medium prior to treatment.
-
Inhibitor Treatment: Pre-treat cells with a dose-range of PD-173074 (e.g., 1 nM to 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Ligand Stimulation: Stimulate the cells with an appropriate ligand (e.g., FGF2 for FGFR or VEGF for VEGFR2) for 10-15 minutes to induce receptor phosphorylation.
-
Cell Lysis: Wash cells once with ice-cold PBS. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel, separate the proteins, and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% BSA or non-fat milk in TBST.
-
Incubate with primary antibodies overnight at 4°C. Recommended antibodies:
-
Phospho-FGFR (p-FGFR)
-
Total FGFR
-
Phospho-ERK1/2 (p-ERK1/2)
-
Total ERK1/2
-
Loading control (e.g., GAPDH, β-Actin)
-
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system. Quantify band intensities to determine the extent of pathway inhibition.
Protocol 2: Kinase Selectivity Profiling in Cells (Cellular Thermal Shift Assay - CETSA)
CETSA can be used to confirm target engagement of PD-173074 with both its intended and potential off-targets directly in a cellular environment.
-
Cell Culture and Treatment: Culture cells to ~80% confluency. Treat the cells with PD-173074 or vehicle (DMSO) for a specified time (e.g., 1 hour) at 37°C.
-
Harvesting: Harvest cells by scraping and resuspend them in PBS supplemented with protease inhibitors.
-
Heating: Aliquot the cell suspension into PCR tubes. Heat the aliquots across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at 4°C.
-
Lysis: Lyse the cells by three freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Centrifugation: Separate the soluble protein fraction from the precipitated protein by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Sample Preparation for Analysis: Transfer the supernatant (soluble fraction) to new tubes. The samples can now be analyzed by Western Blot or mass spectrometry.
-
Western Blot Analysis:
-
Run samples on an SDS-PAGE gel and transfer to a membrane.
-
Probe with antibodies against the target of interest (e.g., FGFR1, Src).
-
A successful drug-target interaction will stabilize the protein, leading to a higher amount of soluble protein at elevated temperatures compared to the vehicle control.
-
-
Data Analysis: Plot the relative amount of soluble protein as a function of temperature for both the drug-treated and vehicle-treated samples. A shift in the melting curve to the right indicates target engagement by PD-173074.
Technical Support Center: Optimizing PD-1/PD-L1 Inhibitor Treatment Duration for Cancer Cells
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the treatment duration of PD-1/PD-L1 inhibitors in cancer cell experiments. All guidance is presented in a direct question-and-answer format to address specific issues encountered during in vitro studies.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that arise during the in vitro evaluation of PD-1/PD-L1 inhibitors.
Q1: My cell viability results are inconsistent when testing a PD-1/PD-L1 inhibitor. What are the potential causes and how can I troubleshoot this?
A: Inconsistent cell viability results are a common issue. Here are several factors to consider:
-
Cell Line Health and Passage Number: Ensure your cancer cell lines are healthy, free from contamination, and within a consistent, low passage number range. High passage numbers can lead to genetic drift and altered responses to treatment.
-
Inconsistent Seeding Density: Uneven cell seeding can lead to significant variability. Always use a hemocytometer or an automated cell counter to ensure accurate and consistent cell numbers per well.
-
Edge Effects in Multi-well Plates: The outer wells of a microplate are more susceptible to evaporation, leading to changes in media concentration. To mitigate this, avoid using the outermost wells for experimental samples and instead fill them with sterile PBS or media.
-
Reagent Preparation and Storage: Prepare fresh dilutions of your PD-1/PD-L1 inhibitor for each experiment from a validated stock solution. Ensure all media and supplements are properly stored and warmed to 37°C before use.
-
Assay Incubation Time: The timing of your viability assay readout is critical. If the incubation is too short, you may not observe a significant effect. If it's too long, you might see non-specific cell death. Perform a time-course experiment to determine the optimal endpoint.
Q2: I am not observing a significant induction of apoptosis with my PD-1/PD-L1 inhibitor. What could be the reason?
A: A lack of apoptosis induction can be due to several factors related to the mechanism of PD-1/PD-L1 blockade:
-
Mechanism of Action: PD-1/PD-L1 inhibitors primarily work by reinvigorating T-cell-mediated killing of cancer cells. In a monoculture of cancer cells, you will not observe this effect. These inhibitors are not directly cytotoxic to tumor cells.
-
Experimental System: To observe apoptosis induced by PD-1/PD-L1 blockade in vitro, you need a co-culture system with both cancer cells (expressing PD-L1) and immune cells (e.g., T-cells expressing PD-1).
-
Suboptimal Co-culture Conditions: The ratio of effector cells (T-cells) to target cells (cancer cells) is crucial. A low effector-to-target ratio may not result in significant killing. It's also important to ensure the T-cells are appropriately activated.
-
Timing of Apoptosis Assay: Apoptosis is a dynamic process. You may be missing the peak of apoptosis. Perform a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal time point for analysis.
Q3: How do I determine the optimal concentration and treatment duration for my PD-1/PD-L1 inhibitor in vitro?
A: Determining the optimal concentration and duration requires a systematic approach:
-
Concentration-Response (Dose-Response) Curve: First, perform a dose-response experiment with a wide range of inhibitor concentrations to determine the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50). This will identify the most effective concentration range for your specific cell system.
-
Time-Course Experiment: Once you have an effective concentration range, perform a time-course experiment. Treat your co-culture system with a fixed concentration of the inhibitor and measure the desired endpoint (e.g., cytotoxicity, apoptosis) at multiple time points (e.g., 12, 24, 48, 72, 96 hours). This will help you understand the kinetics of the response and identify the shortest duration required to achieve a maximal effect.
-
Washout Experiment: To assess the durability of the response, you can perform a washout experiment. Treat the cells for an optimized duration, then remove the inhibitor by washing the cells and replacing the media. Continue to monitor the cells to see if the anti-tumor effect is sustained or if the cancer cells recover.
Quantitative Data Summary
The following tables summarize key quantitative data for commonly used PD-1/PD-L1 inhibitors from in vitro studies. Note that these values can vary significantly depending on the cell lines and assay conditions used.
Table 1: In Vitro EC50/IC50 Values of Common PD-1/PD-L1 Inhibitors
| Inhibitor | Target | EC50/IC50 | Cell System/Assay |
| Nivolumab | PD-1 | IC50: 1.18 µg/mL | PD-1/PD-L1 Interaction Assay[1] |
| Pembrolizumab | PD-1 | EC50: 39.90 ng/mL | Reporter Gene Assay[2] |
| Atezolizumab | PD-L1 | IC50: 1.62 µg/mL | PD-1/PD-L1 Interaction Assay[1] |
| Atezolizumab | PD-L1 | EC50: 6.46 ng/mL | Reporter Gene Assay[2] |
| Avelumab | PD-L1 | EC50: 6.15 ng/mL | Reporter Gene Assay[2] |
| Durvalumab | PD-L1 | EC50: 7.64 ng/mL | Reporter Gene Assay[2][3] |
Table 2: Representative In Vitro Treatment Concentrations and Durations
| Inhibitor | Cancer Cell Line | Treatment Concentration | Treatment Duration | Observed Effect |
| Nivolumab | Co-culture with T-cells | 10 µg/mL | 48 hours | Increased T-cell activation markers (CD25, CD69)[4] |
| Nivolumab | Co-culture with T-cells | Starts at ~1.5 ng/mL | Not specified | Enhanced T-cell reactivity[5][6] |
| Avelumab | Various tumor cell lines | Not specified | Not specified | Lysis of tumor cells in the presence of PBMCs or NK cells[7] |
| Durvalumab | NSCLC tumor digests | Not specified | Not specified | Increased inflammatory cytokines (IFN-γ, IL-12, TNF-α) and T-cell proliferation[8] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is for assessing cell viability based on the metabolic activity of the cells.[9]
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
PD-1/PD-L1 inhibitor
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
The next day, treat the cells with a serial dilution of the PD-1/PD-L1 inhibitor. Include untreated and vehicle-only controls.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Four hours before the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
Materials:
-
Co-culture of cancer cells and T-cells
-
PD-1/PD-L1 inhibitor
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium (B1200493) Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere.
-
Add activated T-cells at an appropriate effector-to-target ratio.
-
Treat the co-culture with the PD-1/PD-L1 inhibitor at the desired concentration. Include untreated controls.
-
Incubate for the determined optimal duration (e.g., 48 hours).
-
Harvest all cells (adherent and suspension) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium iodide to stain DNA and analyze the distribution of cells in different phases of the cell cycle via flow cytometry.[11][12][13]
Materials:
-
Cancer cell line of interest
-
PD-1/PD-L1 inhibitor
-
6-well plates
-
Cold 70% ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the PD-1/PD-L1 inhibitor for the desired duration.
-
Harvest the cells, wash with PBS, and centrifuge to obtain a cell pellet.
-
Resuspend the pellet in 1 mL of cold PBS.
-
While gently vortexing, add 4 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells on ice or at -20°C for at least 30 minutes.
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells with PBS to remove any residual ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity, allowing for the quantification of cells in G0/G1, S, and G2/M phases.
Visualizations
PD-1/PD-L1 Signaling Pathway
Caption: PD-1/PD-L1 signaling pathway and the mechanism of inhibitor action.
Experimental Workflow for Optimizing Treatment Duration
Caption: Workflow for optimizing PD-1/PD-L1 inhibitor treatment duration in vitro.
Troubleshooting Decision Tree for In Vitro Assays
Caption: Decision tree for troubleshooting common in vitro assay issues.
References
- 1. life-science-alliance.org [life-science-alliance.org]
- 2. researchgate.net [researchgate.net]
- 3. Development of In Vitro Assays for Advancing Radioimmunotherapy against Brain Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vitro preliminary study on different anti-PD-1 antibody concentrations on T cells activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Avelumab for metastatic or locally advanced previously treated solid tumours (JAVELIN Solid Tumor): a phase 1a, multicohort, dose-escalation trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of combination treatment with durvalumab plus tremelimumab on the tumor microenvironment in non-small-cell lung carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. MTT assay protocol | Abcam [abcam.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 13. wp.uthscsa.edu [wp.uthscsa.edu]
Potential resistance mechanisms to PD 113271
This technical support center provides troubleshooting guides and frequently asked questions for researchers, scientists, and drug development professionals working with PD 113271.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is structurally related to Fostriecin (B16959) (CI-920), a potent inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[1][2] While initial studies of Fostriecin suggested inhibition of topoisomerase II, it is a more potent inhibitor of the PPP family of protein phosphatases.[1][3][4] The antitumor effects of Fostriecin are attributed to its ability to induce premature entry into mitosis, leading to apoptosis.[1] Given its structural similarity, this compound is presumed to act through a similar mechanism.
Q2: My cells are showing reduced sensitivity or have developed resistance to this compound. What are the potential underlying mechanisms?
While specific resistance mechanisms to this compound have not been extensively documented, potential mechanisms can be extrapolated from general principles of drug resistance and from what is known about resistance to other targeted therapies. These may include:
-
Alterations in the Drug Target: Mutations in the catalytic subunits of PP2A or PP4 that prevent this compound binding.
-
Increased Drug Efflux: Overexpression of multidrug resistance pumps, such as P-glycoprotein (MDR1), which can actively transport the compound out of the cell.
-
Activation of Bypass Signaling Pathways: Upregulation of alternative signaling pathways that compensate for the inhibition of PP2A/PP4-mediated pathways, thereby promoting cell survival and proliferation.
-
Induction of Pro-Survival Chaperones: Increased expression of heat shock proteins like Hsp27 and Hsp70, which can protect cells from apoptosis.[5][6]
Q3: Are there known biomarkers to predict sensitivity or resistance to this compound?
Currently, there are no clinically validated biomarkers to predict the response to this compound. However, based on its proposed mechanism of action, the expression levels and mutational status of PP2A complex components could be investigated as potential predictive markers.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Decreased cell death observed with this compound treatment over time. | Development of acquired resistance. | 1. Sequence PP2A/PP4: Analyze the catalytic subunits of PP2A and PP4 for mutations that may interfere with drug binding. 2. Assess Drug Efflux: Use flow cytometry with fluorescent substrates (e.g., Rhodamine 123) to measure the activity of multidrug resistance pumps. 3. Profile Signaling Pathways: Perform phosphoproteomic or western blot analysis to identify upregulated survival pathways (e.g., Akt, ERK). |
| Inconsistent IC50 values for this compound across experiments. | 1. Compound Instability: this compound, like Fostriecin, may be sensitive to pH changes.[2] 2. Cell Culture Conditions: Variations in cell density, passage number, or media composition. | 1. Proper Handling: Ensure the compound is stored correctly and that the pH of the cell culture medium is stable during the experiment. Prepare fresh dilutions for each experiment. 2. Standardize Protocols: Maintain consistent cell culture practices and perform experiments on cells within a defined passage number range. |
| No significant effect of this compound on the cell cycle as expected. | 1. Cell Line Specificity: The cell line may have intrinsic resistance or lack dependence on the PP2A/PP4 pathway for cell cycle control. 2. Suboptimal Concentration: The concentration of this compound used may be too low. | 1. Test Alternative Cell Lines: Use a panel of cell lines to identify sensitive models. 2. Dose-Response Curve: Perform a dose-response experiment to determine the optimal concentration for inducing cell cycle arrest and apoptosis. |
Potential Resistance Mechanisms to this compound
| Mechanism | Description | Experimental Assays for Investigation |
| Target Alteration | Mutations in the genes encoding the catalytic subunits of PP2A (e.g., PPP2CA) or PP4 that reduce the binding affinity of this compound. | Sanger sequencing or next-generation sequencing of PP2A/PP4 catalytic subunits. |
| Increased Drug Efflux | Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1/ABCB1), leading to increased efflux of the drug from the cell. | Western blotting for P-glycoprotein, Rhodamine 123 efflux assay by flow cytometry. |
| Bypass Pathway Activation | Activation of alternative signaling pathways that promote cell survival and proliferation, compensating for the effects of PP2A/PP4 inhibition. For example, upregulation of the PI3K/Akt or MAPK/ERK pathways. | Phospho-protein arrays, western blotting for key signaling molecules (p-Akt, p-ERK). |
| Induction of Heat Shock Response | Increased expression of pro-survival heat shock proteins (e.g., Hsp27, Hsp70) that can inhibit apoptosis.[5][6] | Western blotting for Hsp27 and Hsp70. |
Signaling Pathways and Experimental Workflows
Caption: Proposed mechanism of action of this compound via PP2A/PP4 inhibition.
Caption: Upregulation of a bypass signaling pathway as a resistance mechanism.
Key Experimental Protocols
1. Cell Viability Assay (MTT Assay)
-
Objective: To determine the cytotoxic effects of this compound and calculate the IC50 value.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
-
2. Western Blot Analysis for Phosphorylated Proteins
-
Objective: To investigate the activation of bypass signaling pathways.
-
Methodology:
-
Treat sensitive and resistant cells with this compound at the IC50 concentration for various time points (e.g., 0, 6, 24 hours).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phosphorylated and total proteins of interest (e.g., p-Akt, Akt, p-ERK, ERK) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
3. Rhodamine 123 Efflux Assay
-
Objective: To assess the activity of multidrug resistance pumps.
-
Methodology:
-
Harvest sensitive and resistant cells and resuspend them in pre-warmed culture medium at a concentration of 1x10^6 cells/mL.
-
Incubate the cells with Rhodamine 123 (e.g., at 1 µg/mL) for 30-60 minutes at 37°C.
-
Wash the cells twice with ice-cold PBS to remove excess dye.
-
Resuspend the cells in fresh, pre-warmed medium and incubate for an additional 1-2 hours to allow for drug efflux.
-
Analyze the intracellular fluorescence of the cells using a flow cytometer. A lower fluorescence intensity in the resistant cells compared to the sensitive cells indicates increased efflux activity. As a positive control for inhibition of efflux, cells can be co-incubated with a known MDR inhibitor like verapamil.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of type II topoisomerase by fostriecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activity of the novel antitumor antibiotic fostriecin (CI-920) in a human tumor cloning assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Minimizing PD 113271 toxicity in normal cells
Disclaimer: The information provided in this technical support center is for research purposes only and is based on the limited publicly available data for PD 113271 and its structural analogs. This compound is a research compound with an incompletely characterized toxicity profile in normal cells. Researchers should exercise caution and conduct thorough safety and toxicity assessments as part of their experimental design.
General Information
This compound is a novel anti-tumor agent identified from fermentation broths of a Streptomyces species. It is a polyene lactone phosphate, structurally related to fostriecin (B16959) (also known as CI-920).[1] While specific data on this compound is scarce, its mechanism of action is presumed to be similar to that of fostriecin, which is a potent and selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[2][3] This inhibition disrupts the normal cell cycle, leading to premature entry into mitosis and subsequent apoptosis, particularly in rapidly dividing cancer cells.[4][5]
Potential Toxicities in Normal Cells
-
Nephrotoxicity: Polyene antibiotics as a class are known to cause dose-dependent kidney damage.[6][7] This is often attributed to their interaction with cholesterol in mammalian cell membranes, leading to pore formation and disruption of cellular integrity.[6][8] Researchers using this compound in vivo should consider monitoring renal function.
-
General Cytotoxicity with Prolonged Exposure: Studies on fostriecin (CI-920) suggest that prolonged exposure to low concentrations can be more toxic than intermittent, higher-dose administration.[9][10] This indicates a potential for cumulative toxicity in normal tissues with continuous exposure.
-
Hematological Toxicity: While not specifically documented for this compound, other cytotoxic agents can impact rapidly dividing normal cells, such as those in the bone marrow. Monitoring hematological parameters in animal studies is a prudent measure.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: Based on its structural similarity to fostriecin, this compound is believed to act as a potent inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[2][3] These phosphatases are crucial for cell cycle regulation, and their inhibition leads to mitotic catastrophe and apoptosis in cancer cells.[4][5]
Q2: What are the expected off-target effects and toxicities in normal cells?
A2: There is a significant lack of specific data on the off-target effects and toxicity of this compound in normal cells. Based on its class, potential for nephrotoxicity exists.[6][7] Prolonged exposure may also lead to general cytotoxicity.[9][10] Researchers should assume that this compound may have a narrow therapeutic window and conduct careful dose-response studies to determine the non-toxic concentrations for their specific normal cell models.
Q3: Are there any general strategies to mitigate the potential toxicity of this compound?
A3: Yes, several general strategies can be employed:
- In Vitro Studies:
- Conduct thorough dose-response and time-course experiments to determine the IC50 values in both your cancer and normal cell lines of interest.
- Use the lowest effective concentration and the shortest exposure time necessary to achieve the desired anti-tumor effect.
- Consider using a panel of normal cell lines from different tissues to assess differential toxicity.
- In Vivo Studies:
- Implement a dose-escalation study to determine the maximum tolerated dose (MTD).
- Monitor for signs of toxicity, with a particular focus on renal function (e.g., blood urea (B33335) nitrogen, creatinine) and hematological parameters.
- Consider intermittent dosing schedules, as this has been suggested to be less toxic for the related compound fostriecin.[9][10]
- Ensure adequate hydration of animals to potentially mitigate nephrotoxicity.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High cytotoxicity observed in normal cell line controls. | The concentration of this compound is too high, or the exposure time is too long. Normal cells may be particularly sensitive. | 1. Reduce the concentration of this compound in your experiments. 2. Decrease the incubation time. 3. Test a different normal cell line that may be less sensitive. 4. Ensure the compound has been fully dissolved and diluted correctly. |
| Inconsistent results between experiments. | This compound may be unstable in solution. Pipetting errors or variations in cell density. | 1. Prepare fresh stock solutions of this compound for each experiment. 2. Aliquot stock solutions to avoid multiple freeze-thaw cycles. 3. Verify cell counting and seeding procedures for consistency. |
| Signs of renal toxicity in animal models (e.g., weight loss, elevated BUN/creatinine). | This compound may be causing nephrotoxicity, a known side effect of polyene antibiotics. | 1. Reduce the dose of this compound. 2. Switch to an intermittent dosing schedule. 3. Ensure animals are well-hydrated. 4. Perform histological analysis of the kidneys at the end of the study. |
Experimental Protocols
Due to the lack of specific data, detailed protocols for minimizing this compound toxicity cannot be provided. However, a general protocol for assessing in vitro cytotoxicity is outlined below.
General Protocol for In Vitro Cytotoxicity Assessment
-
Cell Culture: Culture your selected cancer and normal cell lines in their recommended media and conditions.
-
Cell Seeding: Seed cells into 96-well plates at a density that allows for logarithmic growth over the course of the experiment.
-
Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium in the 96-well plates with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the solvent at the highest concentration used).
-
Incubation: Incubate the plates for a predetermined period (e.g., 24, 48, 72 hours).
-
Viability Assay: Assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control for each concentration. Determine the IC50 value (the concentration that inhibits cell growth by 50%) for both cancer and normal cell lines using appropriate software (e.g., GraphPad Prism).
Quantitative Data
Specific quantitative data on the toxicity of this compound in normal cells is not available in the peer-reviewed literature. The following table summarizes the known information about this compound and its analog, fostriecin.
| Compound | Mechanism of Action | Reported In Vitro Anti-Tumor Activity (IC50) | Toxicity in Normal Cells |
| This compound | Presumed PP2A/PP4 inhibitor | Data not readily available | Data not available |
| Fostriecin (CI-920) | PP2A and PP4 inhibitor[2][3] | Potent against various leukemia and solid tumor cell lines.[9][10][11] | Prolonged exposure is more toxic than intermittent administration in mice.[9][10] Specific data on normal human cells is limited. |
Visualizations
Caption: Proposed mechanism of action of this compound.
References
- 1. Novel antitumor agents CI-920, PD 113,270 and PD 113,271. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 3. Suppression of ser/thr phosphatase 4 (PP4C/PPP4C) mimics a novel post-mitotic action of fostriecin, producing mitotic slippage followed by tetraploid cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Polyene antibiotics: relative degrees of in vitro cytotoxicity and potential effects on tubule phospholipid and ceramide content - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. grokipedia.com [grokipedia.com]
- 8. Selective membrane toxicity of the polyene antibiotics: studies on natural membranes [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Anticancer activity of the structurally novel antibiotic Cl-920 and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. In vitro activity of the novel antitumor antibiotic fostriecin (CI-920) in a human tumor cloning assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Safe Handling and Disposal of PD 113271
Disclaimer: A comprehensive Material Safety Data Sheet (MSDS) for PD 113271 is not publicly available. This guide is based on general safe laboratory practices for handling research chemicals and the limited chemical-specific information that has been found. Researchers must exercise extreme caution and consult with their institution's Environmental Health and Safety (EHS) department before working with this compound. The information provided here is for guidance only and does not replace a formal risk assessment.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known properties?
A1: this compound is a structurally related analog of fostriecin, a polyene lactone phosphate (B84403) with antitumor activity.[1] It is a water-soluble phosphate ester.[2] Key chemical and physical properties are summarized in the table below.
Q2: What are the primary hazards associated with this compound?
A2: Due to the lack of a specific MSDS, the full toxicological properties of this compound are unknown. As an antitumor agent, it should be treated as a potentially hazardous and cytotoxic compound. Researchers should assume it may be harmful if inhaled, swallowed, or if it comes into contact with skin.
Q3: What personal protective equipment (PPE) should I wear when handling this compound?
A3: Always handle this compound in a designated area, such as a chemical fume hood.[3] Recommended PPE includes:
-
A properly fitted lab coat.
-
Chemical-resistant gloves (e.g., nitrile).[3]
-
Full-length pants and closed-toe shoes.
Q4: How should I store this compound?
A4: this compound should be stored in a tightly sealed, light-resistant container.[1] Recommended storage conditions are:
-
Short-term (days to weeks): 0 - 4°C, dry and dark.[1]
-
Long-term (months to years): -20°C, dry and dark.[1]
Q5: What should I do in case of a spill?
A5: In the event of a spill, evacuate the immediate area and ensure it is well-ventilated.[4] For a small spill, and if you are trained to do so, follow these steps:
-
Wear appropriate PPE.
-
Contain the spill with an inert absorbent material (e.g., sand, vermiculite).[5]
-
Carefully collect the absorbed material into a designated hazardous waste container.[5]
-
Clean the spill area with a suitable solvent or detergent, and collect the cleaning materials as hazardous waste.
-
For large spills, or if you are unsure how to proceed, contact your institution's EHS department immediately.
Q6: How do I dispose of waste containing this compound?
A6: All waste contaminated with this compound, including unused product, contaminated lab supplies (e.g., pipette tips, gloves), and spill cleanup materials, must be disposed of as hazardous chemical waste.[4] Do not pour any waste containing this compound down the drain.[4] Collect all waste in clearly labeled, sealed, and chemical-resistant containers.[4] Arrange for waste pickup and disposal through your institution's EHS department.
Data Presentation
| Property | Value |
| Chemical Name | (1E,7E,9E,11E)-3,6,13-trihydroxy-1-(3-hydroxy-6-oxo-3,6-dihydro-2H-pyran-2-yl)-3-methyltrideca-1,7,9,11-tetraen-4-yl dihydrogen phosphate |
| CAS Number | 87860-38-6 |
| Molecular Formula | C19H27O10P |
| Molecular Weight | 446.39 g/mol |
| Appearance | No data available |
| Solubility | Water-soluble |
| Storage Temperature | Short-term: 0-4°C; Long-term: -20°C |
Experimental Protocols
Protocol 1: Weighing and Preparing a Stock Solution of this compound
-
Preparation: Before starting, ensure the chemical fume hood is clean and certified. Gather all necessary equipment, including an analytical balance, weighing paper, spatula, appropriate glassware, and the chosen solvent.
-
Personal Protective Equipment: Don the required PPE as outlined in the FAQ section.
-
Weighing: Tare the analytical balance with a piece of weighing paper. Carefully transfer the desired amount of this compound powder onto the weighing paper using a clean spatula. Record the exact weight.
-
Solubilization: Carefully transfer the weighed powder into an appropriate volumetric flask. Rinse the weighing paper with a small amount of the desired solvent and add the rinsing to the flask to ensure a complete transfer.
-
Dissolving: Add the solvent to the flask, filling it to approximately half of the final volume. Gently swirl the flask to dissolve the compound. If necessary, use a vortex mixer.
-
Final Volume: Once the compound is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Storage: Cap the flask and label it clearly with the compound name, concentration, solvent, date of preparation, and your initials. Store the stock solution at the recommended temperature (-20°C for long-term storage).
Protocol 2: Disposal of this compound Waste
-
Waste Segregation: Segregate all waste contaminated with this compound from other laboratory waste streams. This includes solid waste (gloves, pipette tips, weighing paper) and liquid waste (unused stock solutions, cell culture media containing the compound).
-
Liquid Waste Collection: Collect aqueous liquid waste containing this compound in a designated, leak-proof, and chemical-resistant container with a screw cap. The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound" and its approximate concentration.
-
Solid Waste Collection: Collect solid waste in a designated, puncture-resistant container lined with a heavy-duty plastic bag. The container must also be labeled as "Hazardous Waste" with the chemical name.
-
Storage of Waste: Store waste containers in a designated and secure secondary containment area, away from incompatible materials, until they are collected by the EHS department.
-
Waste Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not allow waste to accumulate in the laboratory.
Mandatory Visualization
Caption: Workflow for the safe handling and disposal of this compound.
References
Technical Support Center: Enhancing the Bioavailability of PD 113271 (Fostriecin)
This technical support guide is designed for researchers, scientists, and drug development professionals investigating the pharmacokinetic properties of PD 113271, also known as Fostriecin (B16959) or CI-920. While this compound is a water-soluble phosphate (B84403) monoester, achieving optimal oral bioavailability can present unique challenges.[1] This resource provides troubleshooting guidance, frequently asked questions, and detailed experimental protocols to help you identify and overcome potential barriers to its absorption.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the preclinical development of phosphate-containing compounds like this compound.
Q1: My compound, this compound, is water-soluble. Why am I observing low oral bioavailability?
A1: While high water solubility is a desirable trait, it does not guarantee high oral bioavailability. Several factors beyond solubility can limit the absorption of a drug after oral administration.[2][3] For a phosphate ester like this compound, the primary challenges are often related to:
-
Poor Membrane Permeability: The negatively charged phosphate group, which imparts water solubility, can hinder the compound's ability to passively diffuse across the lipid-rich intestinal cell membranes.[4][5]
-
Premature Enzymatic Cleavage: The gastrointestinal tract contains high levels of alkaline phosphatases. These enzymes can cleave the phosphate group from this compound before it has a chance to be absorbed. This premature conversion to the parent molecule (aglycone) could lead to precipitation if the parent has low solubility, or it may be a substrate for efflux pumps.[6][7]
-
Efflux Transporter Activity: The compound or its dephosphorylated metabolite may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells and back into the gut lumen, thereby reducing net absorption.[8]
-
First-Pass Metabolism: After absorption into the portal circulation, the drug must pass through the liver before reaching systemic circulation. Significant metabolism in the liver (first-pass effect) can reduce the amount of active drug that becomes available.[9]
The following troubleshooting workflow can help diagnose the root cause of poor bioavailability for a water-soluble compound.
Q2: How can I determine if poor membrane permeability is the issue for this compound?
A2: The standard method for assessing intestinal permeability in vitro is the Caco-2 cell monolayer assay. Caco-2 cells are a human colon adenocarcinoma cell line that, when grown on a semi-permeable membrane, differentiate to form a monolayer of polarized epithelial cells that mimic the intestinal barrier. By measuring the rate at which this compound travels from the apical (gut) side to the basolateral (blood) side, you can determine its apparent permeability coefficient (Papp).
| Biopharmaceutical Classification System (BCS) Class | Permeability Characteristic | Typical Papp (x 10⁻⁶ cm/s) in Caco-2 | Example Compounds |
| Class I | High Permeability | > 10 | Metoprolol, Propranolol |
| Class II | High Permeability | > 10 | Ketoprofen, Carbamazepine |
| Class III | Low Permeability | < 1 | Atenolol, Cimetidine |
| Class IV | Low Permeability | < 1 | Furosemide, Taxol |
A low Papp value for this compound would suggest that its inherent ability to cross the intestinal epithelium is a limiting factor for its bioavailability.
Q3: What experimental strategies can I use to investigate the enzymatic stability of this compound in the gut?
A3: To assess the stability of the phosphate ester bond, you can perform an in vitro stability assay using either purified alkaline phosphatase or, for a more physiologically relevant model, intestinal homogenates (e.g., rat small intestinal homogenate or S9 fraction). The experiment involves incubating this compound with the enzyme source and monitoring the disappearance of the parent compound and the appearance of the dephosphorylated metabolite over time using a suitable analytical method like LC-MS. Rapid degradation would indicate that the compound is being cleaved before it can be absorbed.
Q4: How can I test if this compound or its metabolite is a substrate for P-glycoprotein (P-gp)?
A4: A bidirectional transport assay using Caco-2 cells is the gold standard for identifying P-gp substrates. The experiment measures the transport of this compound in both directions across the cell monolayer: from apical to basolateral (A→B), simulating absorption, and from basolateral to apical (B→A), simulating efflux. A compound that is a P-gp substrate will be actively transported from the basolateral to the apical side.
The efflux ratio (ER) is calculated as: ER = Papp (B→A) / Papp (A→B)
| Efflux Ratio (ER) | Interpretation | Actionable Insight |
| < 2 | Not a significant P-gp substrate. | P-gp efflux is unlikely to be a major barrier. |
| > 2 | Potential P-gp substrate. | The experiment should be repeated with a known P-gp inhibitor (e.g., verapamil). If the B→A transport decreases and the ER approaches 1 in the presence of the inhibitor, it confirms P-gp mediated efflux. |
Visualizing the Process: Fate of an Oral Phosphate Prodrug
The following diagram illustrates the potential pathways and barriers this compound may encounter upon oral administration.
Detailed Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using Caco-2 Cells
-
Cell Culture: Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a tight monolayer.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure monolayer integrity. A TEER value > 250 Ω·cm² is generally acceptable.
-
Preparation of Dosing Solution: Prepare a solution of this compound in a transport buffer (e.g., Hanks' Balanced Salt Solution, HBSS) at a known concentration.
-
Apical to Basolateral (A→B) Transport:
-
Wash the cell monolayers with pre-warmed transport buffer.
-
Add the this compound dosing solution to the apical (donor) chamber and fresh transport buffer to the basolateral (receiver) chamber.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the basolateral chamber at specified time points (e.g., 30, 60, 90, 120 minutes) and replace with fresh buffer.
-
-
Sample Analysis: Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., LC-MS/MS).
-
Calculation of Papp: Calculate the apparent permeability coefficient (Papp) using the following formula:
-
Papp = (dQ/dt) / (A * C₀)
-
Where dQ/dt is the steady-state flux, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.
-
Protocol 2: P-glycoprotein (P-gp) Substrate Assessment
-
Follow Protocol 1: Perform the A→B transport experiment as described above.
-
Basolateral to Apical (B→A) Transport:
-
Simultaneously, perform the transport experiment in the reverse direction. Add the this compound dosing solution to the basolateral chamber and fresh buffer to the apical chamber.
-
Collect samples from the apical chamber at the same time points.
-
-
Calculate Efflux Ratio (ER): Calculate Papp for both A→B and B→A directions and determine the efflux ratio (ER = Papp(B→A) / Papp(A→B)).
-
(Optional) Inhibition Study: If ER > 2, repeat the bidirectional transport experiment in the presence of a known P-gp inhibitor (e.g., 100 µM verapamil) in both chambers to confirm P-gp involvement.
Mechanism of Action: this compound (Fostriecin) as a PP2A Inhibitor
This compound (Fostriecin) is a potent and selective inhibitor of Protein Phosphatase 2A (PP2A).[1][10] PP2A is a crucial serine/threonine phosphatase that regulates numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. By inhibiting PP2A, Fostriecin maintains the phosphorylated (often active) state of key cell cycle proteins, leading to cell cycle arrest and antitumor activity.[1][11]
References
- 1. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 2. Bioavailability - Wikipedia [en.wikipedia.org]
- 3. What are the factors affecting the bioavailability of oral drugs? [synapse.patsnap.com]
- 4. Prodrugs of phosphonates and phosphates: crossing the membrane barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Phosphate Prodrugs: An Approach to Improve the Bioavailability of Clinically Approved Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oral phosphate prodrugs: Absorption rate limit considerations - ProQuest [proquest.com]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 10. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor antibiotic fostriecin covalently binds to cysteine-269 residue of protein phosphatase 2A catalytic subunit in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Common contaminants in PD 113271 samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PD 113271. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Troubleshooting Guides
Issue: Unexpected or Poor Efficacy of this compound in Cellular Assays
Possible Cause: The presence of contaminants or degradation products in the this compound sample can lead to reduced biological activity or unexpected off-target effects. As a polyene antibiotic, this compound is susceptible to degradation, particularly when exposed to light.[1][2]
Troubleshooting Steps:
-
Verify Sample Purity: Assess the purity of your this compound stock using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
-
Protect from Light: Polyene antibiotics are known to be light-sensitive.[1][2] Ensure that all handling steps, including sample preparation and storage, are performed under amber or light-protected conditions.
-
Proper Storage: Store this compound solutions at the recommended temperature (typically -20°C or lower) and in appropriate solvents to minimize degradation.
-
Freshly Prepare Solutions: Whenever possible, prepare fresh working solutions of this compound from a solid stock before each experiment.
Issue: Inconsistent Results Between Different Batches of this compound
Possible Cause: Batch-to-batch variability in the impurity profile can lead to inconsistent experimental outcomes. Impurities may arise from the synthesis process, which for this compound involves starting materials like D-galactose and L-tartaric acid, or from the original fermentation process.
Troubleshooting Steps:
-
Request Certificate of Analysis (CoA): Always obtain a CoA for each batch of this compound. This document should provide information on the purity and identity of the compound.
-
Perform Purity Analysis: Independently verify the purity of each new batch using a standardized analytical method, such as HPLC-UV or LC-MS.
-
Qualify New Batches: Before use in critical experiments, qualify each new batch by testing its performance in a simple, reliable bioassay to ensure consistent activity.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of contaminants in my this compound sample?
A1: Contaminants in this compound samples can originate from several sources:
-
Synthesis Byproducts: The total synthesis of this compound is a complex process. Impurities can include unreacted starting materials (e.g., derivatives of D-galactose and L-tartaric acid), reagents, and side-products from the various reaction steps.
-
Fermentation-Related Impurities: If the this compound is produced via fermentation, impurities from the culture medium or other metabolites from the producing organism may be present.
-
Degradation Products: As a polyene lactone phosphate (B84403), this compound is susceptible to degradation. Common degradation pathways for polyenes include oxidation and photodegradation.[1][2][3] The phosphate group can also be subject to hydrolysis.
-
Residual Solvents: Solvents used during the purification process may be present in the final product.
Q2: What types of impurities should I be looking for?
A2: Based on the structure of this compound, potential impurities could include:
-
Isomers: Geometric isomers of the polyene chain.
-
Oxidation Products: Epoxides or other oxygenated derivatives of the polyene chain.
-
Hydrolysis Products: Cleavage of the lactone ring or the phosphate ester.
-
Precursors and Synthesis Intermediates: Incompletely reacted fragments of the molecule.
Quantitative Data Summary
The following table provides a hypothetical impurity profile for two different batches of this compound, as might be determined by HPLC analysis.
| Impurity | Batch A (%) | Batch B (%) | Potential Source |
| Isomer 1 | 0.5 | 0.8 | Synthesis |
| Oxidation Product | 0.2 | 0.5 | Degradation |
| Hydrolysis Product | < 0.1 | 0.2 | Degradation |
| Unidentified | 0.3 | 0.6 | Unknown |
| Purity | 98.9 | 97.9 |
Experimental Protocols
Protocol 1: Purity Assessment of this compound by HPLC
This protocol describes a general method for assessing the purity of this compound samples using reverse-phase HPLC with UV detection. Due to the polar nature of the phosphate group, specialized columns or mobile phase conditions may be required for optimal separation.[4][5][6]
-
Column: A polar-endcapped or mixed-mode C18 column is recommended to retain the polar phosphate moiety.[4][5]
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 6.5
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 10% B
-
5-25 min: 10% to 90% B
-
25-30 min: 90% B
-
30.1-35 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at the λmax of the polyene chromophore (typically in the range of 300-400 nm).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve this compound in a suitable organic solvent (e.g., DMSO or methanol) to a final concentration of 1 mg/mL.
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for this compound.
Experimental Workflow
Caption: Workflow for purity analysis and bioassay of this compound.
References
- 1. [Photostability of antifungal agents. 2. Photostability of polyene antibiotics] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Photolytic degradation of polyene antibiotics. 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
Validation & Comparative
Unveiling the Selectivity of Okadaic Acid: A Comparative Guide for Phosphatase Research
For researchers, scientists, and drug development professionals, understanding the precise selectivity of chemical probes is paramount for accurate experimental design and interpretation. This guide provides a detailed comparison of the inhibitory activity of Okadaic Acid, a widely used tool in cell biology, against Protein Phosphatase 2A (PP2A) and other major serine/threonine phosphatases.
Okadaic Acid, a marine toxin, is a potent and cell-permeable inhibitor of several protein phosphatases.[1][2] Its differential affinity for various phosphatases makes it a critical tool for dissecting cellular signaling pathways regulated by dephosphorylation. This guide presents quantitative data on its selectivity, detailed experimental protocols for assessing phosphatase inhibition, and visual representations of relevant pathways and workflows.
Comparative Selectivity of Okadaic Acid and Calyculin A
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Okadaic Acid and another commonly used phosphatase inhibitor, Calyculin A, against a panel of serine/threonine phosphatases. Lower IC50 values indicate higher potency.
| Compound | PP1 | PP2A | PP2B | PP2C | PP3 | PP4 | PP5 |
| Okadaic Acid | 15-50 nM[1][2] | 0.1-1 nM[1][2][3] | >100,000,000-fold less sensitive than PP2A[3] | Not effectively inhibited[1][2] | 3.7-4 nM[1] | 0.1 nM[1] | 3.5 nM[1] |
| Calyculin A | 0.3-2 nM[4][5][6][7] | 0.5-1 nM[4][5][6][7] | >10,000,000-fold less sensitive than PP2A[4] | >10,000,000-fold less sensitive than PP2A[4] | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions, substrate, and enzyme source.
As the data indicates, Okadaic Acid demonstrates high potency towards PP2A, PP4, and PP5, with significantly lower activity against PP1.[1] It shows remarkable selectivity over PP2B and PP2C.[1][2][3] In contrast, Calyculin A is a potent inhibitor of both PP1 and PP2A with less selectivity between these two phosphatases.[4][5][6][7]
Experimental Protocols
A common method to determine the inhibitory activity of compounds against phosphatases is the colorimetric protein phosphatase inhibition assay. This assay measures the release of phosphate (B84403) from a substrate, which is detected by a color change.
Protocol: Colorimetric Phosphatase Inhibition Assay
Objective: To determine the IC50 value of a test compound (e.g., Okadaic Acid) against a specific protein phosphatase.
Materials:
-
Purified protein phosphatase (e.g., PP2A, PP1)
-
Phosphatase assay buffer
-
p-Nitrophenylphosphate (pNPP) substrate
-
Test compound (e.g., Okadaic Acid) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 405 nm
Procedure:
-
Prepare Reagents:
-
Prepare a series of dilutions of the test compound in the assay buffer.
-
Prepare a working solution of the pNPP substrate in the assay buffer.
-
Prepare a working solution of the purified phosphatase in the assay buffer.
-
-
Assay Setup:
-
Add a small volume of each dilution of the test compound to the wells of a 96-well plate. Include a control well with solvent only (no inhibitor).
-
Add the purified phosphatase solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a short period (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.
-
-
Initiate Reaction:
-
Add the pNPP substrate solution to each well to start the enzymatic reaction.
-
-
Incubation and Measurement:
-
Incubate the plate at the controlled temperature for a defined period (e.g., 30-60 minutes). The colorless pNPP is hydrolyzed by the phosphatase to the yellow p-nitrophenol.
-
Measure the absorbance of each well at 405 nm using a microplate reader. The intensity of the yellow color is proportional to the phosphatase activity.[8]
-
-
Data Analysis:
-
Calculate the percentage of phosphatase inhibition for each concentration of the test compound compared to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.
-
Visualizing Workflows and Pathways
Experimental Workflow for Phosphatase Inhibitor Screening
The following diagram illustrates a typical workflow for screening and characterizing phosphatase inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Okadaic Acid | Cell Signaling Technology [cellsignal.com]
- 3. Okadaic acid | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 4. Calyculin A | Protein Ser/Thr Phosphatases | Tocris Bioscience [tocris.com]
- 5. Calyculin A, Protein Phosphatase Inhibitor - CD BioSciences [celluars.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Calyculin A | Cell Signaling Technology [cellsignal.com]
- 8. mdpi.com [mdpi.com]
Validating the On-Target Activity of PD 113271: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive framework for validating the on-target activity of PD 113271, a potent anti-tumor agent. This document outlines key experimental approaches, presents data in a comparative format, and offers detailed protocols to facilitate the rigorous assessment of this compound and its alternatives.
This compound is a structurally related analog of fostriecin (B16959), a natural product that has been identified as a potent and selective inhibitor of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[1][2][3][4] These serine/threonine phosphatases are crucial regulators of numerous cellular processes, including cell cycle progression, signal transduction, and apoptosis. Their inhibition is a key mechanism for the anti-tumor effects of fostriecin and its analogs.[1][2][5] While initially investigated as a topoisomerase II inhibitor, subsequent research has firmly established PP2A and PP4 as the primary molecular targets.[1][2]
This guide will focus on methodologies to confirm the on-target activity of this compound against PP2A and PP4, and compare its activity with other known inhibitors of this pathway.
Comparative Analysis of PP2A/PP4 Inhibitors
To effectively validate the on-target activity of this compound, a direct comparison with established PP2A and PP4 inhibitors is essential. The following table summarizes the inhibitory potency of fostriecin and other relevant compounds.
| Compound | Target(s) | IC50 (PP2A) | IC50 (PP4) | IC50 (PP1) | IC50 (PP5) | Selectivity (PP2A/PP4 vs PP1/PP5) |
| Fostriecin | PP2A, PP4 | 1.5 nM[1] | 3 nM[1] | 45 µM[1] | 60 µM[3] | >10,000-fold[2][4] |
| Okadaic Acid | PP1, PP2A | ~0.1-1 nM | - | ~10-15 nM | - | Low |
| Calyculin A | PP1, PP2A, PP4, PP5 | ~0.5-2 nM | Potent | Potent | Potent | Non-selective |
| Cantharidin | PP2A | ~1 µM | - | >10 µM | - | Moderate |
Experimental Protocols for On-Target Validation
Rigorous validation of this compound's on-target activity requires a multi-faceted approach, combining in vitro biochemical assays with cell-based functional assays.
In Vitro Phosphatase Inhibition Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of purified PP2A and PP4.
Protocol:
-
Enzyme and Substrate Preparation:
-
Recombinantly express and purify the catalytic subunits of human PP2A, PP4, PP1, and PP5.
-
Prepare a phosphorylated substrate, such as phosphorylase a, labeled with 32P.
-
-
Inhibition Assay:
-
Pre-incubate the purified phosphatases with varying concentrations of this compound (and control inhibitors) for 15-30 minutes at 30°C in a suitable assay buffer.
-
Initiate the phosphatase reaction by adding the 32P-labeled substrate.
-
Incubate for a defined period (e.g., 10-20 minutes) at 30°C.
-
Terminate the reaction by adding trichloroacetic acid (TCA) to precipitate the protein.
-
Centrifuge to pellet the protein and measure the radioactivity of the supernatant (containing the released 32P-inorganic phosphate) using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement in a cellular context. It relies on the principle that ligand binding stabilizes the target protein against thermal denaturation.
Protocol:
-
Cell Treatment:
-
Treat cultured cancer cells (e.g., leukemia cell lines) with this compound or a vehicle control for a specified time.
-
-
Thermal Challenge:
-
Harvest the cells and resuspend them in a lysis buffer.
-
Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
-
Protein Analysis:
-
Cool the samples and centrifuge to pellet the denatured, aggregated proteins.
-
Collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble PP2A and PP4 in the supernatant by Western blotting using specific antibodies.
-
-
Data Analysis:
-
Generate melting curves by plotting the amount of soluble protein against the temperature for both the vehicle- and this compound-treated samples.
-
A shift in the melting curve to a higher temperature in the presence of this compound indicates direct binding and stabilization of the target protein.
-
Analysis of Downstream Signaling Pathways
Inhibition of PP2A and PP4 leads to hyperphosphorylation of their downstream substrates. Monitoring the phosphorylation status of these substrates provides functional evidence of on-target activity.
Protocol:
-
Cell Treatment:
-
Treat cancer cells with increasing concentrations of this compound for a defined period.
-
-
Protein Extraction and Western Blotting:
-
Lyse the cells and quantify the protein concentration.
-
Perform Western blotting to detect the phosphorylation status of key PP2A/PP4 substrates, such as:
-
Phospho-Akt (Ser473)
-
Phospho-ERK1/2 (Thr202/Tyr204)
-
Phospho-p70S6K (Thr389)
-
Phospho-Rb (Ser807/811)
-
-
-
Data Analysis:
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or total protein).
-
A dose-dependent increase in the phosphorylation of these substrates indicates functional inhibition of PP2A/PP4.
-
Visualizing the Molecular Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the PP2A signaling pathway and the experimental workflow for validating on-target activity.
Caption: Simplified PP2A signaling pathway and the inhibitory action of this compound.
Caption: Workflow for validating the on-target activity of this compound.
References
- 1. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 2. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppression of ser/thr phosphatase 4 (PP4C/PPP4C) mimics a novel post-mitotic action of fostriecin, producing mitotic slippage followed by tetraploid cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
Unraveling the Resistance Profile: A Comparative Analysis of PD 113271 and Other Anticancer Agents
For researchers, scientists, and drug development professionals, understanding the mechanisms of drug resistance is paramount to developing effective cancer therapies. This guide provides a comparative analysis of the cross-resistance profile of PD 113271, a novel antitumor agent, with other established anticancer drugs. Leveraging data from its close analog, fostriecin (B16959), this document details its unique mechanism of action that allows it to circumvent common resistance pathways.
This compound, also known as CI-920, is a promising antitumor compound isolated from Streptomyces pulveraceus. Due to the limited availability of direct cross-resistance studies on this compound, this guide will focus on the extensive research conducted on its well-characterized analog, fostriecin. The findings for fostriecin are considered highly relevant to understanding the potential cross-resistance patterns of this compound.
Circumventing Topoisomerase II-Mediated Resistance
A pivotal study has demonstrated that fostriecin is not susceptible to the common mechanism of resistance involving decreased topoisomerase II (Topo II) activity.[1][2] This is a significant advantage, as many conventional chemotherapeutic agents, such as etoposide (B1684455) and doxorubicin, are rendered ineffective by this resistance mechanism.
The study utilized a human small-cell lung carcinoma cell line, GLC4, and two of its drug-resistant sublines: GLC4/ADR, which exhibits P-glycoprotein-negative multidrug resistance and decreased Topo II activity, and GLC4/cDDP, a cisplatin-resistant line with increased Topo II activity.[1][2] The results, summarized in the table below, clearly indicate that fostriecin's efficacy is not diminished in cells with reduced Topo II levels. In fact, the GLC4/ADR line was found to be more sensitive to fostriecin than the parent GLC4 line.
| Cell Line | Topo II Activity (Relative %) | Fostriecin IC50 (µM) - Continuous Incubation | Fostriecin IC50 (µM) - 1-hour Incubation |
| GLC4 (Parent) | 100 | 11.2 | 117.8 |
| GLC4/ADR (Topo II deficient) | 35 | 4.1 | 101.3 |
| GLC4/cDDP (Cisplatin resistant) | 130 | 14.9 | 219.8 |
Data from de Jong et al., Cancer Chemotherapy and Pharmacology, 1991.[1][2]
This lack of cross-resistance is attributed to fostriecin's distinct mechanism of action. While initially investigated as a Topo II inhibitor, subsequent research revealed that its primary targets are Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[3][4] Fostriecin is a potent inhibitor of PP2A, with IC50 values in the low nanomolar range, making it significantly more selective for this target over Topo II.[3][4]
Experimental Protocols
Cell Culture and Drug Treatment
The human small-cell lung carcinoma cell lines GLC4, GLC4/ADR, and GLC4/cDDP were maintained in RPMI 1640 medium supplemented with 10% fetal calf serum, penicillin, and streptomycin (B1217042) at 37°C in a humidified atmosphere of 5% CO2 in air. For cytotoxicity assays, cells were seeded in 96-well microtiter plates. Fostriecin was dissolved in culture medium and added to the cells at various concentrations for either continuous incubation (typically 48-72 hours) or a 1-hour incubation period followed by a wash and further incubation in drug-free medium.
Cytotoxicity Assay (Microculture Tetrazolium Assay - MTT)
The cytotoxicity of fostriecin was determined using the microculture tetrazolium assay (MTT). This colorimetric assay measures the reduction of a yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form a purple formazan (B1609692) product. The absorbance of the formazan solution is directly proportional to the number of viable cells. The IC50 value, the concentration of the drug that inhibits cell growth by 50%, was calculated from the dose-response curves.
Signaling Pathways and Mechanism of Action
Fostriecin's inhibition of PP2A and PP4 disrupts multiple signaling pathways that are critical for cancer cell proliferation, survival, and cell cycle regulation. PP2A is a key tumor suppressor that negatively regulates several oncogenic pathways, including PI3K/Akt, Wnt, and MAPK/ERK.[5][6][7] By inhibiting PP2A, fostriecin can lead to the hyperphosphorylation and activation of pro-apoptotic proteins and cell cycle arrest, ultimately inducing cancer cell death.
Below are diagrams illustrating the mechanism of action of fostriecin and the experimental workflow for assessing cross-resistance.
Caption: Mechanism of action of fostriecin (this compound).
Caption: Experimental workflow for cross-resistance studies.
References
- 1. Lack of cross-resistance to fostriecin in a human small-cell lung carcinoma cell line showing topoisomerase II-related drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research.rug.nl [research.rug.nl]
- 3. benchchem.com [benchchem.com]
- 4. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phosphatase: PP2A structural importance, regulation and its aberrant expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Altering phosphorylation in cancer through PP2A modifiers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting PP2A in cancer: an underrated option - PMC [pmc.ncbi.nlm.nih.gov]
Decoding the Potency of PD 113271 and its Analogs: A Guide to their Structure-Activity Relationship as PP2A Inhibitors
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a compound and its biological activity is paramount. This guide provides a comparative analysis of the antitumor antibiotic PD 113271 and its analogs, focusing on their structure-activity relationship (SAR) as inhibitors of the critical cellular regulator, Protein Phosphatase 2A (PP2A).
This compound, along with its close structural relatives Fostriecin (also known as CI-920) and PD 113,270, belongs to a class of natural products isolated from Streptomyces pulveraceus. These compounds have garnered significant interest for their potent antitumor properties, which are primarily attributed to their highly selective inhibition of PP2A. This phosphatase plays a crucial role in regulating a multitude of cellular processes, including cell cycle progression, signal transduction, and apoptosis, making it a key target in cancer therapy.[1][2]
Comparative Analysis of Inhibitory Potency
| Compound/Analog | Target Phosphatase | IC50 (nM) | Key Structural Features |
| Fostriecin (CI-920) | PP2A | 1.4 - 3.2 | C4-H, C18-OH |
| PP4 | ~3 | ||
| PP1 | 4,000 - 131,000 | ||
| PP5 | ~60,000 | ||
| Topoisomerase II | 40,000 | ||
| PD 113,270 | PP2A | Data not available | C4-H, C18-H |
| This compound | PP2A | Data not available | C4-OH, C18-OH |
| Cytostatin | PP2A | 29.0 | Structurally related analog |
Data compiled from multiple sources. Slight variations in IC50 values may be observed due to different experimental conditions.[3]
Unveiling the Structure-Activity Relationship
The key structural differences between Fostriecin, PD 113,270, and this compound lie at the C4 and C18 positions of the core structure. A chemoenzymatic synthesis study has elucidated these specific structural variations.[4]
-
Fostriecin (CI-920): Possesses a hydrogen atom at the C4 position and a hydroxyl group at the C18 position.
-
PD 113,270: Lacks the hydroxyl group at the C18 position, having a hydrogen atom instead. It shares the C4-hydrogen with Fostriecin.
-
This compound: Features hydroxyl groups at both the C4 and C18 positions.
Based on the broader SAR studies of Fostriecin analogs, several key structural motifs are crucial for potent PP2A inhibition:
-
The Phosphate Group: The C9-phosphate is essential for activity. Analogs lacking this group exhibit a dramatic loss of inhibitory potency.[3]
-
The α,β-Unsaturated Lactone: This moiety is thought to act as a covalent warhead, reacting with a cysteine residue (Cys269) in the active site of PP2A, leading to irreversible inhibition.[3]
-
The (Z,Z,E)-Triene Side Chain: This feature also contributes significantly to the binding affinity and selectivity for PP2A.[3]
-
Hydroxylation at C18: The presence of a hydroxyl group at C18, as seen in Fostriecin and this compound, appears to be important for potent antitumor activity. The slightly reduced activity reported for analogs lacking this group suggests its role in target engagement.[1]
-
Hydroxylation at C4: The impact of the C4-hydroxyl group in this compound on PP2A inhibition is not explicitly defined in the available literature. However, its presence represents a key structural divergence within this analog series.
Experimental Protocols
In Vitro Protein Phosphatase 2A Inhibition Assay (Colorimetric)
This protocol outlines a general method for determining the IC50 values of compounds against PP2A.
Materials:
-
Recombinant human PP2A catalytic subunit
-
Test compounds (e.g., this compound analogs) dissolved in a suitable solvent (e.g., DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 0.1 mM CaCl2, 1 mM MnCl2, 0.025% Triton X-100, 1 mM DTT)
-
Substrate: p-Nitrophenyl Phosphate (pNPP)
-
96-well microplate
-
Microplate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in the assay buffer.
-
Enzyme Preparation: Dilute the recombinant PP2A enzyme to a working concentration in the assay buffer.
-
Reaction Setup: To the wells of a 96-well plate, add the assay buffer, the test compound dilutions, and the diluted PP2A enzyme.
-
Pre-incubation: Incubate the plate at 30°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the pNPP substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes.
-
Measurement: Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced, indicating enzyme activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability (Cytotoxicity) Assay
This protocol provides a general framework for assessing the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., HeLa, Jurkat)
-
Complete cell culture medium
-
Test compounds
-
Reagent for assessing cell viability (e.g., MTT, XTT, or CellTiter-Glo®)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours).
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measurement: Measure the signal (absorbance or luminescence) using a microplate reader.
-
Data Analysis: Normalize the data to the vehicle-treated control cells and calculate the percentage of cell viability. Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.
Visualizing the Impact: PP2A's Role in Cell Signaling
The inhibition of PP2A by this compound and its analogs has profound effects on cellular signaling pathways that control cell growth, proliferation, and survival. The following diagram illustrates the central role of PP2A in negatively regulating the PI3K/Akt and MAPK/ERK pathways, two key signaling cascades often dysregulated in cancer.
References
- 1. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 2. Inhibitors of Serine/Threonine Protein Phosphatases: Biochemical and Structural Studies Provide Insight for Further Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
Fostriecin as a Positive Control for Evaluating PD 113271: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Fostriecin (B16959) and its structural analog, PD 113271, to support the use of Fostriecin as a positive control in experiments investigating the biological activity of this compound. While both compounds, isolated from Streptomyces pulveraceus, exhibit antitumor properties, their potency against specific molecular targets differs, making Fostriecin an ideal benchmark for comparative studies.[1]
Fostriecin was initially identified as an inhibitor of DNA topoisomerase II.[2][3] However, subsequent research revealed its much more potent activity as a highly selective inhibitor of protein phosphatase 2A (PP2A) and protein phosphatase 4 (PP4).[4][5][6][7][8] This dual activity makes it a valuable tool for dissecting cellular signaling pathways. In contrast, the available data indicates that this compound is a more potent inhibitor of topoisomerase II than Fostriecin.
Data Presentation: Quantitative Comparison of Inhibitory Activity
The following tables summarize the in vitro inhibitory activities of Fostriecin and this compound against their primary molecular targets.
Table 1: Inhibition of Topoisomerase II
| Compound | Relative Inhibitory Potency vs. Fostriecin | Reference |
| Fostriecin | 1x | [9] |
| This compound | 4x more potent | [9] |
This data is derived from studies on the inhibition of partially purified type II topoisomerase from Ehrlich ascites carcinoma.[9]
Table 2: Inhibition of Protein Phosphatases by Fostriecin
| Target Enzyme | IC50 (nM) | Key Characteristics | References |
| Protein Phosphatase 2A (PP2A) | 0.2 - 4.0 | Potent and selective inhibitor. | [4][5][6] |
| Protein Phosphatase 4 (PP4) | ~3.0 | Similar potency to PP2A. | [6] |
| Protein Phosphatase 1 (PP1) | 4,000 - 131,000 | Weak inhibitor. | [5][10][11][12] |
| Topoisomerase II | 40,000 | Weak inhibitor. | [6][7][8][11] |
IC50 values for Fostriecin can vary depending on the experimental conditions.[4]
Mandatory Visualization
The following diagrams illustrate the known signaling pathway of Fostriecin and a proposed experimental workflow for using it as a positive control.
References
- 1. Novel antitumor agents CI-920, PD 113,270 and PD 113,271. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition of type II topoisomerase by fostriecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of topoisomerase poisoning by antitumor drugs VM 26, fostriecin and camptothecin on DNA repair replication by mammalian cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure-Activity Relationship Studies of Fostriecin, Cytostatin, and Key Analogs, with PP1, PP2A, PP5, and (β12–β13)-Chimeras (PP1/PP2A and PP5/PP2A), Provide Further Insight into the Inhibitory Actions of Fostriecin Family Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Concise Synthesis of Fostriecin and Analogs through Late-Stage Chemoenzymatic Installation of Their Key Pharmacophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 8. Targeting Protein Serine/Threonine Phosphatases for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.se [2024.sci-hub.se]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fostriecin, an antitumor antibiotic with inhibitory activity against serine/threonine protein phosphatases types 1 (PP1) and 2A (PP2A), is highly selective for PP2A - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of Topoisomerase II Inhibitors: A Guide for Researchers
A Note on PD 113271: While this guide was initially slated to focus on the compound this compound, a thorough review of available scientific literature indicates that it is primarily recognized as an antitumor agent structurally related to fostriecin.[1][2] Fostriecin and its analogues are predominantly characterized as inhibitors of protein phosphatase 2A. Although some related compounds may exhibit off-target effects, strong evidence establishing this compound as a direct and potent topoisomerase II inhibitor is not prominent in the reviewed literature.
Therefore, to provide a valuable and data-rich comparative analysis for researchers, this guide will focus on well-established and clinically significant topoisomerase II (Topo II) inhibitors. We will compare representatives from the two major classes: Topo II poisons , which stabilize the DNA-enzyme cleavage complex, and catalytic inhibitors , which interfere with the enzyme's function without trapping the complex. This guide will objectively compare the performance of key agents like Etoposide, Doxorubicin (poisons), and Dexrazoxane (a catalytic inhibitor), providing supporting experimental data and detailed protocols.
Introduction to Topoisomerase II Inhibition
DNA topoisomerase II is a vital enzyme that resolves topological challenges in the genome by creating transient double-strand breaks (DSBs) in the DNA, allowing another DNA segment to pass through, and then resealing the break.[3][4][5] This function is critical for processes like DNA replication, transcription, and chromosome segregation, making Topo II an essential target for anticancer therapies, as cancer cells are highly proliferative.[6][7]
Topoisomerase II inhibitors are broadly classified into two main categories based on their mechanism of action[3][6][8]:
-
Topoisomerase II Poisons (or Interfacial Poisons): These agents do not inhibit the enzyme's catalytic activity directly. Instead, they bind to the transient Topo II-DNA complex, stabilizing it and preventing the enzyme from re-ligating the cleaved DNA strands.[9][10][11] This leads to an accumulation of protein-linked DNA double-strand breaks, which, if not repaired, trigger cell cycle arrest and apoptosis.[9][11] This class includes widely used chemotherapeutic drugs like etoposide, doxorubicin, and mitoxantrone.[4]
-
Catalytic Inhibitors: These compounds inhibit the enzymatic function of Topo II without stabilizing the cleavage complex.[3][7] They can act through various mechanisms, such as preventing ATP hydrolysis, blocking DNA binding, or stabilizing the non-covalent enzyme-DNA complex, thereby preventing the initiation of the DNA cleavage step.[7][12][13] Because they do not generate significant DNA damage, they are generally less genotoxic.[7] Dexrazoxane (ICRF-187) and merbarone (B1676292) are examples of this class.[10]
Quantitative Data Comparison
The efficacy of Topo II inhibitors is often quantified by their IC50 values, representing the concentration required to inhibit 50% of a biological process. This includes both the direct inhibition of the enzyme's catalytic activity (e.g., DNA decatenation) and the cytotoxic effect on cancer cell lines. The following table summarizes representative IC50 values for common Topo II inhibitors from various studies. Note that values can vary significantly based on the specific assay conditions, cell line used, and Topo II isoform (α or β).
| Compound | Class | Target | Assay Type | IC50 Value (µM) | Cell Line (for cytotoxicity) | Reference |
| Etoposide (VP-16) | Poison | Topo IIα, Topo IIβ | DNA Cleavage | Induces cleavage | Varies widely | |
| Cytotoxicity | ~1-10 | SCLC, various | ||||
| Doxorubicin | Poison | Topo IIα, Topo IIβ | DNA Cleavage | Induces cleavage | Varies widely | |
| Cytotoxicity | ~0.01-1 | SCLC, various | ||||
| Mitoxantrone | Poison | Topo IIα, Topo IIβ | Cytotoxicity | More potent than Doxorubicin | 60 cell line screen | |
| Dexrazoxane (ICRF-187) | Catalytic | Topo IIα, Topo IIβ | Decatenation | ~60 | N/A | |
| Cytotoxicity | High µM range | HL-60 | ||||
| XK469 | Catalytic | Topo IIα, Topo IIβ | Decatenation | ~130 | N/A | |
| Cytotoxicity | ~175-581 | MEFs | ||||
| T638 | Catalytic | Topo IIα | Decatenation | ~0.7 | N/A | [10] |
| Relaxation | ~2.1 | N/A | [10] |
Experimental Protocols & Workflows
Objective comparison of inhibitors requires standardized experimental procedures. Below are detailed methodologies for key assays used to characterize Topo II inhibitors.
Topoisomerase II DNA Cleavage Assay
This assay determines if a compound acts as a Topo II poison by stabilizing the cleavable complex, leading to an increase in linear DNA from a supercoiled plasmid substrate.
Methodology:
-
Reaction Setup: In a microcentrifuge tube, assemble the reaction mixture on ice. For a typical 20 µL reaction, add:
-
10X Topo II reaction buffer (e.g., 100 mM Tris-HCl, 500 mM KCl, 50 mM MgCl2, 1 mM ATP, pH 8.0).
-
200-300 ng of supercoiled plasmid DNA (e.g., pBR322).
-
Test compound dissolved in an appropriate solvent (e.g., DMSO) at various concentrations. Include a solvent-only control.
-
Purified human Topoisomerase II enzyme (1-5 units).
-
Nuclease-free water to a final volume of 20 µL.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes.
-
Termination: Stop the reaction by adding 2 µL of 10% SDS to trap the enzyme-DNA complex, followed by 2 µL of 0.5 M EDTA.
-
Protein Digestion: Add Proteinase K to a final concentration of 50 µg/mL and incubate at 37-50°C for 30-60 minutes to digest the Topo II enzyme.
-
Sample Preparation: Add 1/10 volume of 10X loading dye (containing bromophenol blue and glycerol) to each sample.
-
Gel Electrophoresis: Load the samples onto a 1% agarose (B213101) gel containing ethidium (B1194527) bromide (0.5 µg/mL). Run the gel in 1X TAE or TBE buffer until the dye front has migrated sufficiently.
-
Visualization: Visualize the DNA bands under UV light. An increase in the linear form of the plasmid DNA relative to the control indicates that the compound is a Topo II poison.
Cell Viability (MTT) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation. It is crucial for determining the cytotoxic potency (IC50) of a drug.
Methodology:
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate in 100 µL of complete culture medium. Incubate overnight to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the test compound. Remove the old medium from the wells and add 100 µL of medium containing the desired concentrations of the compound. Include wells with untreated cells (negative control) and medium only (blank).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals. Mix gently on a plate shaker.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V & Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Early apoptotic cells translocate phosphatidylserine (B164497) (PS) to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells but can enter late apoptotic and necrotic cells with compromised membranes.[1]
Methodology:
-
Cell Culture and Treatment: Culture cells to the desired confluency and treat them with the test compound for a specified period.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle trypsinization method. Centrifuge the cell suspension to pellet the cells.
-
Washing: Wash the cells once with cold 1X PBS and then once with 1X Annexin V Binding Buffer (e.g., 10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4).
-
Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of ~1 x 10^6 cells/mL. To 100 µL of the cell suspension, add:
-
5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or Alexa Fluor 488).
-
1-2 µL of Propidium Iodide (PI) solution.
-
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
References
- 1. medkoo.com [medkoo.com]
- 2. Novel antitumor agents CI-920, PD 113,270 and PD 113,271. II. Isolation and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Frontiers | Discovery of New Catalytic Topoisomerase II Inhibitors for Anticancer Therapeutics [frontiersin.org]
- 7. Dexrazoxane for the treatment of chemotherapy-related side effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Topoisomerase II inhibition and cytotoxicity of the anthrapyrazoles DuP 937 and DuP 941 (Losoxantrone) in the National Cancer Institute preclinical antitumor drug discovery screen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure of the Complex of Human Programmed Death 1, PD-1, and Its Ligand PD-L1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A trial of razoxane (ICRF-159) in patients with prior therapy for Hodgkin's lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The mutagenic activity of razoxane (ICRF 159): an anticancer agent - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Interference with pathways activated by topoisomerase inhibition alters the surface expression of PD-L1 and MHC I in colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound | C19H27O10P | CID 6439824 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validating the Anti-Leukemic Effects of PD-1/PD-L1 Inhibitors in Different Cell Lines: A Comparative Guide
Note: Initial searches for a specific compound designated "PD 113271" did not yield any publicly available scientific literature. Given the context of "PD" in the compound name and the significant interest in programmed cell death protein 1 (PD-1) and its ligand (PD-L1) in cancer immunotherapy, this guide will focus on the anti-leukemic effects of well-established PD-1 and PD-L1 inhibitors. This guide is intended for researchers, scientists, and drug development professionals to provide an objective comparison of the performance of these inhibitors with supporting experimental data.
The PD-1/PD-L1 axis is a critical immune checkpoint pathway that cancer cells can exploit to evade immune surveillance.[1] In leukemia, the expression of PD-L1 on leukemia cells can interact with PD-1 on T cells, leading to T-cell exhaustion and a suppressed anti-leukemic immune response.[1][2] Blocking this interaction with monoclonal antibodies against either PD-1 (e.g., Nivolumab, Pembrolizumab) or PD-L1 (e.g., Atezolizumab) can restore T-cell function and enhance anti-tumor immunity.[3][4] This guide provides a comparative overview of the in vitro anti-leukemic effects of these inhibitors, detailed experimental protocols for their evaluation, and visual representations of the relevant biological pathways and experimental workflows.
Data Presentation: Comparative In Vitro Efficacy of PD-1/PD-L1 Inhibitors
The following tables summarize the quantitative data on the in vitro effects of common PD-1 and PD-L1 inhibitors on various leukemia cell lines. It is important to note that the direct cytotoxic effects of these inhibitors on leukemia cells in monoculture are often minimal, as their primary mechanism of action is the restoration of T-cell-mediated cytotoxicity.[5][6] The provided EC50 values reflect the functional concentration required to block the PD-1/PD-L1 interaction.
| Inhibitor | Target | Cell Line | Assay | EC50 | Reference |
| Nivolumab | PD-1 | K562 (Human Myelogenous Leukemia) | Reporter Gene Assay | 76.17 ng/ml | [7] |
| Pembrolizumab (B1139204) | PD-1 | K562 (Human Myelogenous Leukemia) | Reporter Gene Assay | 39.90 ng/ml | [7] |
| Atezolizumab | PD-L1 | K562 (Human Myelogenous Leukemia) | Reporter Gene Assay | 6.46 ng/ml | [7] |
Table 1: Functional EC50 Values of PD-1/PD-L1 Inhibitors. This table shows the half-maximal effective concentration (EC50) of Nivolumab, Pembrolizumab, and Atezolizumab in a reporter assay using the K562 leukemia cell line as the T cell stimulator.[7]
| Inhibitor | Cell Line | Assay | Effect | Reference |
| Pembrolizumab | U937 (Human Histiocytic Lymphoma) | Cytotoxicity Assay (co-culture with CTLs) | Two-fold increase in cytotoxicity compared to CTLs alone | [5] |
| Pembrolizumab | H460 & A549 (Non-Small Cell Lung Cancer - for comparative insight) | Apoptosis Assay (FCM) | ~65% apoptosis in combination with 125I vs. <40% with either agent alone | [8] |
| Atezolizumab | MDA-MB-231 (Triple Negative Breast Cancer - for comparative insight) | Apoptosis/Necrosis Assay (Annexin V/7-AAD) | Increase in apoptotic and necrotic cells | [9] |
| Atezolizumab | Human Spheroids | MTT Assay | ~30% cell death | [10] |
Table 2: Effects of PD-1/PD-L1 Inhibitors on Cell Viability and Apoptosis. This table summarizes the observed effects of Pembrolizumab and Atezolizumab on cell death and apoptosis. Note that some data is from non-leukemia cell lines but provides valuable comparative information on the potential direct effects of these inhibitors. The primary anti-leukemic effect is expected in the presence of immune cells.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to facilitate the replication and validation of these findings.
Cell Viability and Proliferation (MTT Assay)
This protocol is designed to assess the effect of PD-1/PD-L1 inhibitors on the viability and proliferation of leukemia cell lines.
Materials:
-
Leukemia cell lines (e.g., K562, Jurkat, HL-60)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
PD-1/PD-L1 inhibitors (Nivolumab, Pembrolizumab, Atezolizumab)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed leukemia cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete culture medium.
-
Drug Treatment: Add 100 µL of medium containing various concentrations of the PD-1/PD-L1 inhibitor to the wells. Include a vehicle control (medium with the same concentration of the drug's solvent).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells following treatment with PD-1/PD-L1 inhibitors using flow cytometry.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
PD-1/PD-L1 inhibitors
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of the PD-1/PD-L1 inhibitor for 24-48 hours.
-
Cell Harvesting: Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cells in 1X Binding Buffer provided in the kit to a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol determines the distribution of cells in different phases of the cell cycle after treatment with PD-1/PD-L1 inhibitors.
Materials:
-
Leukemia cell lines
-
Complete culture medium
-
PD-1/PD-L1 inhibitors
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the inhibitors as described in the apoptosis assay protocol.
-
Cell Harvesting and Washing: Harvest and wash the cells with PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Analysis: Analyze the DNA content by flow cytometry.
Mandatory Visualization
The following diagrams illustrate the key signaling pathway and a general experimental workflow relevant to the study of anti-leukemic effects of PD-1/PD-L1 inhibitors.
Caption: PD-1/PD-L1 signaling pathway in the context of leukemia and T-cell interaction.
Caption: General experimental workflow for in vitro validation of anti-leukemic compounds.
References
- 1. Frontiers | Progress of research on PD-1/PD-L1 in leukemia [frontiersin.org]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. PD-1 and PD-L1: architects of immune symphony and immunotherapy breakthroughs in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merck.com [merck.com]
- 5. openworks.mdanderson.org [openworks.mdanderson.org]
- 6. Atezolizumab potentiates Tcell-mediated cytotoxicity and coordinates with FAK to suppress cell invasion and motility in PD-L1+ triple negative breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Combination of pembrolizumab and 125I attenuates the aggressiveness of non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PD-L1 Blockade by Atezolizumab Downregulates Signaling Pathways Associated with Tumor Growth, Metastasis, and Hypoxia in Human Triple Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. selleckchem.com [selleckchem.com]
Head-to-Head Comparison: PD 113271 vs. CI-920 (Fostriecin)
A Comprehensive Guide for Researchers in Oncology and Drug Development
This guide provides a detailed, data-driven comparison of two structurally related antitumor antibiotics, PD 113271 and CI-920 (more commonly known as fostriecin). Both compounds, isolated from the fermentation broth of Streptomyces pulveraceus, are phosphate (B84403) monoesters that have demonstrated significant potential in preclinical cancer research.[1] This analysis synthesizes available experimental data to offer a clear perspective on their relative performance, mechanisms of action, and the experimental protocols used for their evaluation.
Executive Summary
CI-920 (fostriecin) and this compound are potent antitumor agents that primarily function as highly selective inhibitors of Protein Phosphatase 2A (PP2A) and Protein Phosphatase 4 (PP4).[1] Inhibition of these key phosphatases disrupts the G2/M cell cycle checkpoint, leading to mitotic arrest and subsequent apoptosis in cancer cells.
Experimental data indicates that while both compounds exhibit strong antitumor activity, fostriecin (B16959) (CI-920) generally displays greater potency in both in vitro cytotoxicity and in vivo tumor models compared to this compound. The key structural difference between the two is an additional hydroxyl group at the C4 position of the lactone ring in this compound, which appears to slightly diminish its activity.
Quantitative Performance Data
The following tables summarize the available quantitative data for a direct comparison of CI-920 (fostriecin) and this compound.
Table 1: In Vitro Cytotoxicity
| Compound | Cell Line | IC50 (µM) |
| CI-920 (Fostriecin) | L1210 (Murine Leukemia) | 0.46 |
| HCT-8 (Human Colon Adenocarcinoma) | 3.2 | |
| This compound (Analog with C4-OH) | L1210 (Murine Leukemia) | ~1.38 - 1.84 |
| HCT-8 (Human Colon Adenocarcinoma) | ~9.6 - 12.8 |
Note: IC50 values for this compound are inferred from data on an analog with the same key structural modification (hydroxylation at the C4 position), which showed a 3- to 4-fold decrease in cytotoxicity compared to fostriecin.[1]
Table 2: In Vivo Antitumor Activity in Murine Leukemia Models
| Compound | Tumor Model | Optimal Dose (mg/kg/injection, i.p., daily x 9) | % T/C (Increase in Lifespan) |
| CI-920 (Fostriecin) | L1210 | 6.25 | 207 |
| P388 | 12.5 | 165 | |
| This compound | L1210 | 25 | 148 |
| P388 | 25 | 134 |
% T/C represents the percentage of the median lifespan of treated animals relative to the control group.[1]
Table 3: Protein Phosphatase Inhibition by CI-920 (Fostriecin)
| Enzyme Target | IC50 |
| Protein Phosphatase 2A (PP2A) | 1.4 - 40 nM |
| Protein Phosphatase 4 (PP4) | ~3 nM |
| Protein Phosphatase 1 (PP1) | 4 - 131 µM |
| Topoisomerase II | 40 µM |
Mechanism of Action: PP2A Inhibition
The primary mechanism of action for both CI-920 and this compound is the inhibition of the serine/threonine protein phosphatase 2A (PP2A). PP2A is a crucial tumor suppressor that regulates multiple signaling pathways involved in cell growth, proliferation, and apoptosis. By inhibiting PP2A, these compounds disrupt the dephosphorylation of key cell cycle proteins, such as those in the Cdc25C/Cyclin B1/CDK1 pathway. This leads to an accumulation of phosphorylated, inactive Cyclin B1/CDK1 complexes, which prevents entry into mitosis and triggers G2/M phase cell cycle arrest, ultimately resulting in apoptotic cell death.
Experimental Protocols
In Vitro Cytotoxicity Assay (e.g., L1210 and HCT-8 cell lines)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of the compounds against cancer cell lines.
-
Cell Culture: L1210 or HCT-8 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Preparation: A stock solution of the test compound (CI-920 or this compound) is prepared in a suitable solvent (e.g., DMSO or water) and serially diluted to various concentrations in the cell culture medium.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with medium containing the various concentrations of the test compound. A vehicle control (medium with solvent) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48-72 hours).
-
Viability Assessment: Cell viability is assessed using a colorimetric assay such as MTT or SRB, or a fluorescence-based assay. The absorbance or fluorescence is measured using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.
In Vivo Antitumor Activity in Murine Leukemia Models (L1210 and P388)
This protocol describes a typical experiment to evaluate the in vivo efficacy of the compounds in mouse models of leukemia.
-
Animal Models: Inbred mice (e.g., DBA/2 or BDF1) are used.
-
Tumor Inoculation: A specified number of L1210 or P388 leukemia cells are implanted intraperitoneally (i.p.) or intravenously (i.v.) into the mice.
-
Compound Administration: Treatment with the test compounds (CI-920 or this compound) or a vehicle control begins 24 hours after tumor inoculation. The compounds are administered intraperitoneally daily for a set number of days (e.g., 9 days).
-
Monitoring: The mice are monitored daily for signs of toxicity and survival. Body weights are recorded regularly.
-
Endpoint: The primary endpoint is the lifespan of the mice. The experiment is terminated when all mice in the control group have died.
-
Data Analysis: The median survival time (MST) for each group is calculated. The antitumor efficacy is expressed as the percentage of increase in lifespan (% T/C) of the treated group compared to the control group.
Conclusion
Both CI-920 (fostriecin) and this compound are valuable research compounds with potent antitumor activities stemming from their inhibition of protein phosphatase 2A. The available data suggests that fostriecin is the more potent of the two, both in terms of its cytotoxicity against cancer cell lines and its ability to prolong survival in murine leukemia models. The presence of a hydroxyl group at the C4 position in this compound appears to be a key structural determinant for this observed difference in activity. Further research, particularly head-to-head studies on a broader range of cancer models and detailed enzymatic assays for this compound, would be beneficial for a more complete understanding of their comparative profiles.
References
Navigating the Complex Landscape of PP2A Modulation: A Comparative Analysis
A critical review of molecular interactions with the master regulator, Protein Phosphatase 2A, for researchers, scientists, and drug development professionals.
Initial investigations to confirm the direct molecular interactions of the compound PD 113271 with Protein Phosphatase 2A (PP2A) have yielded no evidence of a direct binding relationship. The available scientific literature does not currently support this compound as a modulator of PP2A activity. Therefore, to provide a valuable and relevant comparison guide for researchers in the field of PP2A-targeted drug discovery, this document will focus on two well-characterized and widely studied modulators of PP2A: the activator FTY720 (Fingolimod) and the inhibitor Okadaic Acid .
This guide will provide an objective comparison of their mechanisms of action, supported by experimental data, and detail the methodologies used to ascertain these interactions.
Comparative Analysis of PP2A Modulators
The following table summarizes the key quantitative data regarding the interaction of FTY720 and Okadaic Acid with PP2A.
| Feature | FTY720 (Fingolimod) | Okadaic Acid |
| Mechanism of Action | Indirect Activator | Direct Inhibitor |
| Binding Site | Binds to the SET protein, an endogenous inhibitor of PP2A.[1] | Binds directly to the catalytic subunit of PP2A. |
| Effect on PP2A Activity | Increases PP2A activity by disrupting the inhibitory SET-PP2A interaction.[1][2] | Potently inhibits PP2A phosphatase activity. |
| Reported IC₅₀/EC₅₀ | Varies depending on the cell type and assay conditions. | Potent inhibitor with IC₅₀ values in the nanomolar range. |
| Key Cellular Effects | Induces apoptosis and reduces cell viability in cancer cells by activating PP2A.[2] | Promotes a hyperphosphorylated state, leading to various cellular effects including tumor promotion. |
Delving into the Experimental Protocols
The characterization of molecular interactions between small molecules and proteins like PP2A relies on a variety of robust experimental techniques. Below are detailed methodologies for key experiments cited in the study of PP2A modulators.
Co-Immunoprecipitation (Co-IP) to Assess Protein-Protein Interactions
This technique is crucial for determining if a compound disrupts the interaction between PP2A and its regulatory proteins, such as SET.
Objective: To determine if FTY720 disrupts the interaction between the PP2A catalytic subunit (PP2A-C) and SET.
Protocol:
-
Cell Culture and Treatment: Culture relevant cells (e.g., cancer cell lines with high SET expression) to 70-80% confluency. Treat the cells with FTY720 at various concentrations and a vehicle control for a specified time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: Incubate the cell lysates with an antibody specific for the PP2A-C subunit overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G agarose (B213101) beads to the lysate-antibody mixture and incubate for 2-4 hours at 4°C to capture the immune complexes.
-
Washing: Pellet the beads by centrifugation and wash them several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer them to a PVDF membrane, and probe with antibodies against SET and PP2A-C to detect the presence and relative amounts of each protein in the immunoprecipitated complex. A decrease in the amount of SET co-immunoprecipitated with PP2A-C in FTY720-treated cells would indicate a disruption of their interaction.
In Vitro Phosphatase Assay
This assay directly measures the enzymatic activity of PP2A in the presence of a potential modulator.
Objective: To determine the direct inhibitory effect of Okadaic Acid on PP2A catalytic activity.
Protocol:
-
Enzyme and Substrate Preparation: Purify recombinant PP2A core enzyme (A and C subunits) or use commercially available enzyme. Prepare a synthetic phosphopeptide substrate that is a known substrate for PP2A.
-
Reaction Setup: In a microplate, set up reactions containing the PP2A enzyme, the phosphopeptide substrate, and varying concentrations of Okadaic Acid or a vehicle control in a suitable reaction buffer.
-
Incubation: Incubate the reactions at 30°C for a specific time, allowing the phosphatase reaction to proceed.
-
Detection of Free Phosphate (B84403): Stop the reaction and measure the amount of free phosphate released from the substrate. This can be done using a colorimetric method, such as the malachite green assay, which forms a colored complex with free phosphate that can be quantified by measuring absorbance at a specific wavelength.
-
Data Analysis: Plot the percentage of PP2A activity against the concentration of Okadaic Acid to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.
Visualizing the Molecular Pathways
The following diagrams illustrate the signaling pathways affected by FTY720 and Okadaic Acid, as well as a typical experimental workflow.
Caption: Mechanism of FTY720-mediated PP2A activation.
Caption: Mechanism of Okadaic Acid-mediated PP2A inhibition.
Caption: Experimental workflow for Co-Immunoprecipitation.
References
The Synergistic Potential of PD-1/PD-L1 Blockade in Combination Cancer Therapy: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of immune checkpoint inhibitors, particularly those targeting the Programmed Death-1 (PD-1) receptor and its ligand (PD-L1), has revolutionized the landscape of cancer treatment. While monotherapy with these agents has demonstrated significant clinical success in a subset of patients, a growing body of research highlights the profound synergistic effects achieved when PD-1/PD-L1 blockade is combined with other therapeutic modalities. This guide provides a comparative analysis of these combination strategies, supported by experimental data, to inform ongoing research and drug development efforts.
The Rationale for Combination Therapy
The primary mechanism of PD-1/PD-L1 inhibitors is to restore the anti-tumor activity of T cells, which cancer cells often suppress by exploiting this checkpoint pathway.[1][2][3] However, the efficacy of this approach is often limited by factors within the tumor microenvironment, such as low immunogenicity ("cold tumors") or the presence of other immunosuppressive mechanisms.[4] Combination therapies aim to overcome these limitations by leveraging the distinct but complementary mechanisms of action of different treatments.[5][6] The goal is to enhance the immune response against the tumor, leading to more durable and widespread anti-cancer effects.[5][6]
Comparative Analysis of Combination Strategies
Numerous clinical trials are underway to explore the synergistic potential of combining PD-1/PD-L1 inhibitors with a variety of other cancer therapies.[7][8] These strategies can be broadly categorized as follows:
-
Chemotherapy: Conventional cytotoxic chemotherapy can induce immunogenic cell death, leading to the release of tumor antigens and the recruitment of immune cells to the tumor microenvironment.[6][9] This can transform a "cold" tumor into a "hot" one, thereby priming it for a more effective response to PD-1/PD-L1 blockade.[4]
-
Radiotherapy: Similar to chemotherapy, radiation therapy can promote an in-situ vaccination effect by enhancing the presentation of tumor-specific antigens and modulating the local tumor environment to be more receptive to an immune response.[4][10]
-
Targeted Therapy: Molecularly targeted agents, such as those inhibiting pathways like VEGF or BRAF/MEK, can have direct immunomodulatory effects in addition to their tumor-cell-specific actions.[8] These effects can create a more favorable environment for T-cell-mediated tumor destruction when combined with PD-1/PD-L1 inhibitors.
-
Other Immunotherapies: Combining different classes of immunotherapies, such as PD-1/PD-L1 inhibitors with CTLA-4 inhibitors or novel checkpoint agonists, can target multiple immunosuppressive pathways simultaneously, leading to a more comprehensive activation of the anti-tumor immune response.
Quantitative Data Summary
The following table summarizes key quantitative data from clinical trials investigating the synergistic effects of PD-1/PD-L1 blockade in combination with other therapies.
| Combination Therapy | Cancer Type | Key Metric | Monotherapy Value | Combination Value | Reference |
| Pembrolizumab + Chemotherapy | Non-Small Cell Lung Cancer (NSCLC) | Objective Response Rate (ORR) | 29% | 55% | KEYNOTE-021[6] |
| Pembrolizumab + Chemotherapy | Non-Small Cell Lung Cancer (NSCLC) | Progression-Free Survival (PFS) | 8.9 months | 13.0 months | KEYNOTE-021[6] |
| Durvalumab + Chemoradiation | Stage III NSCLC | Progression-Free Survival (PFS) | 5.6 months | 17.2 months | PACIFIC Trial[4] |
| Pembrolizumab (post-RT) | Metastatic NSCLC | Progression-Free Survival (PFS) | 2.1 months | 4.4 months | Keynote-001[4] |
| Pembrolizumab (post-RT) | Metastatic NSCLC | Overall Survival (OS) | 5.3 months | 10.7 months | Keynote-001[4] |
| PD-1/PD-L1 Inhibitors + Platinum Chemotherapy | Various Cancers | Mean Z score for ORR | - | 0.0923 | [11] |
| PD-1/PD-L1 Inhibitors + VEGF/VEGFR TKIs | Various Cancers | Mean Z score for ORR | - | 0.0547 | [11] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved in these combination therapies, the following diagrams have been generated using Graphviz (DOT language).
Caption: PD-1/PD-L1 signaling pathway and the mechanism of checkpoint inhibitors.
Caption: Experimental workflow for combination therapy with PD-1/PD-L1 blockade.
Detailed Experimental Protocols
While specific protocols vary between studies, the following provides a generalized methodology for assessing the synergistic effects of PD-1/PD-L1 inhibitors with other cancer therapies in a pre-clinical setting.
1. Cell Lines and Culture:
-
Select appropriate cancer cell lines (e.g., murine colon adenocarcinoma MC38, melanoma B16-F10) and maintain in recommended culture conditions.
-
For co-culture experiments, isolate splenocytes from syngeneic mice and activate T cells with anti-CD3 and anti-CD28 antibodies.
2. In Vitro Synergy Assessment:
-
Cytotoxicity Assay: Co-culture cancer cells with activated T cells in the presence of varying concentrations of the PD-1/PD-L1 inhibitor and the combination agent (e.g., chemotherapy drug).
-
Measure cancer cell viability using assays such as MTT or crystal violet staining.
-
Calculate the Combination Index (CI) using the Chou-Talalay method to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
3. In Vivo Tumor Models:
-
Implant cancer cells subcutaneously into syngeneic mice.
-
Once tumors are established, randomize mice into treatment groups: vehicle control, PD-1/PD-L1 inhibitor alone, combination agent alone, and the combination of both.
-
Administer treatments according to a pre-determined schedule and dosage.
-
Monitor tumor growth by measuring tumor volume at regular intervals.
-
At the end of the study, excise tumors for further analysis.
4. Immunohistochemistry and Flow Cytometry:
-
Analyze tumor-infiltrating lymphocytes (TILs) from excised tumors.
-
Use immunohistochemistry to visualize the spatial distribution of immune cells (e.g., CD4+, CD8+ T cells) within the tumor.
-
Use flow cytometry to quantify the populations of different immune cell subsets and their activation status (e.g., expression of IFN-γ, Granzyme B).
Conclusion
The combination of PD-1/PD-L1 blockade with other cancer therapies represents a powerful strategy to enhance anti-tumor immunity and improve clinical outcomes. The synergistic effects observed in numerous pre-clinical and clinical studies underscore the importance of a multi-pronged approach to cancer treatment. By converting immunologically "cold" tumors into "hot" ones, these combination therapies can broaden the patient population that benefits from immunotherapy. Continued research into novel combinations and the underlying mechanisms of synergy is crucial for the development of more effective and personalized cancer treatments.
References
- 1. Mechanisms controlling PD-L1 expression in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD-1/PD-L1 pathway: current researches in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Toxicity Profile of Combining PD-1/PD-L1 Inhibitors and Thoracic Radiotherapy in Non-Small Cell Lung Cancer: A Systematic Review [frontiersin.org]
- 5. Combination strategies with PD-1/PD-L1 blockade: current advances and future directions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Combination strategies with PD-1/PD-L1 blockade: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination therapy with PD-1/PD-L1 blockade: An overview of ongoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination therapy with PD-1/PD-L1 blockade: An overview of ongoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Combination therapy with PD-1/PD-L1 blockade in non-small cell lung cancer: strategies and mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. cancernetwork.com [cancernetwork.com]
Safety Operating Guide
Essential Safety and Disposal Procedures for the Investigational Antitumor Agent PD 113271
Disclaimer: This document provides guidance on the proper disposal of PD 113271 based on general principles for handling cytotoxic and investigational research chemicals. As a specific Safety Data Sheet (SDS) is not publicly available, these procedures are derived from best practices for analogous compounds. Always consult with your institution's Environmental Health and Safety (EHS) department to ensure compliance with local, state, and federal regulations.[1]
This compound is an investigational antitumor agent, and like many compounds in this class, it should be handled with caution due to its potential cytotoxic properties.[2] All materials that come into contact with this compound are to be considered potentially hazardous and must be disposed of as chemical waste.[3]
Chemical and Physical Properties of this compound
A summary of the known properties of this compound is provided below. This information is crucial for understanding its behavior and for the safe development of handling protocols.
| Property | Value |
| Molecular Formula | C₁₉H₂₇O₁₀P |
| Molecular Weight | 446.39 g/mol |
| Appearance | Solid (presumed) |
| Solubility | Data not available |
| Storage | Store at -20°C |
Personal Protective Equipment (PPE)
When handling this compound in any form (solid or in solution), the following minimum personal protective equipment is mandatory to prevent dermal, ocular, and respiratory exposure.
-
Gloves: Double chemotherapy-rated gloves are required.[1]
-
Eye Protection: Safety glasses or goggles must be worn.[1]
-
Lab Coat: A disposable, fluid-resistant lab coat is necessary.[1]
-
Respiratory Protection: When handling the compound as a powder or if aerosols may be generated, a properly fitted N95 respirator or a higher level of respiratory protection should be used. All manipulations of solid this compound should be performed within a certified chemical fume hood or a biological safety cabinet.[1]
Step-by-Step Disposal Procedures
The primary and recommended method for the disposal of this compound and all contaminated materials is through incineration by a licensed hazardous waste disposal company.[1][4] Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[3][5]
1. Waste Segregation: At the point of generation, all waste contaminated with this compound must be segregated from other laboratory waste streams.[1][6] Use dedicated, clearly labeled, leak-proof containers.[7] Waste should be categorized as follows:
-
Bulk Chemical Waste: This includes unused or expired this compound, concentrated stock solutions, and grossly contaminated materials.
-
Trace Contaminated Waste: This category includes empty vials, pipette tips, centrifuge tubes, and other labware that has come into incidental contact with the compound.
-
Contaminated Sharps: Needles, syringes, and scalpels that are contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled for cytotoxic waste.[2][7]
-
Contaminated PPE: All used PPE, such as gloves, disposable lab coats, and bench paper, should be collected in a designated hazardous waste bag.[7]
2. Waste Collection and Storage:
-
Solid Waste: Collect all solid waste, including contaminated labware and PPE, in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled as "Cytotoxic Waste" or "Chemotherapeutic Waste" and include the name of the compound (this compound).[5][7]
-
Liquid Waste: Aqueous and solvent-based solutions containing this compound must be collected in separate, compatible, and clearly labeled hazardous waste containers. Do not mix incompatible waste streams.[6]
-
Storage: All waste containers should be sealed when not in use and stored in a designated, secure satellite accumulation area until they are collected by EHS personnel. Ensure containers are not overfilled (a general rule is to fill to no more than 80% capacity).
3. Spill Management:
In the event of a spill, evacuate the immediate area and prevent others from entering.
-
For Small Spills (less than 5 mL or 5 g):
-
Don appropriate PPE, including double gloves, a lab coat, and eye protection.
-
Cover the spill with absorbent pads, starting from the outside and working inward.
-
Carefully collect the absorbent material and any contaminated debris, and place it in the designated cytotoxic solid waste container.
-
Clean the spill area with a detergent solution, followed by a rinse with water.[3] All cleaning materials must be disposed of as cytotoxic waste.[3]
-
-
For Large Spills (greater than 5 mL or 5 g):
-
Evacuate the laboratory and notify your supervisor and institutional EHS immediately.
-
Restrict access to the area.
-
Follow the instructions of trained emergency response personnel.
-
4. Decontamination: All non-disposable equipment, such as glassware and magnetic stir bars, that has come into contact with this compound must be decontaminated. A common procedure involves soaking the equipment in a solution of bleach or another appropriate deactivating agent (consult your EHS for recommendations), followed by thorough rinsing with water. All decontamination solutions and rinsates should be collected as hazardous liquid waste.
Experimental Protocols
As this compound is an investigational compound, specific experimental protocols for its use are not widely published. Researchers developing protocols should incorporate the safety and handling precautions outlined in this document at every step. All procedures should be designed to minimize the generation of aerosols and to contain the material within a controlled environment.
Visual Guidance
To aid in the decision-making process for handling and disposing of this compound, the following workflow diagram is provided.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling PD 113271
I. Risk Assessment and Engineering Controls
Before handling PD 113271, a comprehensive risk assessment is mandatory. This should consider the quantity of the compound, the experimental procedures, and the potential for aerosol generation. The primary goal is to minimize exposure through all potential routes: inhalation, dermal contact, and ingestion.[2]
Primary Engineering Control: All manipulations of this compound, especially of the solid form, should be conducted in a certified containment device. Options include:
-
Ducted Fume Hood: For handling small quantities in solution.
-
Containment Ventilated Enclosure (CVE) or Powder Hood: Specifically designed for weighing and handling potent powders to prevent aerosolization.
-
Glovebox or Isolator: Provides the highest level of containment and is recommended for larger quantities or procedures with a high risk of aerosol generation.[3]
II. Personal Protective Equipment (PPE)
The selection of PPE is critical and should be based on the risk assessment for the specific task being performed. Assume that the compound is highly toxic and handle accordingly.
| Activity | Recommended Personal Protective Equipment (PPE) | Rationale |
| Weighing and Dispensing (Solid Form) | - Full-face powered air-purifying respirator (PAPR) or N95 respirator with safety glasses- Disposable solid-front lab coat with tight-fitting cuffs- Double-gloving (e.g., nitrile or neoprene)- Disposable sleeves | High risk of aerosolization and inhalation of potent powders. Full respiratory protection is essential. Double-gloving provides an extra barrier against contamination.[1] |
| Solution Preparation and Handling | - Certified chemical fume hood- Standard lab coat- Safety glasses or goggles- Single pair of nitrile gloves | Lower risk of aerosolization when handled in a fume hood, but splash protection for skin and eyes is still necessary. |
| General Laboratory Operations (Post-solution) | - Standard lab coat- Safety glasses- Single pair of nitrile gloves | General protection against accidental splashes or contact with contaminated surfaces. |
Always inspect gloves for tears or holes before use and change them frequently. Remove all PPE before leaving the laboratory area.[4]
III. Standard Operating Procedures for Handling this compound
The following step-by-step protocol outlines a general workflow for safely handling this compound.
1. Preparation and Pre-Work
- Designated Area: Establish a designated area for handling this compound. This area should be clearly marked with warning signs.
- Decontamination: Before starting, wipe down the work surface (inside the containment device) with an appropriate solvent (e.g., 70% ethanol) to ensure it is clean.
- Assemble Materials: Place all necessary equipment (vials, spatulas, pipettes, waste containers) inside the containment device before introducing the compound. This minimizes the need to move in and out of the containment field.
2. Handling the Compound
- Weighing:
- Perform all weighing operations within a powder containment hood or glovebox.
- Use a dedicated set of spatulas and weighing papers.
- Tare the balance with the weighing vessel inside.
- Carefully transfer the desired amount of this compound. Avoid any actions that could create dust.
- Solubilization:
- Add the solvent to the vial containing the weighed compound slowly to avoid splashing.
- Cap the vial securely before mixing or vortexing.
- Dilutions and Aliquoting:
- Perform all liquid transfers within a certified chemical fume hood.
- Use appropriate precision pipettes with disposable tips.
3. Post-Handling and Decontamination
- Surface Decontamination: After completing the work, decontaminate all surfaces and equipment that may have come into contact with this compound. The choice of decontaminating solution will depend on the chemical properties of the compound; consult with safety professionals.
- PPE Removal: Doff PPE in the correct sequence to avoid self-contamination. Typically, gloves are removed first, followed by the lab coat, and then eye/face protection.[1] Wash hands thoroughly with soap and water immediately after removing all PPE.
IV. Disposal Plan
All waste generated from handling this compound must be treated as hazardous waste. Do not dispose of this compound or its containers in the regular trash or down the drain.[1]
| Waste Stream | Disposal Procedure |
| Unused/Expired Compound | - Collect in a clearly labeled, sealed container.- The label should include "Hazardous Waste," the chemical name (this compound), and the approximate quantity.- Dispose of through a certified hazardous waste vendor. |
| Contaminated Labware (e.g., vials, pipette tips, weighing papers) | - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound. |
| Contaminated PPE (e.g., gloves, lab coat, sleeves) | - Place in a sealed bag or container labeled as "Hazardous Waste." |
| Aqueous Waste (from dilutions or cleaning) | - Collect in a sealed, labeled container.- Do not mix with other waste streams unless compatibility is confirmed.- The container should be clearly labeled with the chemical name and concentration. |
V. Emergency Procedures
Spill Response:
-
Small Spill (inside a fume hood):
-
Ensure appropriate PPE is worn.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Carefully collect the absorbent material into a sealed, labeled hazardous waste container.
-
Decontaminate the spill area.
-
-
Large Spill or Spill Outside of Containment:
-
Evacuate the immediate area.
-
Alert others and notify the institutional safety officer.
-
Prevent entry to the contaminated area.
-
Follow institutional procedures for hazardous material spill cleanup.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. Seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
